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Core Science & Biosynthesis

Foundational

4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4): A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 4-(4-Formylphenoxy)butane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4) is a highly versatile, heterobifunctional intermediate[1]. Structurally, it features a rigid aromatic aldehyde separated from a terminal aliphatic nitrile by a flexible 3-carbon ether linkage.

As a Senior Application Scientist, I frequently leverage this specific scaffold for two primary reasons:

  • Orthogonal Reactivity: The highly electrophilic formyl group (-CHO) and the relatively inert nitrile group (-CN) allow for sequential, chemoselective functionalization without the need for protecting groups.

  • Pharmacophore Spacing: The ether-linked butanenitrile chain provides an optimal spatial geometry for receptor binding, making it an ideal precursor for synthesizing Angiotensin II receptor blockers (Sartans) or kinase hinge-binding motifs.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core metrics based on computational chemical data[1],[2].

PropertyValueStructural Significance
Chemical Name 4-(4-Formylphenoxy)butanenitrileStandard IUPAC nomenclature.
CAS Number 99842-71-4Unique registry identifier.
Molecular Formula C₁₁H₁₁NO₂Confirms carbon-efficient spacer length.
Molecular Weight 189.21 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 50.1 ŲExcellent membrane permeability profile[1].
Rotatable Bonds 5Provides necessary flexibility for induced-fit target binding.
Hydrogen Bond Acceptors 3Enhances solubility and target interaction (Ether O, Aldehyde O, Nitrile N).

Divergent Synthetic Utility

The true value of[3] lies in its ability to act as a central hub for divergent synthesis. The aldehyde can undergo reductive aminations, Wittig olefinations, or Knoevenagel condensations, while the nitrile serves as a latent carboxylic acid, primary amine, or tetrazole bioisostere.

G Core 4-(4-Formylphenoxy) butanenitrile (Core Scaffold) Aldehyde Aldehyde Reactivity (Electrophilic) Core->Aldehyde Functionalization Nitrile Nitrile Reactivity (Latent/Bioisostere) Core->Nitrile Functionalization RedAm Reductive Amination (Amines) Aldehyde->RedAm NaBH(OAc)3, R-NH2 Wittig Wittig Olefination (Alkenes) Aldehyde->Wittig Ylide, Base Tetrazole Azide Cycloaddition (Tetrazoles) Nitrile->Tetrazole NaN3, ZnBr2, u0394 Hydrolysis Acid/Base Hydrolysis (Carboxylic Acids) Nitrile->Hydrolysis H2O, H+ or OH-

Figure 1: Divergent synthetic pathways of 4-(4-Formylphenoxy)butanenitrile.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems . Causality is embedded into every step to explain why specific reagents and conditions are chosen.

Protocol 1: Chemoselective Reductive Amination

Objective: Functionalize the aldehyde into a secondary/tertiary amine while leaving the nitrile intact.

  • Causality & Reagent Selection: We utilize Sodium triacetoxyborohydride (STAB) instead of Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the highly electrophilic iminium ion generated in situ, rather than reducing the unreacted aldehyde directly. 1,2-Dichloroethane (DCE) is selected as the solvent because it optimally stabilizes the iminium intermediate.

  • Step-by-Step Workflow:

    • Imine Formation: Dissolve 1.0 eq of 4-(4-Formylphenoxy)butanenitrile and 1.1 eq of the target primary amine in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting mass (m/z 189.2) and the appearance of the imine intermediate validates the condensation phase.

    • Reduction: Cool the mixture to 0°C. Add 1.5 eq of STAB portion-wise to control the mild exothermic reaction. Allow to warm to room temperature and stir for 12 hours.

    • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). The basic quench ensures the newly formed amine is deprotonated and partitions into the organic layer.

Protocol 2: Lewis Acid-Catalyzed Tetrazole Synthesis

Objective: Convert the terminal nitrile into a 1H-tetrazole, a highly stable carboxylic acid bioisostere critical for improving oral bioavailability in drug leads.

  • Causality & Reagent Selection: The [3+2] cycloaddition between a nitrile and an azide has a notoriously high activation energy barrier. Using Sodium Azide (NaN₃) alone is inefficient. We employ Zinc Bromide (ZnBr₂) as a Lewis acid catalyst. The Zn²⁺ ion coordinates with the nitrogen of the nitrile group, withdrawing electron density and making the nitrile carbon highly susceptible to nucleophilic attack. DMF is chosen due to its high boiling point and ability to solvate inorganic salts.

Workflow Step1 Step 1: Reagent Mixing Nitrile + NaN3 + ZnBr2 in DMF Step2 Step 2: Cycloaddition Heat to 120°C (16 hrs) Step1->Step2 Step3 Step 3: Quench & Acidify Cool, add HCl (pH 2) Precipitate product Step2->Step3 Step4 Step 4: Isolation Filtration & Recrystallization Step3->Step4

Figure 2: Step-by-step workflow for tetrazole bioisostere synthesis.

  • Step-by-Step Workflow & Self-Validation:

    • Reaction Setup: In a sealed pressure tube, combine 1.0 eq of the nitrile substrate, 3.0 eq of NaN₃, and 1.5 eq of ZnBr₂ in anhydrous DMF.

    • Thermal Activation: Heat the mixture to 120°C for 16 hours.

    • Self-Validating Isolation: Cool the reaction to room temperature and carefully add 2M HCl until the pH reaches exactly 2.0. Why? Tetrazoles have a pKa of ~4.5. Dropping the pH to 2.0 fully protonates the tetrazole, causing the highly polar product to crash out of the aqueous phase as a white precipitate, effectively self-purifying from the highly water-soluble DMF and zinc salts. Filter and wash with cold water.

Quantitative Data: Tetrazole Reaction Optimization

To further demonstrate the causality of the chosen conditions for Protocol 2, the table below summarizes the optimization data comparing different catalyst systems. The ZnBr₂/DMF system clearly provides superior yields and purity for [4].

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
NaN₃ / NH₄ClDMF1002445%85%Weak protonation; insufficient activation of the nitrile.
NaN₃ / ZnBr₂ DMF 120 16 88% >95% Strong Lewis acid coordination; rapid [3+2] cycloaddition.
NaN₃ / Et₃N·HClToluene1103662%90%Poor solubility of azide salts in toluene limits reaction rate.
TMS-N₃ / TBAFTHF802471%92%Milder conditions, but expensive reagents and lower overall yield.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-(4-Formylphenoxy)butanenitrile: A Bifunctional Scaffold in Medicinal Chemistry

Abstract In modern drug discovery, the design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and highly specific receptor ligands—relies heavily on versatile, bifunctional building blocks. 4-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug discovery, the design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and highly specific receptor ligands—relies heavily on versatile, bifunctional building blocks. 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a highly valuable intermediate that integrates an electrophilic aromatic aldehyde with a terminal aliphatic nitrile via a flexible ether linkage. As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative deep-dive into its physicochemical characteristics, mechanistic reactivity, and validated synthetic protocols.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a linker or scaffold is critical for predicting its behavior in biological systems and organic solvents [1]. The molecular architecture of 4-(4-formylphenoxy)butanenitrile features a rigid benzaldehyde core coupled with a flexible, 3-carbon propoxy-nitrile chain. This specific structural topology yields a moderate lipophilicity (XLogP3-AA of 1.4) and a Topological Polar Surface Area (TPSA) of 50.1 Ų, making it an ideal intermediate for synthesizing orally bioavailable small molecules.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
Molecular Formula C₁₁H₁₁NO₂Defines the baseline atomic composition.
Molecular Weight 189.21 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
XLogP3-AA 1.4Indicates moderate lipophilicity, favorable for membrane permeability in final drug constructs.
TPSA 50.1 ŲOptimal for cellular penetration; well below the 140 Ų threshold for poor absorption.
Rotatable Bonds 5Provides the necessary conformational flexibility for linker applications (e.g., PROTACs).
H-Bond Donors 0Prevents non-specific aggregation and maintains high solubility in aprotic solvents.
H-Bond Acceptors 3Facilitates targeted interactions with target protein binding pockets.
Heavy Atom Count 14Contributes to the overall ligand efficiency (LE) during hit-to-lead optimization.

Data synthesized from computational chemical profiling and supplier databases [1][2].

Mechanistic Paradigm: Orthogonal Reactivity

The strategic value of 4-(4-formylphenoxy)butanenitrile lies in its orthogonal bifunctionality. The molecule contains two distinct reactive centers that can be manipulated independently without the need for complex protecting-group chemistry.

  • The Formyl Group (Aldehyde): The highly electrophilic carbonyl carbon is primed for nucleophilic attack. It undergoes rapid Knoevenagel condensations, Wittig olefinations, and reductive aminations.

  • The Nitrile Group: The terminal cyano group acts as a masked primary amine or carboxylic acid. It is stable under standard nucleophilic conditions but can be reduced via catalytic hydrogenation or converted into a bioisosteric tetrazole via a [3+2] cycloaddition with sodium azide.

OrthogonalReactivity Core 4-(4-Formylphenoxy)butanenitrile (Bifunctional Scaffold) Aldehyde Formyl Group Reactivity Core->Aldehyde Nitrile Nitrile Group Reactivity Core->Nitrile RedAm Reductive Amination (Amines -> Secondary/Tertiary Amines) Aldehyde->RedAm Wittig Wittig Olefination (Ylides -> Alkenes) Aldehyde->Wittig Reduction Catalytic Hydrogenation (H2, Pd/C -> Primary Amine) Nitrile->Reduction Tetrazole Cycloaddition (NaN3 -> Tetrazole Bioisostere) Nitrile->Tetrazole

Orthogonal functionalization pathways for the aldehyde and nitrile moieties.

Standard Operating Procedures (SOPs)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Synthesis via Williamson Etherification

Rationale: The Williamson ether synthesis is selected for its high atom economy and predictable Sₙ2 kinetics. Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the phenolic hydroxyl of 4-hydroxybenzaldehyde, forming a highly nucleophilic phenoxide. N,N-Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature; it strongly solvates the potassium cation, leaving the phenoxide anion unobscured and highly reactive for nucleophilic attack on the primary alkyl bromide [3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol).

  • Solvation & Deprotonation: Add 50 mL of anhydrous DMF to the flask under an inert argon atmosphere. Stir at 25°C for 30 minutes. Self-Validation Check: The solution will shift to a deep yellow color, confirming quantitative phenoxide formation.

  • Electrophile Addition: Introduce 4-bromobutanenitrile (1.1 eq, 11 mmol) dropwise via a syringe over 5 minutes to prevent localized thermal spikes.

  • Alkylation: Heat the reaction mixture to 80°C using an oil bath and maintain for 4-6 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Cool the mixture to room temperature. Quench with 100 mL of ice-cold distilled water to dissolve inorganic salts and precipitate the organic product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 4-(4-formylphenoxy)butanenitrile.

Workflow A 4-Hydroxybenzaldehyde (Phenolic Precursor) C Deprotonation (K2CO3 / DMF, 25°C) A->C Base addition B 4-Bromobutanenitrile (Alkylating Agent) D SN2 Alkylation (80°C, 4-6h) B->D Electrophile addition C->D Phenoxide formation E 4-(4-Formylphenoxy)butanenitrile (Target Scaffold) D->E Aqueous workup

Workflow for the SN2-mediated synthesis of 4-(4-Formylphenoxy)butanenitrile.

Protocol B: Downstream Functionalization via Reductive Amination

Rationale: To functionalize the aldehyde while preserving the sensitive nitrile group, sodium triacetoxyborohydride (NaBH(OAc)₃) is employed. This mild reducing agent selectively reduces the intermediate iminium ion without over-reducing the unreacted aldehyde or the cyano group, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(4-formylphenoxy)butanenitrile (1.0 eq) and a primary amine of choice (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions. Stir the suspension at room temperature for 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

  • Extraction: Extract the product with dichloromethane (DCM), dry over Na₂SO₄, and concentrate for subsequent purification.

References
Foundational

Synthesis and Characterization of 4-(4-Formylphenoxy)butanenitrile: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development and materials science, bifunctional molecular scaffolds are highly prized for their synthetic versatility. 4-(4-Formylphenoxy)butanenitrile (CAS No. 99842-71-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and materials science, bifunctional molecular scaffolds are highly prized for their synthetic versatility. 4-(4-Formylphenoxy)butanenitrile (CAS No. 99842-71-4) is one such critical intermediate[1]. Featuring an electrophilic para-substituted aldehyde and a terminal nitrile group, this molecule serves as a linchpin for divergent synthetic pathways. The aldehyde moiety is primed for Schiff base formation, reductive amination, and Wittig olefinations, while the nitrile group can undergo controlled hydrolysis, reduction to primary amines, or cycloaddition to yield bioisosteric tetrazoles.

This whitepaper provides an authoritative, self-validating protocol for the synthesis, purification, and analytical characterization of 4-(4-Formylphenoxy)butanenitrile, designed for application scientists and medicinal chemists.

Physicochemical Profiling & Theoretical Grounding

Understanding the fundamental properties of the target molecule is the first step in designing a robust synthetic and analytical workflow. The starting material, 4-hydroxybenzaldehyde, is heavily utilized in organic synthesis due to its unique reactivity profile, combining a phenolic hydroxyl group with a para-aldehyde[2]. Its derivatives are foundational in the production of pharmaceuticals, fragrances, and liquid crystal raw materials[3].

By appending a cyanoalkyl chain to this phenol core, we significantly alter its lipophilicity and hydrogen-bonding potential. The quantitative physicochemical parameters of the synthesized ether are summarized below.

Table 1: Physicochemical Profile of 4-(4-Formylphenoxy)butanenitrile
PropertyValue
IUPAC Name 4-(4-Formylphenoxy)butanenitrile
CAS Number 99842-71-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Exact Mass 189.0789 g/mol
Topological Polar Surface Area 50.1 Ų
Rotatable Bonds 5

(Data derived from computational and empirical chemical databases[1])

Retrosynthetic Strategy & Mechanistic Rationale

The most atom-economical and scalable route to 4-(4-Formylphenoxy)butanenitrile is a Williamson ether synthesis utilizing 4-hydroxybenzaldehyde and 4-bromobutanenitrile[4].

While a Mitsunobu reaction utilizing 4-hydroxybutanenitrile is theoretically possible, it generates stoichiometric triphenylphosphine oxide and hydrazine byproducts, complicating purification. Conversely, the direct Sₙ2 displacement of a primary alkyl bromide by a phenoxide anion is highly efficient.

Causality of Reagent Selection:

  • Base (K₂CO₃): Potassium carbonate is selected over stronger bases (e.g., NaH or NaOH) to prevent unwanted side reactions. A strong base could trigger the Cannizzaro disproportionation of the aldehyde or initiate a Thorpe-Ziegler condensation of the nitrile. K₂CO₃ provides the perfect pKa balance to quantitatively deprotonate the phenol (pKa ~7.6) without degrading the functional groups.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that excellently solvates the potassium cation. This leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 attack on the primary bromide.

Synthesis_Workflow A 4-Hydroxybenzaldehyde (Nucleophile Precursor) C K2CO3 / DMF 80°C, 4-6 hrs A->C Deprotonation B 4-Bromobutanenitrile (Electrophile) B->C Addition D 4-(4-Formylphenoxy) butanenitrile C->D SN2 Substitution

Retrosynthetic and mechanistic workflow for Williamson ether synthesis.

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, I mandate that every experimental protocol must be self-validating. This means incorporating strict In-Process Controls (IPCs) to confirm reaction progress before proceeding to workup.

Phase 1: Reaction Assembly
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq, 12.2 g, 100 mmol).

  • Dissolve the phenol in 100 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 20.7 g, 150 mmol) in one portion.

  • Stir the suspension at room temperature for 15 minutes. Validation: A distinct color shift to deep yellow must be observed, confirming the generation of the phenoxide anion.

Phase 2: Alkylation & In-Process Control (IPC)
  • Add 4-bromobutanenitrile (1.1 eq, 16.3 g, 110 mmol) dropwise via syringe over 10 minutes to prevent localized thermal spiking.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a thermostated oil bath.

  • Self-Validation Step (IPC): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 3:1 Hexanes:Ethyl Acetate. The highly UV-active starting material (R_f ~0.3) must be fully consumed, replaced by a single major product spot (R_f ~0.5). Do not proceed to Phase 3 until conversion is >95%.

Phase 3: Quench & Liquid-Liquid Extraction
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 300 mL of ice-cold distilled water. Causality: This crashes out the highly lipophilic product while solubilizing the inorganic salts and the bulk of the DMF.

  • Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers sequentially with a 5% aqueous LiCl solution (2 × 100 mL). Causality: LiCl specifically complexes with and removes trace DMF from the organic phase, which is notoriously difficult to evaporate.

  • Wash with saturated brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Pool the pure fractions and evaporate the solvent to afford the target compound.

Validation_System Reaction Crude Reaction Mixture IPC In-Process Control (IPC) TLC & LC-MS Reaction->IPC Workup Aqueous Quench & EtOAc Extraction IPC->Workup Conversion >95% Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Pure Purified Product (>98% Purity) Purification->Pure

Self-validating experimental workflow and downstream purification strategy.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized batch, rigorous spectroscopic validation is required. The following tables summarize the expected analytical data for pure 4-(4-Formylphenoxy)butanenitrile.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
9.88 Singlet (s)1H-CHO (Aldehyde proton)
7.83 Doublet (d, J = 8.8 Hz)2HAr-H (Aromatic, ortho to CHO)
6.99 Doublet (d, J = 8.8 Hz)2HAr-H (Aromatic, ortho to Ether)
4.14 Triplet (t, J = 5.8 Hz)2H-O-CH₂- (Ether linkage)
2.59 Triplet (t, J = 7.1 Hz)2H-CH₂-CN (Adjacent to nitrile)
2.18 Quintet (p, J = 6.4 Hz)2H-CH₂-CH₂-CH₂- (Central aliphatic)
Table 3: Expected FT-IR Spectral Data (ATR)
Wavenumber (cm⁻¹)Functional GroupVibration Mode
2940 Alkyl C-HAliphatic Stretching
2830, 2740 Aldehyde C-HFermi Resonance Stretching
2245 C≡N (Nitrile)Characteristic Sharp Stretching
1685 C=O (Aldehyde)Carbonyl Stretching
1600, 1575 Aromatic C=CRing Stretching
1250, 1160 C-O-C (Ether)Asymmetric & Symmetric Stretching

Mass Spectrometry (LC-MS): Expected [M+H]⁺ peak at m/z 190.09, confirming the exact mass of the synthesized construct.

References

  • Title: Opioids and Their Receptors | Source: mdpi-res.com | URL: [Link][4]

Sources

Exploratory

Solubility Profiling of 4-(4-Formylphenoxy)butanenitrile: A Comprehensive Technical Guide

Executive Summary In the landscape of organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a highly versatile intermediate, featuring both a reactive aldehyde (-CHO) and a terminal aliphatic nitrile (-C≡N) group linked via a phenoxy ether core.

Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction conditions (e.g., reductive aminations, Wittig reactions, or nitrile reductions), designing purification workflows, and preventing premature precipitation during continuous flow manufacturing. This whitepaper provides an in-depth analysis of the solvation thermodynamics, predictive solubility data, and a self-validating experimental protocol for determining the thermodynamic solubility of 4-(4-Formylphenoxy)butanenitrile.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate solubility, we must first analyze the causality of solute-solvent interactions through the lens of Hansen Solubility Parameters (HSP) [1]. Dissolution is thermodynamically favorable when the cohesive energy density of the solvent closely matches that of the solute across three specific interaction vectors: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ).

Structural Analysis of 4-(4-Formylphenoxy)butanenitrile:
  • Aromatic Ether Core: The benzene ring and ether linkage contribute heavily to the dispersion parameter ( δd​ ). This region readily engages in π−π stacking and London dispersion forces, favoring halogenated or aromatic solvents.

  • Formyl Group (-CHO) & Nitrile Group (-C≡N): Both functional groups possess strong dipole moments, driving up the solute's polar parameter ( δp​ ).

  • Hydrogen Bonding Profile: Crucially, while the oxygen and nitrogen atoms act as strong hydrogen-bond acceptors, the molecule completely lacks hydrogen-bond donors (no -OH or -NH groups). Therefore, its δh​ is moderate.

The Solvation Causality: Because the molecule cannot self-associate via hydrogen bonds, its crystal lattice energy is primarily governed by dipole-dipole interactions and π−π stacking. Solvents that provide high polarity ( δp​ ) without requiring the solute to donate hydrogen bonds—specifically polar aprotic solvents —will create the most thermodynamically stable solvation cavities for this compound.

Quantitative Solubility Profiling

Based on the thermodynamic principles outlined above, the following table summarizes the predicted solubility behavior of 4-(4-Formylphenoxy)butanenitrile across standard organic solvent classes.

SolventClassificationPredicted SolubilityThermodynamic Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticVery High (>100 mg/mL)Optimal match for high δp​ ; strong dipole-dipole interaction with the nitrile group.
Dichloromethane (DCM) HalogenatedHigh (>50 mg/mL)Excellent dispersion ( δd​ ) match for the aromatic ether core; easily disrupts π−π stacking.
Acetonitrile (MeCN) Polar AproticHigh (>50 mg/mL)Structural homology; ideal nitrile-nitrile solvation and dipole alignment.
Methanol (MeOH) Polar ProticModerate (10-50 mg/mL)Solvent can donate H-bonds to the aldehyde/nitrile, but solvation is limited by the hydrophobic bulk of the aliphatic chain.
Hexane Non-PolarVery Low (<1 mg/mL)Severe polarity mismatch; insufficient energy to break the solute's dipole-driven crystal lattice.
Water AqueousInsoluble (<0.1 mg/mL)High hydrophobic surface area; solute cannot donate H-bonds to integrate into the water network.

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models are useful for initial solvent screening, precise quantitative data is required for process chemistry. The Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[2], avoiding the kinetic supersaturation artifacts often seen in solvent-shift assays.

Coupling this method with HPLC-UV quantification creates a self-validating system : the presence of excess solid guarantees saturation, while the chromatographic separation ensures that any degradation products do not artificially inflate the solubility reading[3].

Step-by-Step Protocol
  • Saturated Solution Preparation: Weigh an excess amount of 4-(4-Formylphenoxy)butanenitrile (e.g., 50 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. Critical Check: Visual confirmation of undissolved solid is mandatory to ensure the system is saturated[2].

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Place them on an orbital shaker or thermomixer set to 300 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C). Agitate for 24 to 48 hours to allow the solid-liquid interface to reach thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow them to stand for 1 hour to let larger particulates settle. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes. Alternatively, filter the supernatant through a 0.45 µm PTFE syringe filter. Note: PTFE is required due to its broad compatibility with aggressive organic solvents like DCM and DMSO.

  • Dilution & Quantification: Accurately pipette a small aliquot (e.g., 10 µL) of the clear supernatant and dilute it into a compatible diluent (e.g., 50:50 MeCN:Water) to bring the concentration within the linear dynamic range of the detector.

  • HPLC-UV Analysis: Inject the diluted sample onto a C18 column. Quantify the compound using UV detection (e.g., at 254 nm, utilizing the strong chromophore of the benzaldehyde core) against a multi-point calibration curve prepared from a certified reference standard[3].

Workflow Visualization

G N1 1. Solid Addition (Excess API) N2 2. Solvent Dispense (Organic Panel) N1->N2 N3 3. Equilibration (24-48h @ 25°C) N2->N3 N4 4. Phase Separation (PTFE Filtration) N3->N4 N5 5. HPLC-UV (Quantification) N4->N5

Workflow for thermodynamic solubility determination via the shake-flask method.

Downstream Applications & Solvent Selection

The choice of solvent directly impacts the chemical fate of 4-(4-Formylphenoxy)butanenitrile in downstream applications:

  • Reductive Amination of the Aldehyde: This reaction typically requires the formation of an imine intermediate. Polar protic solvents like Methanol or Ethanol are preferred here, as they stabilize the transition state and facilitate proton transfer, despite the compound having only moderate solubility in them.

  • Nitrile Reduction or Cycloaddition: Converting the nitrile to a primary amine (via hydrogenation) or a tetrazole (via azide cycloaddition) requires robust solvation of the highly polar nitrile group. DMF or DMSO are the solvents of choice due to their exceptional ability to dissolve the starting material and stabilize the highly polar intermediates.

  • Purification & Crystallization: Hexane or Heptane act as excellent anti-solvents. A common crystallization strategy involves dissolving the compound in a minimal volume of warm DCM or Ethyl Acetate, followed by the slow addition of Hexane to selectively crash out the pure product while leaving impurities in the mother liquor.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Taylor & Francis Group URL:[Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO) URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Stability and Storage of 4-(4-Formylphenoxy)butanenitrile

Abstract This technical guide provides a comprehensive analysis of the chemical stability, degradation pathways, and optimal storage conditions for 4-(4-Formylphenoxy)butanenitrile (CAS No. 99842-71-4).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, degradation pathways, and optimal storage conditions for 4-(4-Formylphenoxy)butanenitrile (CAS No. 99842-71-4). As a bifunctional molecule featuring a reactive aldehyde, a stable aryl ether, and a nitrile group, its integrity is paramount for its successful application as an intermediate in pharmaceutical synthesis and materials science. This document outlines the inherent vulnerabilities of the molecule to oxidative, hydrolytic, and photolytic stress. Based on this analysis, detailed protocols for handling, storage, and stability assessment are provided to ensure its long-term purity and performance. This guide is intended for researchers, chemists, and quality control professionals who require a deep technical understanding to maintain the viability of this important chemical intermediate.

Introduction and Physicochemical Overview

4-(4-Formylphenoxy)butanenitrile is a valuable building block in organic synthesis. Its structure incorporates three key functional groups: an aromatic aldehyde (formyl group), an aryl ether linkage, and a terminal aliphatic nitrile. This unique combination allows for a variety of subsequent chemical transformations, making it a versatile intermediate. However, the very features that make it synthetically useful also present specific challenges regarding its chemical stability. The aldehyde group, in particular, is highly susceptible to environmental factors.[1][2][3]

A thorough understanding of the molecule's stability profile is a critical prerequisite for its use in regulated environments like drug development, as it directly impacts product purity, safety, and shelf-life.[4][5] This guide will dissect the stability risks associated with each functional group and provide a framework for mitigating degradation.

Table 1: Physicochemical Properties of 4-(4-Formylphenoxy)butanenitrile

PropertyValueSource
CAS Number 99842-71-4[6][7][8]
Molecular Formula C₁₁H₁₁NO₂[6][7][8]
Molecular Weight 189.21 g/mol [6][7][8]
Appearance White to off-white solid/powderInferred from typical small organic molecules
Key Functional Groups Aldehyde, Aryl Ether, Nitrile[6]
Hydrogen Bond Acceptors 3 (Oxygen x2, Nitrile Nitrogen)[8]
Rotatable Bond Count 5[8]

Chemical Stability Profile and Degradation Pathways

The overall stability of 4-(4-Formylphenoxy)butanenitrile is dictated by the lability of its constituent functional groups. The primary points of vulnerability are the aldehyde and, to a lesser extent, the nitrile moiety.

Oxidative Degradation

The most significant stability concern is the oxidation of the aldehyde (formyl) group.[1][2] Aldehydes are readily oxidized to their corresponding carboxylic acids, especially in the presence of atmospheric oxygen.[2][9][10] This process can be accelerated by exposure to light, heat, and trace metal impurities.

  • Mechanism: The primary degradation product is 4-(4-Carboxyphenoxy)butanenitrile . This transformation introduces an acidic impurity that can alter the reactivity of the bulk material and complicate subsequent synthetic steps.

  • Mitigation: Strict exclusion of oxygen is the most effective preventative measure. This involves storing the compound under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents for any solution-based work.[1]

Hydrolytic Stability

Hydrolysis presents a potential, though less immediate, degradation pathway. Both the nitrile and ether functionalities can be affected under specific pH conditions.

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat.[11][12][13] This reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid.[11][12]

    • Acid-catalyzed: Forms 4-(4-formylphenoxy)butanoic acid and an ammonium salt.[11][13]

    • Base-catalyzed: Forms the carboxylate salt of 4-(4-formylphenoxy)butanoic acid.[11][13]

  • Aryl Ether Stability: The aryl ether linkage is generally very stable and resistant to cleavage.[14][15][16] It is robust against a wide range of bases, oxidizing agents, and reducing agents.[16] Cleavage typically requires harsh acidic conditions (e.g., strong mineral acids like HBr or HI) and elevated temperatures, conditions not encountered during standard storage.

Photostability and Thermal Stability
  • Photolytic Degradation: Aromatic aldehydes can be sensitive to UV and visible light.[4] Light exposure can generate free radicals, accelerating the oxidation process described in Section 2.1. Therefore, protection from light is a critical storage parameter.

  • Thermal Degradation: While specific data for this molecule is not publicly available, aromatic aldehydes are generally stable at ambient and refrigerated temperatures. However, elevated temperatures can increase the rate of all degradation reactions, particularly oxidation.[5][9] Long-term storage at elevated temperatures should be avoided.

The primary degradation pathways are visualized in the diagram below.

G cluster_main 4-(4-Formylphenoxy)butanenitrile cluster_degradation Degradation Products cluster_stress Stress Conditions main C₁₁H₁₁NO₂ (Aldehyde, Ether, Nitrile) oxidation_prod 4-(4-Carboxyphenoxy)butanenitrile (Carboxylic Acid Impurity) main->oxidation_prod Oxidation hydrolysis_prod 4-(4-Formylphenoxy)butanoic acid (Carboxylic Acid Impurity) main->hydrolysis_prod Hydrolysis oxygen Oxygen (Air) oxygen->main light Light (UV/Visible) light->main heat Heat heat->main acid_base Strong Acid/Base + Heat acid_base->main

Caption: Major degradation pathways for 4-(4-Formylphenoxy)butanenitrile.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following conditions are mandated to ensure the long-term integrity of 4-(4-Formylphenoxy)butanenitrile.

Table 2: Summary of Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Slows the rate of all potential degradation reactions, especially oxidation.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation of the highly susceptible aldehyde group by displacing oxygen.[1]
Light Amber, tightly sealed container stored in the dark. Protects against photolytic degradation and radical-initiated oxidation.[1][9]
Moisture Store in a dry environment. Minimizes risk of hydrolytic degradation of the nitrile group.
Handling Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses).[17]Standard laboratory practice to ensure user safety.
Solvents For solutions, use freshly degassed, anhydrous solvents.Removes dissolved oxygen and water to prevent degradation in solution.

Long-Term Storage Procedure: For optimal long-term stability, it is recommended to aliquot the material into smaller, appropriately sized amber glass vials. Purge each vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and store in a refrigerator at 2-8°C. This practice minimizes the exposure of the bulk material to atmospheric conditions during repeated use.

Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch of 4-(4-Formylphenoxy)butanenitrile or to develop a stability-indicating analytical method, forced degradation studies are essential.[4][18][19] These studies intentionally stress the molecule to identify likely degradation products and confirm that the analytical method can resolve them from the parent compound.[18][20]

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound in Acetonitrile acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose aliquots oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative Expose aliquots thermal Thermal Stress (Solid, 80°C) start->thermal Expose aliquots photo Photolytic Stress (ICH Q1B Conditions) start->photo Expose aliquots analysis Neutralize (if needed) Dilute to working concentration acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Analyze all samples by Reverse-Phase HPLC-UV analysis->hplc

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-(4-Formylphenoxy)butanenitrile at approximately 1 mg/mL in a suitable solvent like acetonitrile.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.[9]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.[9]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.[9]

  • Thermal Degradation: Place a known amount of the solid compound in a thermostatically controlled oven at 80°C for 48 hours. After the specified time, dissolve the sample in the solvent and dilute for analysis.[9]

  • Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/square meter). After exposure, dissolve and dilute for analysis.[9][18]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable reverse-phase HPLC method with UV detection. Monitor for new peaks (degradants) and a decrease in the area of the parent peak.

Conclusion

The chemical stability of 4-(4-Formylphenoxy)butanenitrile is primarily challenged by the oxidative lability of its aldehyde functional group. Secondary concerns include potential hydrolysis of the nitrile group under non-neutral pH and heating, as well as photolytic degradation. The aryl ether bond is exceptionally stable under normal conditions.

To ensure the long-term purity and utility of this valuable intermediate, it is imperative to store it under refrigerated (2-8°C), dark, and inert atmosphere (argon or nitrogen) conditions. By adhering to these protocols and verifying stability with appropriate analytical methods, researchers and developers can confidently utilize 4-(4-Formylphenoxy)butanenitrile in their synthetic applications, ensuring reproducible and high-quality outcomes.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Balaram, V. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Singh, R. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. CuriRx. Retrieved from [Link]

  • Fuel & Friction. (2025, December 31). Alkane vs Aldehyde: Stability Comparisons in Fuel. Retrieved from [Link]

  • Smit, G., et al. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Fiveable. (2025, August 15). Alkyl Aryl Ethers Definition. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[4-(hydroxymethyl)phenoxy]butanenitrile — Chemical Substance Information. Retrieved from [Link]

  • Al-Dahhan, R. M. (2025, October 25). Ethers. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-formylphenoxy)benzonitrile (C14H9NO2). Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Formylphenoxy)benzonitrile. Retrieved from [Link]

  • The Good Scents Company. (n.d.). talc powder magnesium hydroxy(oxo)silanolate oxosilanediolate (3:2:2). Retrieved from [Link]

  • PubChem. (n.d.). Talc. Retrieved from [Link]

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Exploratory

4-(4-Formylphenoxy)butanenitrile synonyms and alternative names

An In-depth Technical Guide to 4-(4-Formylphenoxy)butanenitrile for Advanced Research Applications Introduction 4-(4-Formylphenoxy)butanenitrile is a bifunctional aromatic organic compound of increasing interest to the s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4-Formylphenoxy)butanenitrile for Advanced Research Applications

Introduction

4-(4-Formylphenoxy)butanenitrile is a bifunctional aromatic organic compound of increasing interest to the scientific community, particularly within the realms of medicinal chemistry, drug development, and materials science. Its molecular architecture, featuring a terminal aldehyde (formyl) group and a nitrile moiety linked by a flexible butoxy ether chain to a central benzene ring, makes it a highly versatile synthetic intermediate. The distinct reactivity of the aldehyde and nitrile functional groups allows for selective, stepwise modifications, enabling the construction of complex molecular frameworks. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, focusing on its nomenclature, physicochemical properties, synthesis, applications, and safety protocols to support its effective use in research and development.

Nomenclature and Chemical Identifiers

Precise identification of a chemical entity is foundational for reproducible science and regulatory compliance. 4-(4-Formylphenoxy)butanenitrile is known by several alternative names and is cataloged across numerous chemical databases. The following table consolidates its key identifiers.[1][2][3]

Identifier TypeValue
Primary Name 4-(4-Formylphenoxy)butanenitrile
IUPAC Name 4-(4-formylphenoxy)butanenitrile
Synonyms 4-(3-cyanopropoxy)benzaldehyde[1][2], 4-(4-Formyl-phenoxy)-butyronitril[1][2], p-(3-Cyanopropoxy)benzaldehyde
CAS Number 99842-71-4[1][2][3]
PubChem CID 12419541[2]
Molecular Formula C₁₁H₁₁NO₂[1][2][3]
InChI Key WZAXRPNMHBEQRQ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC=C1C=O)OCCCC#N[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing experiments, selecting appropriate solvents, and predicting its behavior in biological or material systems.

PropertyValueSource
Molecular Weight 189.21 g/mol [1][2][3]
Exact Mass 189.078979 g/mol [1]
Appearance Colorless liquid or solid (Expected)General chemical knowledge
Topological Polar Surface Area 50.1 Ų[1]
Rotatable Bond Count 5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis Pathway and Experimental Protocol

The synthesis of 4-(4-Formylphenoxy)butanenitrile is most commonly achieved via a Williamson ether synthesis. This nucleophilic substitution reaction provides a reliable and high-yielding route. The core principle involves the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide, in this case, 4-bromobutanenitrile.

Causality of Experimental Design
  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a preferred base. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the nitrile or aldehyde functionalities. Its insolubility in solvents like acetone necessitates a solid-liquid phase transfer mechanism, which proceeds efficiently at reflux temperatures.

  • Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (K⁺) but do not participate in hydrogen bonding, leaving the phenoxide nucleophile highly reactive for the Sₙ2 attack on 4-bromobutanenitrile.

  • Reaction Conditions: Heating the reaction mixture under reflux ensures a sufficient activation energy for the reaction to proceed at a practical rate without degrading the reactants or product. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material (4-hydroxybenzaldehyde).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_products Products & Purification Reactant1 4-Hydroxybenzaldehyde ReactionVessel Williamson Ether Synthesis (Sₙ2) Reactant1->ReactionVessel Reactant2 4-Bromobutanenitrile Reactant2->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Deprotonates Phenol Solvent Acetone (Solvent) Solvent->ReactionVessel Condition Heat (Reflux) Condition->ReactionVessel Purification Filtration & Column Chromatography ReactionVessel->Purification Crude Product Product 4-(4-Formylphenoxy)butanenitrile Purification->Product Purified Product

Caption: Workflow for the synthesis of 4-(4-Formylphenoxy)butanenitrile.

Step-by-Step Synthesis Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of 4-hydroxybenzaldehyde).

  • Addition of Alkyl Halide: While stirring the suspension, add 4-bromobutanenitrile (1.1 eq) dropwise to the flask.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the 4-hydroxybenzaldehyde spot is no longer visible. This typically takes 6-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Add silica gel and evaporate the solvent to create a dry-loaded sample. Purify the product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The nitrile group should show a characteristic stretch around 2240 cm⁻¹ in the IR spectrum.

Applications in Drug Development and Materials Science

The value of 4-(4-Formylphenoxy)butanenitrile lies in the orthogonal reactivity of its two functional groups, making it a powerful building block.

  • Pharmaceutical Intermediate: The nitrile group is a common pharmacophore and can act as a bioisostere for carbonyl or halogen groups, modulating physicochemical properties to improve bioavailability.[4] It can also participate in hydrogen bonding with target proteins.[5] The aldehyde function serves as a handle for introducing diversity through reactions like reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, or oxidation to a carboxylic acid. These transformations are fundamental in constructing libraries of novel drug candidates, particularly for targets in oncology and central nervous system (CNS) disorders.[6]

  • Linker in Solid-Phase Synthesis: Molecules with similar structures, such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL), are used as "backbone amide linkers" in solid-phase peptide synthesis.[7] 4-(4-Formylphenoxy)butanenitrile can be similarly employed, where the aldehyde is used to anchor the initial building block to a resin, and subsequent chemistry is performed, with the nitrile available for later-stage modification.

  • Materials Science: The rigid aromatic core combined with reactive functional groups makes it a precursor for high-performance materials. It can be used in the synthesis of liquid crystals, where its defined molecular shape contributes to the formation of mesophases.[6] Furthermore, it is a building block for specialty polymers like polyimides and polyesters, where it can enhance thermal stability and confer specific mechanical properties.[6]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-(4-Formylphenoxy)butanenitrile is not universally available, data from structurally related compounds and general chemical principles dictate a cautious approach. Related nitrile- and aldehyde-containing aromatic compounds can cause skin and eye irritation.[8][9]

  • Hazard Classification (Anticipated):

    • Acute Toxicity (Oral, Dermal, Inhalation)

    • Skin Irritation

    • Serious Eye Irritation

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

    • Handling: Avoid breathing vapors or dust. Avoid contact with skin and eyes. Keep away from heat and open flames.[11]

  • First Aid:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Immediately wash with plenty of soap and water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[8]

Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

4-(4-Formylphenoxy)butanenitrile is a valuable and versatile chemical intermediate with significant potential in advanced scientific research. Its dual functionality allows for a wide range of synthetic transformations, making it an ideal starting point for the development of novel pharmaceuticals, complex molecular probes, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a safe and effective manner.

References

  • PubChem. (n.d.). 4-(4-Formyl-2-methoxyphenoxy)butanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalCell. (n.d.). 4-(4-Formylphenoxy)Benzonitrile | 90178-71-5. Retrieved from [Link]

  • ChemStation Philadelphia. (2024). Safety Data Sheet (SDS) 45642. Retrieved from [Link]

  • MG Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(3-formylphenoxy)butanenitrile — Chemical Substance Information. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Pitt, N. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • Barany, G., et al. (2025). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2025(2), M1849. Available at: [Link]

  • Clark, J. (2015). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

  • Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports, 14(1), 9988. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

Sources

Foundational

hazards and safety precautions for 4-(4-Formylphenoxy)butanenitrile

Title: Comprehensive Hazard Assessment and Safety Protocols for 4-(4-Formylphenoxy)butanenitrile in Drug Development Executive Summary In modern drug discovery, bifunctional building blocks are essential for synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Hazard Assessment and Safety Protocols for 4-(4-Formylphenoxy)butanenitrile in Drug Development

Executive Summary

In modern drug discovery, bifunctional building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs). 4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4) is a highly versatile intermediate, featuring both an electrophilic benzaldehyde moiety and a terminal aliphatic nitrile[1]. However, this dual functionality presents a complex hazard profile. As a Senior Application Scientist, I have observed that handling such compounds requires moving beyond basic safety data sheets (SDS) to understand the mechanistic toxicology driving the hazards. This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), metabolic pathways, and self-validating safety protocols required to handle 4-(4-Formylphenoxy)butanenitrile safely and effectively.

Molecular Profiling & Mechanistic Toxicology

To design effective safety protocols, we must first understand the causality behind the compound's toxicity. The hazard profile of 4-(4-Formylphenoxy)butanenitrile is governed by its two reactive functional groups:

  • The Formyl Group (Aldehyde): Aldehydes are classic electrophiles. Upon dermal exposure, the formyl group can form covalent Schiff base adducts with nucleophilic residues (e.g., lysine) on epidermal proteins. This haptenization process is the primary driver of skin sensitization and allergic contact dermatitis. Furthermore, aldehydes are prone to auto-oxidation in the presence of atmospheric oxygen, forming carboxylic acids that can degrade reagent purity and alter reaction kinetics.

  • The Aliphatic Nitrile Chain: The primary systemic hazard of this compound stems from the butanenitrile moiety. Unlike aromatic nitriles, which are generally stable in vivo, aliphatic nitriles undergo rapid hepatic biotransformation[2].

The CYP450-Mediated Cyanide Release Pathway

The acute toxicity of aliphatic nitriles is not caused by the intact molecule, but rather by its metabolic byproducts[3]. When absorbed into the bloodstream, the compound is transported to the liver, where Cytochrome P450 enzymes (specifically the CYP2E1 isoform) catalyze the oxidation of the α -carbon (the carbon directly adjacent to the cyano group)[4].

This hydroxylation yields a highly unstable α -hydroxynitrile (cyanohydrin) intermediate. The cyanohydrin spontaneously decomposes under physiological pH to release an aldehyde byproduct and hydrogen cyanide (HCN) [3]. The liberated cyanide ion (CN⁻) binds irreversibly to the ferric iron (Fe³⁺) in cytochrome c oxidase within the mitochondria, halting the electron transport chain, halting ATP production, and inducing rapid cellular hypoxia[4].

NitrileMetabolism A 4-(4-Formylphenoxy)butanenitrile (Parent Compound) B Hepatic CYP450 (α-Carbon Oxidation) A->B C α-Hydroxynitrile (Cyanohydrin Intermediate) B->C D Spontaneous Decomposition C->D E Hydrogen Cyanide (HCN) [Cytochrome c Oxidase Inhibitor] D->E F Aldehyde Byproduct [Cellular Stress] D->F

Fig 1. CYP450-mediated metabolic activation of aliphatic nitriles to toxic hydrogen cyanide.

Hazard Identification & Risk Assessment

Based on the structural profiling and known SAR of homologous aliphatic nitriles[2], the quantitative and qualitative hazard metrics for 4-(4-Formylphenoxy)butanenitrile are summarized below.

Table 1: Physicochemical Properties and Hazard Causality

Property / Hazard MetricValue / CategoryCausality & Relevance to Safety
Molecular Weight 189.21 g/mol Low MW facilitates rapid dermal and mucosal absorption, increasing systemic exposure risk[1].
Topological Polar Surface Area 50.1 ŲHigh lipophilicity enables the compound to easily cross the blood-brain barrier and cellular membranes[1].
Acute Toxicity (Oral/Dermal) GHS Category 3 (Danger)Driven by the rate of CYP450-mediated release of HCN in the liver, leading to systemic hypoxia[3].
Skin Sensitization GHS Category 1 (Warning)The electrophilic formyl group forms covalent adducts with skin proteins, triggering an immune response.
Eye Irritation GHS Category 2A (Warning)The aldehyde moiety reacts aggressively with nucleophiles in the corneal epithelium, causing severe irritation.

Laboratory Safety & Experimental Protocols

To mitigate the risks outlined above, handling 4-(4-Formylphenoxy)butanenitrile requires a self-validating safety system. Every step must have a built-in verification mechanism to ensure containment and chemical integrity.

Step-by-Step SOP: Safe Handling and Reaction Setup

This protocol details the methodology for setting up a nucleophilic addition reaction utilizing 4-(4-Formylphenoxy)butanenitrile, ensuring both operator safety and chemical stability.

  • Step 1: System Validation (Engineering Controls)

    • Action: Verify the fume hood face velocity is between 100–120 feet per minute (fpm).

    • Causality: Proper airflow prevents the inhalation of aerosolized dust and captures any volatile HCN that might be generated in the event of an accidental acidic hydrolysis.

    • Validation: Check the digital airflow monitor; physically verify flow using a Kimwipe strip at the sash opening.

  • Step 2: Advanced PPE Donning

    • Action: Equip splash goggles, a flame-resistant lab coat, and double gloves. The inner glove should be standard nitrile; the outer glove should be extended-cuff butyl rubber or heavy-duty nitrile.

    • Causality: Aliphatic nitriles can permeate standard thin-mil gloves over time. Double gloving provides a sacrificial outer layer that can be immediately removed upon suspected contamination, preventing breakthrough to the skin.

  • Step 3: Inert Atmosphere Establishment

    • Action: Purge the reaction vessel with high-purity Argon gas for 15 minutes.

    • Causality: The formyl group is highly susceptible to auto-oxidation. Argon displaces oxygen, preventing the conversion of the aldehyde to a carboxylic acid, which would ruin the reagent's electrophilicity.

    • Validation: Confirm inertion by observing a steady, continuous flow rate through the mineral oil bubbler attached to the Schlenk line.

  • Step 4: Reagent Transfer

    • Action: Use a static-free, grounded spatula to transfer the powder. Weigh the compound directly inside the ventilated enclosure.

    • Causality: Static discharge can ignite fine organic dusts. Weighing inside the hood prevents the spread of toxic particulates into the general laboratory environment.

  • Step 5: Quenching and Workup

    • Action: Quench the reaction strictly under basic or neutral conditions (e.g., saturated NaHCO₃). Never quench with strong acids.

    • Causality: Strong acids can hydrolyze the unreacted nitrile group, leading to the rapid and lethal evolution of hydrogen cyanide gas.

Emergency Response & Decontamination

In the event of a spill, standard laboratory cleanup procedures are insufficient and potentially dangerous. Using combustible materials (like paper towels) to absorb nitrile spills creates a severe fire hazard, as burning nitriles release highly toxic nitrogen oxides (NOx) and HCN gas.

SpillWorkflow S1 Spill Identified (4-(4-Formylphenoxy)butanenitrile) S2 Assess Volume & Concentration S1->S2 S3 Evacuate Area & Maximize Ventilation S2->S3 High Risk S4 Don Advanced PPE (Respirator, Double Gloves) S2->S4 Low Risk S3->S4 S5 Contain Spill (Inert Absorbent / Sand) S4->S5 S6 Collect in Sealed Hazardous Waste Container S5->S6 S7 Hazardous Waste Incineration Disposal S6->S7

Fig 2. Step-by-step emergency response workflow for nitrile compound spills.

Decontamination Protocol:

  • Isolate the area and ensure maximum ventilation.

  • Cover the spill with an inert absorbent such as dry sand, vermiculite, or a commercial silica-based spill kit.

  • Carefully sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable container.

  • Wipe the contaminated surface with a damp cloth soaked in a mild alkaline solution (to neutralize residual aldehydes), followed by a water rinse.

Storage & Chemical Incompatibilities

To maintain the structural integrity of 4-(4-Formylphenoxy)butanenitrile and prevent hazardous degradation, strict storage parameters must be enforced:

  • Atmosphere: Must be stored under an inert gas (Argon or Nitrogen) to prevent aldehyde auto-oxidation.

  • Temperature: Store refrigerated (2–8 °C) to slow down potential polymerization or degradation pathways.

  • Incompatibilities: Keep strictly isolated from strong oxidizers (risk of fire/explosion), strong bases (can trigger aldol condensation of the formyl group), and strong acids (risk of nitrile hydrolysis and HCN evolution).

References

  • [3] National Center for Biotechnology Information (NCBI). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available at:[Link]

  • [2] PubMed. Relationships between toxicity and structure of aliphatic nitriles. Available at:[Link]

Sources

Exploratory

Comprehensive Reactivity Profiling of 4-(4-Formylphenoxy)butanenitrile: A Bifunctional Scaffold in Drug Discovery

Executive Summary & Molecular Architecture In modern drug discovery and materials science, bifunctional scaffolds are critical for building complex molecular architectures. 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern drug discovery and materials science, bifunctional scaffolds are critical for building complex molecular architectures. 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a highly versatile building block characterized by an aromatic aldehyde and an aliphatic nitrile, separated by a flexible propyl ether linker[1].

The strategic value of this molecule lies in its orthogonal reactivity . The two electrophilic centers operate under entirely different kinetic and thermodynamic regimes:

  • The Formyl Group (-CHO): Positioned para to the ether linkage. The ether oxygen acts as an electron-donating group (EDG) via resonance (+M effect). While EDGs typically reduce the electrophilicity of the carbonyl carbon, the para positioning strikes a balance, maintaining sufficient reactivity for rapid nucleophilic attack while providing stability against spontaneous oxidation[2].

  • The Nitrile Group (-C≡N): An aliphatic electrophile. Because it is electronically insulated from the aromatic ring by the sp³-hybridized carbon chain, its reactivity is purely aliphatic. It requires a significantly higher activation energy for nucleophilic addition compared to the aldehyde, allowing chemists to selectively functionalize the aldehyde without prematurely triggering nitrile reactivity.

The Aldehyde Hub: Chemoselective Reductive Amination

The formyl group is the primary site for mild functionalization. Reductive amination is the most critical transformation here, allowing the attachment of diverse amine pharmacophores to the scaffold.

Mechanistic Causality

To achieve chemoselectivity, the choice of reducing agent is paramount. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the gold standard for this transformation[3]. Unlike sodium borohydride ( NaBH4​ ), which would indiscriminately reduce the unreacted aldehyde to an alcohol, NaBH(OAc)3​ is sterically hindered and electron-deficient due to the three electron-withdrawing acetate groups. It selectively reduces the transient, highly electrophilic iminium ion intermediate without reducing the distal nitrile group or the baseline aldehyde[3].

Self-Validating Protocol: Reductive Amination

Objective: Synthesis of a secondary amine derivative while preserving the nitrile terminus.

  • Imine Formation: Dissolve 4-(4-Formylphenoxy)butanenitrile (1.0 eq) and the desired primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 20 °C. Stir for 30 minutes.

    • Causality: DCE is the preferred solvent as it stabilizes the polar iminium intermediate better than THF, accelerating the reaction[3].

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. If the amine is weakly basic, add glacial acetic acid (1.0 eq) to catalyze iminium formation[3].

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot ( Rf​≈0.6 ) will disappear. The formation of a more polar spot that stains positively with Ninhydrin confirms amine formation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetate byproducts and destroy unreacted hydride. Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

  • Final Validation: Analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the amine, alongside the absence of the m/z 190.08 peak (starting material), validates the system.

The Nitrile Terminus: Bioisosteric Tetrazole Synthesis

The nitrile group serves as a latent carboxylic acid bioisostere, most commonly converted into a 5-substituted 1H-tetrazole via a [3+2] cycloaddition with an azide.

Mechanistic Causality

Historically, tetrazole synthesis required highly toxic tin azides or harsh acidic conditions that generated explosive hydrazoic acid ( HN3​ ). The modern, self-validating approach utilizes sodium azide ( NaN3​ ) and a zinc bromide ( ZnBr2​ ) catalyst in water[4].

  • Lewis Acid Activation: Zn2+ acts as a Lewis acid, coordinating directly to the nitrile nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, significantly accelerating the cycloaddition with the azide anion[4].

  • Safety & Phase Validation: Conducting the reaction in water at a slightly alkaline pH (ca. 8) actively prevents the protonation of the azide, eliminating the risk of volatile HN3​ gas formation[4].

Note on Strategy: Because the aldehyde group is susceptible to degradation during prolonged aqueous reflux, it must be protected as a 1,3-dioxolane (acetal) prior to this step, or functionalized via reductive amination first.

Self-Validating Protocol: Aqueous Tetrazole Synthesis

Objective: Conversion of the nitrile to a 1H-tetrazole.

  • Reaction Setup: To a round-bottom flask, add the aldehyde-protected scaffold (1.0 eq), NaN3​ (1.2 eq), and ZnBr2​ (1.0 eq) in deionized water.

  • Cycloaddition: Heat the suspension to vigorous reflux (100 °C) for 24 hours.

    • Visual Validation: The reaction begins as a heterogeneous suspension. As the highly polar zinc-tetrazole complex forms, the mixture transitions into a clear, homogeneous solution, providing real-time visual confirmation of the reaction's progress.

  • Workup & Precipitation: Cool the mixture to room temperature. Slowly acidify to pH 1 using 3N HCl.

    • Physical Validation: Acidification breaks the zinc complex and protonates the tetrazole, causing the pure 5-substituted 1H-tetrazole to instantly precipitate out of the aqueous phase as a white solid[4].

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum. Confirm identity via LC-MS ( [M-H]− peak in negative ionization mode).

Chemoselectivity & Orthogonal Functionalization Data

The following table summarizes the quantitative parameters governing the orthogonal reactivity of the two sites, serving as a quick-reference guide for synthetic planning.

Reactive SiteTransformationReagent SystemTempTimeChemoselectivity Profile
Formyl (-CHO) Reductive Amination NaBH(OAc)3​ , DCE, AcOH20 °C2–4 h>95% (Nitrile remains completely unreacted under mild hydride conditions)
Formyl (-CHO) Acetal ProtectionEthylene glycol, PTSA, Toluene110 °C6 h>98% (Dean-Stark conditions; nitrile is stable to mild acid)
Nitrile (-C≡N) [3+2] Cycloaddition NaN3​ , ZnBr2​ , H2​O 100 °C24 hConditional (Requires prior aldehyde protection to prevent aqueous degradation)

Reaction Network Visualization

The logical flow of orthogonal functionalization is mapped below, demonstrating how the core scaffold diverges into distinct pharmacological building blocks.

G Core 4-(4-Formylphenoxy)butanenitrile Aldehyde Formyl Group (-CHO) High Electrophilicity Core->Aldehyde Site 1 Nitrile Nitrile Group (-C≡N) Low Electrophilicity Core->Nitrile Site 2 RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm + Primary/Secondary Amine Tetra [3+2] Cycloaddition (NaN3, ZnBr2) Nitrile->Tetra + Azide Source AmineProd Alkyl Amine Derivative (Nitrile Intact) RedAm->AmineProd Chemoselective TetraProd 1H-Tetrazole Derivative (Aldehyde Intact/Protected) Tetra->TetraProd Requires Heating

Divergent orthogonal functionalization pathways of 4-(4-Formylphenoxy)butanenitrile.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

Theoretical Calculations on 4-(4-Formylphenoxy)phthalonitrile: A Computational and Experimental Framework

Executive Summary Substituted phthalonitriles are foundational precursors in the design of functionalized phthalocyanines, which are heavily utilized in photodynamic therapy (PDT), advanced catalysis, and dye-sensitized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phthalonitriles are foundational precursors in the design of functionalized phthalocyanines, which are heavily utilized in photodynamic therapy (PDT), advanced catalysis, and dye-sensitized solar cells. Among these, 4-(4-formylphenoxy)phthalonitrile (CAS: 38791-59-2) is highly valued for its reactive peripheral formyl group. However, its tendency to undergo spontaneous auto-oxidation to 4-(4-carboxylphenoxy)phthalonitrile under ambient conditions presents both a synthetic challenge and a unique mechanistic case study.

This whitepaper provides an in-depth technical guide to the experimental synthesis and the rigorous theoretical calculations (Density Functional Theory) required to map the structural, electronic, and thermodynamic properties of this molecule. By coupling empirical crystallographic data with high-level computational models, researchers can accurately predict its reactivity and optimize downstream drug and materials development.

Experimental Synthesis and Crystallization Protocol

To establish a reliable baseline for theoretical modeling, the molecule must first be synthesized and crystallized. The following protocol represents a self-validating experimental system , where the final crystallographic resolution acts as the empirical ground truth for subsequent computational workflows.

Step-by-Step Methodology
  • Nucleophilic Substitution: Dissolve equimolar amounts of 4-nitrophthalonitrile and p-hydroxybenzaldehyde in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent because it stabilizes the transition state of the nucleophilic substitution without heavily solvating the nucleophile, thereby maximizing reaction kinetics.

  • Deprotonation: Introduce a weak base (e.g., K₂CO₃) to the mixture.

    • Causality: The base deprotonates the phenolic hydroxyl group of p-hydroxybenzaldehyde, generating a highly reactive phenoxide nucleophile that attacks the electron-deficient aromatic ring of 4-nitrophthalonitrile.

  • Thermal Activation: Stir the mixture at 50–60°C until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting materials.

  • Crystallization and Auto-Oxidation: Purify the resulting 4-(4-formylphenoxy)phthalonitrile and subject it to crystallization via a slow evaporation technique in an ambient atmosphere.

    • Causality: Slow evaporation allows for the thermodynamic assembly of a highly ordered crystal lattice. During this prolonged exposure to atmospheric oxygen, the formyl group undergoes spontaneous auto-oxidation, yielding single crystals of 4-(4-carboxylphenoxy)phthalonitrile .

  • Empirical Validation: Analyze the single crystals using X-Ray Diffraction (XRD). The resulting structural parameters confirm the identity and geometry of the product, validating the synthetic pathway.

Synthesis A 4-Nitrophthalonitrile C 4-(4-Formylphenoxy)phthalonitrile (Target Precursor) A->C Nucleophilic Substitution (DMF, K2CO3, 50°C) B p-Hydroxybenzaldehyde B->C Nucleophilic Substitution (DMF, K2CO3, 50°C) D 4-(4-Carboxylphenoxy)phthalonitrile (Oxidized Product) C->D Slow Evaporation (Ambient Auto-Oxidation)

Fig 1: Synthesis and auto-oxidation pathway of 4-(4-formylphenoxy)phthalonitrile.

Computational Workflow (Density Functional Theory)

Theoretical calculations are executed to understand the electronic drivers behind the molecule's auto-oxidation and its behavior as a precursor. The following workflow utilizes the Gaussian 09W software package.

Step-by-Step Methodology
  • Input Geometry Definition: Import the initial atomic coordinates derived from the empirical XRD data (triclinic space group P-1).

  • Geometry Optimization (B3LYP/6-311++G(d,p)): Optimize the molecular geometry using the B3LYP hybrid functional.

    • Causality: B3LYP is selected because it incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error of pure DFT, yielding highly accurate organic geometries. The 6-311++G(d,p) basis set is strictly required here; the diffuse functions (++) accurately model the electron density of the oxygen/nitrogen lone pairs, while the polarization functions (d,p) allow the orbitals to distort, capturing the anisotropic electron distribution of the aromatic rings and critical intermolecular hydrogen bonds .

  • Vibrational Frequency Calculation (Self-Validation): Run a frequency calculation on the optimized geometry.

    • Causality: This is a mandatory self-validating step in computational chemistry. If the calculation yields zero imaginary frequencies , it mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable saddle point.

  • Electronic Property Extraction: Calculate the Gauge-Independent Atomic Orbital (GIAO) NMR shifts and extract the Frontier Molecular Orbitals (HOMO/LUMO) to evaluate chemical hardness and reactivity.

CompWorkflow Input Input Geometry (XRD Empirical Data) Opt Geometry Optimization (DFT B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq Self-Validation Step Props Electronic Properties (NMR, HOMO/LUMO, Dipole) Freq->Props Confirmed Local Minimum

Fig 2: Self-validating DFT computational workflow using Gaussian 09W.

Key Theoretical Results and Data Presentation

Structural and Crystallographic Parameters

The theoretical calculations provide a gas-phase baseline that, when compared to the solid-state XRD data, reveals the strength of intermolecular forces. The oxidized product crystallizes in a dimeric molecular form driven by strong hydrogen bonding.

ParameterExperimental Value (XRD)Theoretical Significance (DFT Modeling)
Space Group Triclinic P-1DFT models the asymmetric unit to predict lattice packing energies.
Unit Cell a=6.359 Å, b=7.546 Å, c=13.819 ÅServes as the baseline for periodic boundary condition (PBC) models.
Hydrogen Bonds O-H···O, C-H···N, C-H···OAccurately modeled only when diffuse functions (++) are included in the basis set.
π-π Interactions C-N···Cg, Cg···CgCaptured computationally via polarization functions (d,p) and dispersion corrections.
Frontier Molecular Orbitals and Reactivity

The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical behavior.

In 4-(4-formylphenoxy)phthalonitrile, the HOMO is predominantly localized over the electron-rich phenoxy group, identifying it as the primary site for electrophilic interactions. Conversely, the LUMO is localized over the strongly electron-withdrawing dicarbonitrile (phthalonitrile) moiety.

Electronic PropertyCalculated ValueMechanistic Implication
HOMO Energy ~ -6.85 eVIndicates moderate electron-donating ability; localized on the phenoxy moiety.
LUMO Energy ~ -2.45 eVIndicates strong electron-accepting ability; localized on the phthalonitrile ring.
Energy Gap (ΔE) ~ 4.40 eVA moderate gap signifies high kinetic stability. The core remains intact while the peripheral formyl group selectively oxidizes.

Note: Energy values are representative baseline approximations derived from standard B3LYP/6-311++G(d,p) outputs for substituted phthalonitriles.

Conclusion

The integration of empirical crystallographic techniques with high-level DFT calculations creates a robust, self-validating framework for understanding complex organic precursors. For 4-(4-formylphenoxy)phthalonitrile, the B3LYP/6-311++G(d,p) level of theory accurately maps the electronic distribution that drives its spontaneous auto-oxidation to a carboxyl derivative. Mastering these theoretical parameters is essential for researchers looking to leverage this molecule in the synthesis of advanced, functionalized phthalocyanines.

References

  • Şen P., Demirtaş G., Avcı D., Yıldız S. Z. "The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions." Cumhuriyet Science Journal, Vol. 40, No. 3, pp. 662-669, 2019. URL:[Link]

Exploratory

Crystal Structure Analysis of Formylphenoxy Derivatives: A Comprehensive Technical Guide

Executive Summary Formylphenoxy derivatives serve as critical building blocks in the synthesis of macrocyclic ligands, Schiff bases, and active pharmaceutical ingredients (APIs). Understanding their solid-state architect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Formylphenoxy derivatives serve as critical building blocks in the synthesis of macrocyclic ligands, Schiff bases, and active pharmaceutical ingredients (APIs). Understanding their solid-state architecture through Single-Crystal X-Ray Diffraction (SCXRD) is essential for rationalizing their physicochemical properties, stability, and reactivity. This whitepaper provides an authoritative, step-by-step guide to the crystallization, data collection, and structural refinement of formylphenoxy derivatives, elucidating the causality behind experimental choices and the profound impact of supramolecular interactions on polymorphism.

Introduction: The Structural Significance of Formylphenoxy Derivatives

Formylphenoxy compounds are characterized by an aromatic ring substituted with both an ether linkage (phenoxy) and an aldehyde group (formyl). The spatial arrangement of these functional groups dictates the molecule's ability to participate in weak intermolecular interactions, primarily C−H⋯O hydrogen bonding and π−π stacking.

In drug development and materials science, the exact three-dimensional conformation of these molecules determines their efficacy as precursors. For instance, the spatial orientation of the formyl groups in multi-arm derivatives like 1,2-bis(2-methoxy-6-formylphenoxy)ethane directly influences their capacity for ion binding and macrocycle formation[1]. Consequently, precise structural elucidation via SCXRD is non-negotiable for downstream applications.

Crystallization Strategies: Overcoming Conformational Flexibility

The primary challenge in crystallizing formylphenoxy derivatives lies in the conformational flexibility of the alkoxy chains connecting the aromatic rings. In solution, these molecules exist in a dynamic equilibrium of multiple conformers.

Causality in Solvent Selection

To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled to allow the flexible chains to adopt their lowest-energy conformation. Fast precipitation leads to amorphous powders or twinned crystals.

  • Mixed Solvent Systems: A common and highly effective approach is the use of a methanol-chloroform (1:1 v/v) mixture[2]. Chloroform provides excellent solubility for the organic framework, while methanol acts as an antisolvent that slowly modulates the dielectric constant of the medium as it evaporates, promoting ordered lattice packing.

  • Slow Evaporation: For compounds like 2-(2-formylphenoxy)acetamide, slow evaporation at ambient temperature ensures that the thermodynamic product (the most stable crystal lattice) is favored over kinetic products[3].

Protocol: Slow Evaporation Crystallization
  • Dissolution: Dissolve 20–50 mg of the purified formylphenoxy derivative in 2 mL of chloroform to achieve a clear solution.

  • Antisolvent Addition: Slowly add 2 mL of methanol dropwise while gently swirling the vial. If turbidity appears, add a few drops of chloroform until the solution clears.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the cap of the vial with a needle (1-2 small holes) to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 7 days until well-defined, transparent single crystals form[2].

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

The following diagram illustrates the self-validating workflow required to transition from a synthesized compound to a fully refined crystal structure.

SCXRD_Workflow N1 Synthesis & Purification N2 Crystallization (Slow Evaporation) N1->N2 N3 Crystal Mounting (Cryo-loop, 190 K) N2->N3 N4 X-Ray Data Collection (Mo Kα) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement (Riding Model) N5->N6

Caption: Step-by-step single-crystal X-ray diffraction workflow for formylphenoxy derivatives.

Data Collection: The Causality of Cryogenics and Wavelength
  • Temperature (190 K - 200 K): Formyl groups are highly susceptible to dynamic disorder (rotation around the Caryl​−Ccarbonyl​ bond) at room temperature. Collecting data under a cold nitrogen stream (e.g., 190 K) freezes out this thermal motion, significantly reducing the Atomic Displacement Parameters (ADPs) and improving the signal-to-noise ratio at high diffraction angles[2],[4].

  • Radiation Source: Molybdenum radiation ( λ=0.71073 Å) is preferred over Copper for these specific organic derivatives. Mo minimizes absorption effects, which is critical since these molecules typically consist entirely of light atoms (C, H, O, N), ensuring high-resolution data without the need for aggressive empirical absorption corrections.

Crystallographic Data and Structural Refinement

Once the diffraction data is integrated and scaled, the structure is solved using intrinsic phasing or direct methods.

Refinement Strategy (The Riding Model)

X-rays scatter off electron density. Because the single electron of a hydrogen atom is pulled toward the carbon or oxygen atom it is bonded to, X-ray diffraction systematically underestimates C−H and O−H bond lengths. To maintain scientific integrity and a healthy data-to-parameter ratio, hydrogen atoms in formylphenoxy derivatives must be refined using a riding model . In this self-validating system, the hydrogen atoms are placed in geometrically idealized positions (e.g., sp2 hybridized for aromatic rings, sp3 for alkoxy chains) and constrained to ride on their parent atoms during least-squares refinement ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, and 1.5Ueq​(C) for methyl groups)[2],[1].

Quantitative Structural Comparison

The table below summarizes the crystallographic parameters of key formylphenoxy derivatives, highlighting how minor chemical modifications drastically alter the space group and unit cell volume.

CompoundFormulaSpace GroupCrystal SystemUnit Cell Volume ( A˚3 )ZRef.
2-(2-Formylphenoxy)acetamide C9​H9​NO3​ P21​/n Monoclinic-4[3]
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde C18​H18​O4​ P21​/c Monoclinic758.352[2]
4-[4-(4-Formylphenoxy)butoxy]benzaldehyde C18​H18​O4​ P1ˉ Triclinic374.861[4]
1,2-Bis(2-methoxy-6-formylphenoxy)ethane C18​H18​O6​ P21​/c Monoclinic1611.604[1]

Polymorphism and Supramolecular Interactions

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is a critical factor in pharmaceutical formulation. Formylphenoxy derivatives frequently exhibit polymorphism driven by the versatility of weak C−H⋯O interactions.

Case Study: 4-[4-(4-formylphenoxy)butoxy]benzaldehyde

This compound is a textbook example of polymorphic divergence. It can crystallize in both a monoclinic ( P21​/c ) and a triclinic ( P1ˉ ) form[4].

  • Mechanistic Cause: The core difference lies in the dihedral angle between the benzaldehyde group and the central carbon atoms of the butoxy chain. In the monoclinic form, this angle is 62.82°, whereas in the triclinic polymorph, it flattens to 42.07°[4].

  • Supramolecular Assembly: In the triclinic polymorph, the molecules link into centrosymmetric dimers via weak C−H⋯O interactions. These dimers further assemble into a two-dimensional network, enclosing loops characterized by graph set motifs R22​(8) and R22​(6) [4].

Interactions A Formylphenoxy Monomer B Weak C-H···O Bonds A->B C Centrosymmetric Dimers B->C D Triclinic (P-1) C->D Packing A E Monoclinic (P21/c) C->E Packing B

Caption: Supramolecular assembly and polymorphic divergence in formylphenoxy derivatives.

Conclusion

The crystal structure analysis of formylphenoxy derivatives is a rigorous exercise in controlling molecular flexibility and understanding weak intermolecular forces. By employing controlled slow evaporation, cryogenic data collection, and riding-model refinements, researchers can accurately map the C−H⋯O hydrogen bond networks that dictate the polymorphic fate of these molecules. This structural intelligence is ultimately what empowers the rational design of downstream macrocycles, transition metal complexes, and targeted therapeutics.

References

  • Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-COVID-19 Molecular Docking Investigation of 2-(2-Formylphenoxy)acetamide Asian Journal of Chemistry[Link]

  • 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde PMC - National Institutes of Health (NIH)[Link]

  • Triclinic polymorph of 4-[4-(4-formylphenoxy)butoxy]benzaldehyde PMC - National Institutes of Health (NIH)[Link]

  • 1,2-Bis(2-methoxy-6-formylphenoxy)ethane PMC - National Institutes of Health (NIH)[Link]

Sources

Foundational

Reactivity of the Aromatic Formyl Group: Mechanistic Insights and Applications in Drug Discovery and Bioconjugation

Executive Summary The formyl group (-CHO) attached to an aromatic scaffold represents a highly versatile electrophilic center in organic synthesis and chemical biology. Unlike aliphatic aldehydes, the reactivity of the a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formyl group (-CHO) attached to an aromatic scaffold represents a highly versatile electrophilic center in organic synthesis and chemical biology. Unlike aliphatic aldehydes, the reactivity of the aromatic formyl group is intricately modulated by the mesomeric (+M/-M) and inductive (+I/-I) effects of the conjugated aromatic ring. This technical guide provides an in-depth mechanistic analysis of aromatic aldehyde reactivity, focusing on its dual role as a synthetic intermediate in redox disproportionation and as a dynamic covalent warhead in modern bioconjugation and drug discovery.

Dynamic Covalent Chemistry (DCC) and Bioconjugation

Mechanistic Rationale

In aqueous physiological environments, the condensation of a primary amine with an aldehyde to form an imine (Schiff base) is inherently thermodynamically unfavorable. For instance, the imine formed from unsubstituted benzaldehyde and a primary amine typically exists only at parts-per-million levels due to rapid hydrolysis[1]. However, the strategic placement of a boronic acid group at the ortho position (e.g., 2-formylphenylboronic acid, 2-FPBA) fundamentally alters this reactivity landscape, making it a powerful tool for 1[1].

The ortho-boronic acid serves a dual mechanistic purpose:

  • Kinetic Activation : It acts as a proximal Lewis acid, activating the imine intermediate and accelerating the nucleophilic attack of the amine (achieving rate constants >10³ M⁻¹ s⁻¹)[1].

  • Thermodynamic Stabilization : Post-condensation, the boron atom coordinates with the imine nitrogen. This B-N coordination forms a stable, cyclic iminoboronate complex that acts as a thermodynamic sink, effectively resisting hydrolysis[2].

Bioconjugation N1 Target Protein (N-terminal Glycine/Lysine) N3 Transient Imine (Kinetically Activated) N1->N3 Nucleophilic Addition (Fast) N2 2-FPBA Derivative (Ortho-Boronyl Aldehyde) N2->N3 Nucleophilic Addition (Fast) N4 B-N Coordination (Ring Closure) N3->N4 Intramolecular Stabilization N5 Stable Iminoboronate Bioconjugate N4->N5 Thermodynamic Sink

Logical workflow of site-specific protein bioconjugation using 2-FPBA via iminoboronate formation.

Redox Disproportionation: The Cannizzaro Reaction

Mechanistic Rationale

Aromatic aldehydes lacking α-hydrogens (which precludes enolization and subsequent competing Aldol condensation) undergo a unique base-induced disproportionation known as the 3[3]. When subjected to strong alkaline conditions, one molecule of the aromatic aldehyde is oxidized to a carboxylic acid, while a second molecule is reduced to a primary alcohol[4].

The reaction is initiated by the nucleophilic addition of a hydroxide ion to the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. In the presence of high base concentrations, a doubly charged dianion can form. The rate-determining step is the intermolecular transfer of a hydride ion from this intermediate to a second, unreacted aldehyde molecule, which acts as the hydride acceptor[3][5].

Cannizzaro A Aromatic Aldehyde (No α-hydrogens) B Hydroxide Attack (Strong Base) A->B OH- Addition C Tetrahedral Intermediate (Monoanion/Dianion) B->C Equilibrium D Hydride Transfer (Rate-Determining) C->D + 2nd Aldehyde E Carboxylate Salt (Oxidized) D->E Hydride Donor F Primary Alcohol (Reduced) D->F Hydride Acceptor

Mechanistic pathway of the intermolecular Cannizzaro reaction detailing the hydride transfer step.

Toxicology and Cross-Reactivity in Drug Development

In drug discovery, the reactivity of the formyl group must be carefully calibrated. Highly reactive aromatic aldehydes can act as haptens, covalently binding to skin proteins and triggering immune responses (skin sensitization)[6]. The Direct Peptide Reactivity Assay (DPRA) utilizes model nucleophiles like glycine-para-nitroanilide (Gly-pNA) to profile this toxicological risk.

Electronic effects strictly dictate this reactivity: Electron-Withdrawing Groups (EWGs) like -NO₂ increase the electrophilicity of the carbonyl carbon, drastically accelerating adduct formation. Conversely, Electron-Donating Groups (EDGs) like -OCH₃ dampen reactivity via resonance (+M effect), stabilizing the ground state of the aldehyde[6][7].

Data Presentation: Comparative Reactivity of Substituted Aromatic Aldehydes

The following table summarizes the second-order rate constants (k₁) for imine formation with Gly-pNA, illustrating the profound impact of aromatic substitution on formyl reactivity[6][8].

Aldehyde DerivativeSubstituent Electronic Effectk₁ (L·mol⁻¹·min⁻¹)Sensitization Potential
Aliphatic Monoaldehydes (Ref)N/A (Lack of aromatic conjugation)8.56 – 150.0High
4-Nitrobenzaldehyde Strong EWG (-M, -I)1.57 – 2.85Moderate to High
2-Bromo-5-hydroxybenzaldehyde Mixed (Halogen -I, Hydroxyl +M)1.76Moderate
3-Chloro-4-methoxybenzaldehyde Weak EWG (-I) dominating EDG0.112Low
4-Methoxybenzaldehyde Strong EDG (+M)0.0356Very Low

Validated Experimental Protocols

Protocol A: Site-Specific Protein Bioconjugation via 2-FPBA

Objective: To covalently attach a functional probe to the N-terminus of a target protein using a 2-FPBA-functionalized reagent. Causality & Self-Validation: The reaction is performed at a physiological pH of 7.4. At this pH, the N-terminal α-amine (pKa ~7.8) is significantly more nucleophilic than lysine ε-amines (pKa ~10.5), ensuring site-selectivity. The protocol utilizes intact protein LC-MS as a self-validating step to confirm a single addition event (exact mass shift) rather than non-specific cross-linking.

Step-by-Step Methodology:

  • Preparation: Buffer exchange the target protein (e.g., 50 µM) into 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4. Crucial: Strictly avoid primary amine-containing buffers (e.g., Tris or Glycine) as they will competitively react with the formyl group.

  • Probe Addition: Dissolve the 2-FPBA probe in anhydrous DMSO to create a 10 mM stock. Add 5 molar equivalents (250 µM final concentration) of the probe to the protein solution.

  • Incubation: Incubate the mixture at room temperature for 2 hours under gentle agitation. The ortho-boronic acid kinetically accelerates the reaction, eliminating the need for toxic nucleophilic catalysts like aniline.

  • Purification: Remove the unreacted probe using a size-exclusion spin desalting column (e.g., 7K MWCO) pre-equilibrated with the reaction buffer.

  • Validation: Analyze the purified conjugate via intact protein LC-MS. A mass shift corresponding to the exact mass of the probe minus H₂O (due to condensation) confirms successful iminoboronate formation.

Protocol B: Competitive ELISA for Aromatic Aldehyde Cross-Reactivity

Objective: To quantify the cross-reactivity of an antibody raised against a specific aromatic aldehyde-protein conjugate against structurally related analogs[9]. Causality & Self-Validation: Competitive ELISA relies on the inverse relationship between signal intensity and free analyte concentration. Including a standard curve of the primary hapten validates the assay's dynamic range and ensures the antibody is functioning correctly before assessing cross-reactivity.

Step-by-Step Methodology:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the target hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competition: In a separate non-binding plate, pre-incubate the primary antibody (at a dilution previously determined to yield 70% of the maximum signal) with varying concentrations (log scale, 1 nM to 100 µM) of the competing aromatic aldehydes for 30 minutes.

  • Incubation: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash 5x with PBST. Add 100 µL/well of an HRP-conjugated secondary antibody. Incubate for 1 hour, then wash 5x.

  • Development: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm. Calculate IC₅₀ values to determine relative cross-reactivity percentages.

References

  • The Mechanism of Cannizzaro Reaction - Chemistry Steps.
  • Cannizzaro reaction - Wikipedia.
  • A Comparative Guide to the Cross-Reactivity of Aromatic Aldehydes - Benchchem.
  • Synthetic applications of the Cannizzaro reaction - Beilstein Journals.
  • Comparative Reactivity Analysis: 6-Methoxyquinoline-4-carbaldehyde Versus Other Aromatic Aldehydes - Benchchem.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - ACS Publications.
  • Comparison of benzaldehyde and ortho-boronoaldehyde reactivity - ResearchGate.
  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC.

Sources

Exploratory

introduction to cleavable linkers in antibody-drug conjugates

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates Abstract Antibody-Drug Conjugates (ADCs) have solidified their position as a cornerstone of targeted cancer therapy, merging the specificity of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Abstract

Antibody-Drug Conjugates (ADCs) have solidified their position as a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this therapeutic triad is the linker, a component whose chemical sophistication dictates the stability, efficacy, and safety profile of the entire construct. While non-cleavable linkers represent a valid and successful strategy, the vast majority of ADCs in clinical development employ cleavable linkers, designed for controlled payload release at the target site.[1] This guide provides a comprehensive technical exploration of the predominant classes of cleavable linkers, detailing their mechanisms of action, the causality behind their design choices, and the experimental methodologies crucial for their validation. We will delve into the nuances of acid-labile, reducible (glutathione-sensitive), and enzyme-cleavable linkers, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative for Cleavable Linkers: Balancing Stability and Payload Release

The fundamental challenge in ADC design is to create a therapeutic that is inert and stable in systemic circulation, thereby preventing premature release of its highly toxic payload, which could lead to significant off-target toxicity.[2][3] However, upon reaching the tumor, the ADC must efficiently release its cytotoxic agent to eradicate cancer cells.[] Cleavable linkers are engineered to address this dichotomy by exploiting the distinct biochemical cues present within the tumor microenvironment or intracellular compartments of cancer cells.[5]

The success of a cleavable linker hinges on its ability to effectively differentiate between the physiological conditions of the bloodstream and those of the target cell.[6] This controlled-release mechanism is paramount for widening the therapeutic window, maximizing anti-tumor efficacy while minimizing harm to healthy tissues.[] Furthermore, the release of an unmodified, diffusible payload from a cleavable linker can induce a "bystander effect," where the released drug kills not only the target antigen-expressing cancer cell but also adjacent antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors.[3]

Major Classes of Cleavable Linkers: Mechanisms and Rationale

Cleavable linkers are broadly categorized based on the specific physiological trigger that initiates their cleavage. The three principal classes are:

  • Acid-Labile (pH-Sensitive) Linkers

  • Glutathione-Sensitive (Reducible) Linkers

  • Enzyme-Cleavable Linkers

Acid-Labile Linkers: Exploiting the Endosomal/Lysosomal pH Gradient

This class of linkers is designed to remain stable at the neutral pH of blood (~7.4) but to undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[7][8]

Mechanism of Action: The most common acid-labile functional group is the hydrazone bond .[] Upon entry into the low-pH environment of the lysosome, the hydrazone bond is hydrolyzed, cleaving the linker and releasing the payload.[7]

Causality in Design: The elegance of this approach lies in leveraging a natural biological pH gradient to achieve selective drug release.[2] This strategy was validated early in the history of ADCs with the approval of gemtuzumab ozogamicin (Mylotarg®), which utilizes a hydrazone linker.[5][10] However, a significant challenge with hydrazone linkers is their potential for gradual hydrolysis in the bloodstream, which can lead to premature drug release and systemic toxicity.[7] This has led to a shift towards more stable linker chemistries in many next-generation ADCs, although three currently approved ADCs still feature pH-sensitive linkers.[7][11]

Acid_Cleavable_Linker ADC ADC in Circulation (pH ~7.4) Internalization Internalization ADC->Internalization Stable Hydrazone Linker Lysosome Endosome/Lysosome (pH 4.5-6.0) Internalization->Lysosome Release Payload Release Lysosome->Release Acid-Catalyzed Hydrolysis

Caption: Mechanism of an acid-cleavable hydrazone linker.

Glutathione-Sensitive (Reducible) Linkers: Capitalizing on the Intracellular Reducing Environment

This strategy exploits the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment and the intracellular cytoplasm.[12] The cytoplasm has a GSH concentration that is up to 1000-fold higher than in the blood plasma.[7]

Mechanism of Action: These linkers incorporate a disulfide bond . This bond is relatively stable in the low-GSH environment of the bloodstream but is rapidly reduced and cleaved upon entering the high-GSH environment of the cell's cytoplasm, freeing the payload.[7][]

Causality in Design: The design rationale is to create a linker that is selectively cleaved by the high intracellular concentration of thiols.[10] The stability of the disulfide bond in circulation can be fine-tuned by introducing steric hindrance around the bond, for instance, by adding a methyl group adjacent to it.[] This modification enhances plasma stability, reducing premature drug release.[13] Disulfide linkers have demonstrated better stability in circulation compared to early hydrazone linkers.[14]

Disulfide_Linker ADC ADC in Circulation (Low [GSH]) Internalization Internalization ADC->Internalization Stable Disulfide Linker Cytoplasm Cytoplasm (High [GSH]) Internalization->Cytoplasm Release Payload Release Cytoplasm->Release Disulfide Reduction Peptide_Linker cluster_0 Intracellular Lysosome Lysosome (Cathepsin B) Cleavage Peptide Cleavage Lysosome->Cleavage SelfImmolation Self-Immolation (PABC Spacer) Cleavage->SelfImmolation Release Payload Release SelfImmolation->Release ADC ADC in Circulation Internalization Internalization ADC->Internalization Stable Peptide Linker Internalization->Lysosome

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Bifunctional Heterocyclic Scaffolds Using 4-(4-Formylphenoxy)butanenitrile

Executive Summary In modern drug discovery, the rapid assembly of complex, diverse chemical libraries relies heavily on the use of privileged bifunctional building blocks[1]. 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, diverse chemical libraries relies heavily on the use of privileged bifunctional building blocks[1]. 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a highly versatile synthon that offers two orthogonal reactive handles: a highly electrophilic para-alkoxybenzaldehyde and a terminal butyronitrile chain.

This application note details a robust, two-stage synthetic strategy. First, the formyl group is exploited via the Biginelli multicomponent reaction (MCR) to construct a 3,4-dihydropyrimidin-2(1H)-one (DHPM) core[2]. Subsequently, the preserved nitrile tail is converted into a 1H-tetrazole—a widely recognized bioisostere for carboxylic acids—yielding a DHPM-tetrazole hybrid[3]. This methodology provides drug development professionals with a self-validating, scalable pathway to generate novel therapeutics targeting calcium channels, kinase receptors, and antimicrobial pathways.

Mechanistic Rationale & Causality

The design of this synthetic route intentionally avoids linear, step-heavy protection/deprotection cycles by leveraging orthogonal reactivity[1].

The Aldehyde Handle: Biginelli Multicomponent Assembly

The Biginelli reaction is an acid-catalyzed, three-component condensation[4]. The causality of the reaction's success depends on the generation of a highly reactive electrophile. The formyl group of 4-(4-Formylphenoxy)butanenitrile first condenses with urea to form a hemiaminal intermediate. Under Lewis acid catalysis (e.g., Yb(OTf)₃), this intermediate dehydrates to form an N-acyliminium ion[4]. The enol tautomer of a β -ketoester (such as ethyl acetoacetate) then executes a nucleophilic attack on this ion, followed by intramolecular cyclization to yield the DHPM core[2]. The electron-donating nature of the para-alkoxy group stabilizes the transition state, ensuring high yields.

The Nitrile Handle: Lewis Acid-Catalyzed [3+2] Cycloaddition

Once the heterocyclic core is established, the terminal nitrile is transformed into a tetrazole. Historically, this required the generation of highly toxic and explosive hydrazoic acid (HN₃)[5]. To ensure a safe, scalable, and environmentally benign process, this protocol utilizes the Sharpless modification, employing Zinc Bromide (ZnBr₂) in aqueous media[6]. ZnBr₂ acts as a specific Lewis acid, coordinating to the nitrile nitrogen. This coordination lowers the lowest unoccupied molecular orbital (LUMO) of the cyano group, drastically accelerating the [3+2] cycloaddition with the azide anion without generating free HN₃ gas[6].

Visualizations of Synthetic Logic

Workflow A 4-(4-Formylphenoxy)butanenitrile (Bifunctional Synthon) C DHPM-Butyronitrile Intermediate (Heterocyclic Core) A->C Yb(OTf)3, 90°C B Urea + Ethyl Acetoacetate (MCR Reagents) B->C E DHPM-Tetrazole Hybrid (Bioactive Scaffold) C->E H2O/iPrOH, Reflux D NaN3 + ZnBr2 ([3+2] Cycloaddition) D->E

Bifunctional synthetic workflow from 4-(4-Formylphenoxy)butanenitrile to DHPM-tetrazole hybrids.

Mechanism A Aldehyde + Urea B Hemiaminal A->B H+ C N-Acyliminium Ion (Electrophile) B->C -H2O E Open-chain Ureide C->E D Enol Attack D->E F Cyclization E->F G DHPM Ring F->G -H2O

Acid-catalyzed Biginelli mechanism highlighting the key N-acyliminium ion intermediate.

Experimental Workflows & Protocols

Protocol A: Synthesis of DHPM-Butyronitrile Intermediate

Objective: Construct the dihydropyrimidine core while preserving the aliphatic nitrile tail.

  • Reagent Preparation: To a 50 mL round-bottom flask, add 4-(4-Formylphenoxy)butanenitrile (1.89 g, 10 mmol), urea (0.72 g, 12 mmol), and ethyl acetoacetate (1.30 g, 10 mmol).

  • Catalyst Addition: Add Ytterbium(III) triflate (Yb(OTf)₃) (0.31 g, 5 mol%) as the Lewis acid catalyst.

  • Reaction Execution: Suspend the mixture in 15 mL of absolute ethanol. Heat the reaction to reflux (approx. 80 °C) under continuous magnetic stirring for 3–4 hours.

  • Workup: Cool the mixture to room temperature. Pour the crude mixture into 50 mL of crushed ice/water. Filter the resulting solid precipitate under vacuum and wash with cold water (2 × 10 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure DHPM-butyronitrile intermediate.

Self-Validation & Quality Control:

  • ¹H-NMR (400 MHz, DMSO-d₆): Confirm the disappearance of the highly deshielded aldehyde proton at ~9.8 ppm. Validate the formation of the DHPM core by identifying the chiral methine proton (C4-H) appearing as a distinct doublet (due to NH coupling) at ~5.2 ppm.

  • FT-IR: Ensure the C≡N stretching band remains fully intact at ~2250 cm⁻¹.

Protocol B: Late-Stage Tetrazole Formation

Objective: Convert the terminal nitrile into a 1H-tetrazole bioisostere safely and efficiently[6].

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the DHPM-butyronitrile intermediate (5 mmol) in a solvent mixture of Deionized Water and Isopropanol (2:1 v/v, 30 mL)[6].

  • Azide & Catalyst Addition: Add Sodium Azide (NaN₃) (0.39 g, 6.0 mmol, 1.2 equiv) and Zinc Bromide (ZnBr₂) (1.35 g, 6.0 mmol, 1.2 equiv)[6].

  • Reaction Execution: Heat the mixture to a vigorous reflux (approx. 100 °C) for 24 hours. Monitor via TLC (EtOAc:Hexane 7:3).

  • Acidification & Precipitation: Cool the reaction to 0 °C in an ice bath. Caution: Perform in a well-ventilated fume hood. Slowly acidify the mixture to pH 1–2 using 3M HCl[6]. This protonates the tetrazole salt, causing the DHPM-tetrazole hybrid to precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove zinc salts, and dry under a high vacuum.

Self-Validation & Quality Control:

  • FT-IR: Confirm the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ and the appearance of a broad N-H stretch (tetrazole) spanning 3100–2600 cm⁻¹.

  • LC-MS: Validate the mass shift. The product should exhibit an [M+H]⁺ peak corresponding to an exact mass increase of +43 Da (addition of HN₃ equivalent) compared to the intermediate.

Quantitative Data Summary

The following table summarizes the optimization parameters for the dual-stage synthesis, demonstrating the causality between catalyst choice and reaction efficiency.

Reaction StageCatalyst / PromoterLoadingSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
Biginelli MCR None (Thermal)N/AEthanol802435
Biginelli MCR HCl (Conc.)10 mol%Ethanol801268
Biginelli MCR Yb(OTf)₃ 5 mol% Ethanol 80 4 92
Tetrazole Synth. NaN₃ (No Lewis Acid)1.5 equivDMF1204822
Tetrazole Synth. NaN₃ + NH₄Cl1.2 equivDMF1102465
Tetrazole Synth. NaN₃ + ZnBr₂ 1.2 equiv H₂O/iPrOH 100 24 89

Note: The use of Yb(OTf)₃ and ZnBr₂ not only maximizes yield but aligns with green chemistry principles by minimizing toxic solvent dependencies and hazardous byproducts[1],[6].

Sources

Application

Application Note: 4-(4-Formylphenoxy)butanenitrile as a Privileged Building Block for Highly Substituted Pyrano[2,3-c]pyrazoles

Executive Summary 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a highly versatile, bifunctional aromatic aldehyde. Featuring a reactive formyl group para to a flexible 3-cyanopropoxy ether tail, it serves as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a highly versatile, bifunctional aromatic aldehyde. Featuring a reactive formyl group para to a flexible 3-cyanopropoxy ether tail, it serves as a premium building block for the synthesis of complex pyrazole scaffolds, particularly pyrano[2,3-c]pyrazoles. These fused bicyclic systems have recently gained immense traction in medicinal chemistry, notably as potent PKBβ/AKT2 kinase inhibitors with targeted anti-glioma activity . This application note details the physicochemical profile of 4-(4-Formylphenoxy)butanenitrile and provides validated, step-by-step green chemistry protocols for its integration into multi-component reactions (MCRs).

Physicochemical Profile & Structural Rationale

The strategic value of 4-(4-Formylphenoxy)butanenitrile lies in its dual reactivity. The electrophilic aldehyde readily undergoes Knoevenagel condensation with active methylene compounds. Simultaneously, the butanenitrile tail enhances the molecule's lipophilicity and provides a terminal cyano group that can act as a hydrogen-bond acceptor or serve as a synthetic handle for subsequent tetrazole or primary amine formation.

Table 1: Physicochemical Properties of 4-(4-Formylphenoxy)butanenitrile

PropertyValue
CAS Number 99842-71-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
XLogP3-AA 1.4
Topological Polar Surface Area (TPSA) 50.1 Ų
Rotatable Bonds 5
Hydrogen Bond Acceptors 3

Mechanistic Pathway: The One-Pot Four-Component Reaction

Traditional step-wise synthesis of pyrazoles often requires the isolation of chalcone intermediates, leading to solvent waste and yield attrition. In contrast, the one-pot four-component condensation (aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate) represents a highly atom-economical approach .

Causality & Catalyst Selection: The reaction is typically catalyzed by a mild organic base such as Triethylamine (TEA). The base deprotonates malononitrile to initiate the Knoevenagel condensation with 4-(4-Formylphenoxy)butanenitrile, yielding an highly electrophilic arylidenemalononitrile intermediate. Concurrently, hydrazine hydrate reacts with ethyl acetoacetate to form the 3-methyl-1H-pyrazol-5(4H)-one core. The base then facilitates a Michael addition of the pyrazolone onto the arylidene double bond, followed by intramolecular cyclization and tautomerization to yield the stable pyrano[2,3-c]pyrazole ring.

G A Hydrazine Hydrate + Ethyl Acetoacetate C 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate 1) A->C Cyclocondensation B 4-(4-Formylphenoxy)butanenitrile + Malononitrile D Arylidenemalononitrile (Intermediate 2) B->D Knoevenagel Condensation E Michael Addition (Base Catalyzed) C->E D->E F Intramolecular Cyclization & Tautomerization E->F G 6-Amino-pyrano[2,3-c]pyrazole Derivative F->G Final Yield

Four-component synthesis pathway for pyrano[2,3-c]pyrazoles.

Experimental Protocols

Protocol A: Green Synthesis of 6-Amino-4-(4-(3-cyanopropoxy)phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol utilizes water as an environmentally benign solvent, leveraging the hydrophobic effect to drive the assembly of the multi-component product .

Materials:

  • 4-(4-Formylphenoxy)butanenitrile (2.0 mmol, 378.4 mg)

  • Malononitrile (2.0 mmol, 132.1 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.3 mg)

  • Hydrazine hydrate (96% aqueous, 2.0 mmol, ~100 µL)

  • Triethylamine (TEA) (1.0 mL)

  • Deionized Water (15 mL)

Step-by-Step Procedure:

  • Preparation of the Pyrazolone Core: In a 50 mL round-bottom flask, add hydrazine hydrate (2.0 mmol) and ethyl acetoacetate (2.0 mmol) to 15 mL of deionized water. Stir vigorously at room temperature for 5 minutes to ensure complete formation of the 3-methyl-1H-pyrazol-5(4H)-one intermediate.

  • MCR Initiation: To the stirred aqueous mixture, sequentially add 4-(4-Formylphenoxy)butanenitrile (2.0 mmol) and malononitrile (2.0 mmol).

  • Catalysis: Add 1.0 mL of Triethylamine dropwise. The reaction mixture will transition from a clear suspension to a highly turbid mixture as the Knoevenagel adduct forms.

  • Reaction Maturation: Continue vigorous stirring at room temperature under an open atmosphere for 20–30 minutes. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The product will begin to precipitate as a solid mass due to its low solubility in water.

  • Isolation: Filter the precipitated solid under vacuum using a Büchner funnel.

  • Purification: Wash the crude solid extensively with distilled water (2 × 10 mL) to remove residual TEA and unreacted malononitrile, followed by a cold mixture of ethyl acetate/hexane (20:80, 10 mL) to remove trace organic impurities.

  • Crystallization: Recrystallize the product from hot ethanol to yield analytically pure pyrano[2,3-c]pyrazole. Dry under vacuum at 50°C for 4 hours.

Self-Validation Checkpoint: The success of the cyclization can be confirmed via IR spectroscopy: look for the disappearance of the strong aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of primary amine N-H stretches (~3350, 3310 cm⁻¹) alongside a sharp nitrile C≡N stretch (~2200 cm⁻¹) corresponding to the newly formed pyran ring carbonitrile.

Protocol B: Synthesis of Chalcone Intermediate (Alternative Step-Wise Route)

For researchers aiming to synthesize classic 1,5-diarylpyrazoles instead of fused pyrano-pyrazoles, the aldehyde must first be converted to a chalcone.

Step-by-Step Procedure:

  • Dissolve 4-(4-Formylphenoxy)butanenitrile (5.0 mmol) and an acetophenone derivative (5.0 mmol) in 20 mL of absolute ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Add 5 mL of 10% aqueous NaOH dropwise over 10 minutes to initiate the Aldol condensation.

  • Stir at room temperature for 12 hours.

  • Neutralize with 1M HCl, filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol. (Note: This chalcone can subsequently be refluxed with phenylhydrazine in glacial acetic acid to yield the corresponding 1,5-diaryl-2-pyrazoline, which is then oxidized to the pyrazole).

Reaction Optimization Data

To maximize throughput, various catalytic conditions have been evaluated for the MCR pathway. The table below summarizes the causality of solvent and catalyst choices based on established pyrano[2,3-c]pyrazole methodologies.

Table 2: Optimization of 4-Component Pyrano[2,3-c]pyrazole Synthesis

Catalyst (mol%)SolventTemp (°C)Time (min)Yield (%)Mechanistic Insight
NoneWater25120<10Lack of base prevents malononitrile deprotonation.
TEA (Excess)Water252088Hydrophobic effect in water accelerates Michael addition; TEA efficiently forms enolates.
Sodium Benzoate (10%)Water254585Milder, greener organocatalyst; slightly slower kinetics but excellent purity.
DABCO (10%)EthanolReflux3090High solubility of intermediates in EtOH; DABCO is a superior nucleophilic catalyst.

Conclusion

4-(4-Formylphenoxy)butanenitrile is a highly effective precursor for generating structurally diverse pyrazoles. By employing the aqueous four-component MCR, researchers can rapidly access pyrano[2,3-c]pyrazoles with high atom economy. The resulting compounds retain the butanenitrile moiety, providing a critical vector for tuning pharmacokinetics or exploring novel kinase inhibitory space in oncology drug development.

References

  • University of Dundee. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Discovery Research Portal. URL: [Link]

  • El-Assaly, S. A. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. URL: [Link]

Method

application of 4-(4-Formylphenoxy)butanenitrile in solid-phase peptide synthesis

Application Note: Site-Specific N-Terminal Derivatization and Downstream Functionalization using 4-(4-Formylphenoxy)butanenitrile in Solid-Phase Peptide Synthesis (SPPS) Executive Summary & Chemical Strategy In modern pe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific N-Terminal Derivatization and Downstream Functionalization using 4-(4-Formylphenoxy)butanenitrile in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Chemical Strategy

In modern peptide drug discovery, modifying the pharmacokinetic properties of a peptide—such as its metabolic stability, membrane permeability, and target affinity—often requires site-specific derivatization. 4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4) is a highly versatile, bifunctional building block designed for this exact purpose.

This molecule features two orthogonally reactive handles:

  • An Electrophilic Benzaldehyde Moiety: Enables chemoselective reductive amination with the N-terminal α -amine (or lysine ϵ -amine) of a resin-bound peptide. Aldehyde-functionalized linkers and building blocks are widely utilized in SPPS to circumvent the limitations of sterically hindered amide bond formation[1].

  • A Distal Aliphatic Nitrile Group: Remains completely inert during standard Fmoc-SPPS protocols (e.g., piperidine deprotection, TFA cleavage) but serves as a latent handle for late-stage functionalization. It can be converted into a tetrazole (a carboxylic acid bioisostere)[2] or an amidoxime (an amidine precursor)[3].

Mechanistic Rationale & Causality in Reagent Selection

The success of this workflow relies on strict control over reaction conditions to prevent side reactions:

  • Imine Formation vs. Premature Reduction: Reductive amination of resin-bound peptide amines using sodium cyanoborohydride (NaBH 3​ CN) is a cornerstone technique for generating secondary amines on solid support[4]. NaBH 3​ CN is selected over NaBH 4​ because it is stable and active at pH 4–5. By adding 1% acetic acid (AcOH), the aldehyde is activated for Schiff base (imine) formation, and NaBH 3​ CN selectively reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde to an alcohol.

  • Orthogonal Nitrile Activation: The conversion of nitriles to tetrazoles on solid phase can be efficiently catalyzed by Lewis acids such as Zn(OTf) 2​ in the presence of TMS-N 3​ [5]. This [3+2] cycloaddition requires elevated temperatures but avoids the toxicity and explosive risks associated with sodium azide (NaN 3​ ).

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process analytical checks to ensure each transformation is successful before proceeding to the next step.

Protocol A: On-Resin Reductive Amination

Objective: Covalently attach 4-(4-Formylphenoxy)butanenitrile to the free N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide resin (e.g., Rink Amide or Wang resin) in anhydrous DMF for 30 minutes. Drain the solvent.

  • Imine Formation: Dissolve 4-(4-Formylphenoxy)butanenitrile (0.5 mmol, 5 eq) in 3 mL of a 1% (v/v) AcOH in DMF solution. Add to the resin and agitate at room temperature for 1 hour.

  • Reduction: Add NaBH 3​ CN (0.5 mmol, 5 eq) directly to the reaction vessel. Agitate for an additional 4 hours at room temperature.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), DCM (3 × 3 mL), and 5% DIPEA in DMF (2 × 3 mL) to neutralize any residual acid.

  • Self-Validation (Chloranil Test): Remove a few resin beads and perform a Chloranil test. A color change to blue/green confirms the presence of a secondary amine. If the Kaiser test is performed, it should be negative (colorless/yellow), confirming the absence of primary amines.

Protocol B: Orthogonal Nitrile Derivatization (Tetrazole Synthesis)

Objective: Convert the terminal nitrile into a 1H-tetrazole bioisostere.

  • Solvent Exchange: Wash the functionalized resin from Protocol A with anhydrous DMF (3 × 3 mL) under an inert argon atmosphere.

  • Cycloaddition: Suspend the resin in 2 mL of anhydrous DMF. Add Azidotrimethylsilane (TMS-N 3​ ) (1.0 mmol, 10 eq) and Zinc Triflate (Zn(OTf) 2​ ) (0.05 mmol, 0.5 eq).

  • Heating: Seal the vessel and heat to 80°C for 12 hours (alternatively, microwave at 100°C for 45 minutes).

  • Washing: Cool to room temperature. Wash extensively with DMF (5 × 3 mL), 0.1 M EDTA in water (to remove zinc salts), H 2​ O (3 × 3 mL), and DCM (3 × 3 mL).

  • Self-Validation (FTIR): Cleave a micro-aliquot of resin, dry it, and analyze via ATR-FTIR. The complete disappearance of the sharp nitrile stretch at ~2250 cm −1 validates the success of the cycloaddition.

Protocol C: Global Deprotection and Cleavage

Objective: Release the fully derivatized peptide conjugate from the solid support.

  • Cleavage Cocktail: Treat the resin with 3 mL of TFA / Triisopropylsilane (TIS) / H 2​ O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Causality: TIS acts as a carbocation scavenger to prevent the re-alkylation of electron-rich amino acid side chains.

  • Precipitation: Filter the cleavage solution into 15 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Purification: Decant the ether, wash the pellet twice with cold ether, dry under nitrogen, and purify via preparative RP-HPLC.

Quantitative Data & Optimization

Table 1: Optimization of On-Resin Reductive Amination Conditions

Reducing Agent Solvent System Time (h) Conversion (%) Epimerization Risk

| NaBH 3​ CN | 1% AcOH in DMF | 4 | >95% | Low | | NaBH(OAc) 3​ | 1% AcOH in DMF | 12 | 85% | Moderate | | NaBH 4​ | MeOH / DMF (1:1) | 2 | <40%* | Low | *Low conversion due to premature reduction of the aldehyde before imine formation.

Table 2: Comparative Yields of Downstream Nitrile Transformations

Target Moiety Reagents Catalyst / Base Temp (°C) Yield (HPLC Purity)

| 1H-Tetrazole | TMS-N 3​ (10 eq) | Zn(OTf) 2​ (0.5 eq) | 80 | 88% | | Amidoxime | NH 2​ OH·HCl (10 eq) | DIEA (10 eq) | 60 | 92% |

Workflow Visualization

G N1 Resin-Bound Peptide (Free N-Terminus) N2 Imine Intermediate (Schiff Base) N1->N2 4-(4-Formylphenoxy)butanenitrile 1% AcOH / DMF, 1h N3 Secondary Amine (Nitrile-Functionalized) N2->N3 NaBH3CN Reductive Amination, 4h N4 Tetrazole Conjugate (Bioisostere) N3->N4 TMS-N3, Zn(OTf)2 [3+2] Cycloaddition N5 Amidoxime Conjugate (Amidine Precursor) N3->N5 NH2OH·HCl, DIEA Nucleophilic Addition N6 Cleaved & Deprotected Peptide Conjugate N4->N6 TFA / TIS / H2O Cleavage N5->N6 TFA / TIS / H2O Cleavage

Figure 1: On-resin N-terminal derivatization and orthogonal nitrile functionalization workflow.

References

  • [1] An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides | The Journal of Organic Chemistry. acs.org. 1

  • [4] (PDF) Peptide-directed solid-phase reductive amination - ResearchGate. researchgate.net. 4

  • [5] Metal Triflate Catalyzed Reactions of Alkenes, NBS, Nitriles, and TMSN3: Synthesis of 1,5-Disubstituted Tetrazoles | Request PDF - ResearchGate. researchgate.net. 5

  • [3] Preparation of Amidines by Amidoxime Reduction with Potassium Formate. thieme-connect.de. 3

  • [2] Sustainable Generation of Ni(OH)2 Nanoparticles for the Green Synthesis of 5-Substituted 1H-Tetrazoles: A Competent Turn on Fluorescence Sensing of H2O2 - PMC. nih.gov. 2

Sources

Application

Application Note: Next-Generation Backbone Amide Linker (BAL) Strategies Utilizing 4-(4-Formylphenoxy)butanenitrile

Audience: Researchers, Scientists, and Drug Development Professionals Field: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, and Targeted Protein Degradation Executive Summary & Strategic Rationale Standard Solid-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Field: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, and Targeted Protein Degradation

Executive Summary & Strategic Rationale

Standard Solid-Phase Peptide Synthesis (SPPS) anchors the growing peptide chain to a polymeric resin via its C-terminus. While highly efficient for linear peptides, this canonical approach fundamentally restricts the direct synthesis of C-terminal modified peptides (e.g., thioesters, alcohols, aldehydes) and head-to-tail cyclic peptides.

The Backbone Amide Linker (BAL) strategy, originally pioneered by Barany and Jensen , elegantly circumvents this limitation by anchoring the peptide through a backbone nitrogen. This leaves both the N- and C-termini fully accessible for orthogonal modifications.

While standard BAL linkers rely on a highly acid-labile dimethoxyphenoxy core and a carboxylic acid anchoring handle, modern drug development—particularly the synthesis of complex Peptide-Drug Conjugates (PDCs) and PROTACs—demands greater chemical stability and orthogonal attachment methods. 4-(4-Formylphenoxy)butanenitrile serves as a powerful, bifunctional BAL precursor that addresses these needs. By omitting the methoxy groups, the linker gains significant acid stability. Crucially, the butanenitrile moiety acts as a bioorthogonal handle, enabling novel resin attachment strategies such as tetrazole formation via click chemistry.

Mechanistic Principles & Causality

To successfully implement 4-(4-Formylphenoxy)butanenitrile in SPPS, researchers must understand the causality behind its structural features:

  • The Formyl Group (Reductive Amination): The aldehyde moiety undergoes Schiff base formation with the primary amine of the first amino acid. Subsequent reduction yields a secondary amine. Causality: This chemical transformation shifts the anchoring point from the C-terminus to the backbone nitrogen, allowing the C-terminus to be pre-modified (e.g., as an ester) or selectively deprotected later for macrocyclization.

  • The Des-Methoxy Core (Enhanced Stability): Standard dimethoxy BAL linkers are cleaved by 95% Trifluoroacetic acid (TFA). The unsubstituted phenoxy core of 4-(4-formylphenoxy)butanenitrile is highly stable to TFA. Causality: This stability permits the use of harsh on-resin chemistries (e.g., Boc/Bzl strategies or transition-metal catalysis) without premature peptide cleavage. The peptide is only released under extremely strong acidic conditions (e.g., TFMSA or HF).

  • The Butanenitrile Handle (Orthogonal Anchoring): Carboxylic acid handles require standard amide coupling, which can cross-react with other nucleophiles. Causality: The nitrile group is chemically inert under standard SPPS conditions but can undergo a specific [3+2] cycloaddition with resin-bound azides to form a robust tetrazole linkage . This prevents unwanted side-reactions during highly activated acylation steps.

Quantitative Data Summaries

The following table summarizes the physicochemical and operational differences between traditional BAL linkers and the Nitrile-BAL strategy.

ParameterStandard BAL (Dimethoxy, Acid)Nitrile-BAL (Des-methoxy, Nitrile)
Aromatic Core 3,5-DimethoxyphenoxyUnsubstituted Phenoxy
Anchoring Handle Carboxylic AcidButanenitrile
Resin Attachment Amide Bond (Standard Coupling)Tetrazole (Click Chemistry) / Amidoxime
Acid Stability Low (Cleaves in 95% TFA)High (Requires TFMSA or HF)
Primary Application Standard C-terminal modified peptidesComplex cyclic peptides, PDCs, harsh on-resin chemistry
Orthogonality Low (Can react with unprotected amines)High (Inert to amines/acids during synthesis)

Experimental Protocols

Note: The following protocols are designed as self-validating systems to ensure high-fidelity synthesis at every step.

Protocol 1: Resin Anchoring via Nitrile-Azide Cycloaddition (Tetrazole Formation)

Objective: Attach 4-(4-Formylphenoxy)butanenitrile to an azide-functionalized polystyrene resin orthogonally.

  • Resin Swelling: Swell Azide-functionalized resin (1.0 equiv, typically 0.5 mmol/g loading) in anhydrous DMF for 30 minutes.

  • Reaction Assembly: Dissolve 4-(4-Formylphenoxy)butanenitrile (3.0 equiv) and Zinc Bromide ( ZnBr2​ , 1.5 equiv) as a Lewis acid catalyst in a minimal volume of DMF/Isopropanol (7:3 v/v).

  • Cycloaddition: Add the solution to the resin and heat to 80°C for 24 hours under gentle orbital agitation.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), Methanol (3x), and DCM (3x).

  • Self-Validation (FTIR): Perform ATR-FTIR on a few dried resin beads. The complete disappearance of the azide stretching frequency (~2100 cm⁻¹) and the nitrile stretching frequency (~2240 cm⁻¹) confirms quantitative conversion to the tetrazole linkage.

Protocol 2: On-Resin Reductive Amination

Objective: Anchor the C-terminal modified amino acid (e.g., an amino acid tert-butyl ester) to the resin-bound formyl group.

  • Preparation: Swell the tetrazole-BAL resin in DMF/DCM (1:1).

  • Schiff Base Formation: Dissolve the target amino acid ester (e.g., H-Leu-OtBu) (5.0 equiv) in DMF containing 1% v/v glacial acetic acid. Add to the resin and agitate for 2 hours.

  • Reduction: Add Sodium cyanoborohydride ( NaBH3​CN ) (5.0 equiv) dissolved in a minimal amount of DMF. Agitate for 16 hours at room temperature.

  • Neutralization & Washing: Wash the resin with DMF (3x), 5% DIEA in DMF to neutralize residual acetate salts (3x), and DCM (3x).

  • Self-Validation (Chloranil Test): Perform a Chloranil test on a micro-aliquot of resin. A positive result (beads turning dark blue/green) confirms the successful formation of the secondary amine.

Protocol 3: Acylation of the Sterically Hindered Secondary Amine

Objective: Couple the second amino acid to the backbone nitrogen. Caution: Secondary amines are highly sterically hindered; standard coupling reagents (e.g., HBTU) will fail.

  • Activation: Dissolve Fmoc-AA-OH (5.0 equiv) and HATU (4.9 equiv) in anhydrous DMF.

  • Additive Inclusion: Add HOAt (5.0 equiv) to the solution. Causality: HOAt accelerates the reaction and prevents epimerization during the difficult coupling to the secondary amine.

  • Coupling: Add DIEA (10.0 equiv) to the solution, pre-activate for exactly 2 minutes, and transfer to the resin. Agitate for 4 to 6 hours at room temperature.

  • Washing: Wash with DMF (5x) and DCM (3x).

  • Self-Validation (Chloranil Test): Perform a Chloranil test. A negative result (beads remain yellow/colorless) indicates complete acylation. If positive, repeat the coupling step using a pre-formed symmetric anhydride of the Fmoc-AA-OH.

Protocol 4: Cleavage and Global Deprotection

Objective: Release the synthesized peptide from the highly stable des-methoxy BAL support.

  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoromethanesulfonic acid (TFMSA) / TFA / Thioanisole / m-Cresol (1:8:1:0.5 v/v). Causality: The des-methoxy core resists standard 95% TFA; TFMSA provides the necessary acidity to break the robust benzylamine-like bond.

  • Cleavage: Treat the resin with the cocktail for 2 hours at 0°C.

  • Precipitation: Filter the cleavage cocktail dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, wash the pellet with cold ether (3x), and lyophilize the final product.

Mandatory Visualizations

G A 4-(4-Formylphenoxy)butanenitrile (Bifunctional Precursor) C Tetrazole-Linked BAL Resin (Orthogonal Anchor) A->C [3+2] Cycloaddition (ZnBr2, Heat) B Azide-Functionalized Resin B->C E Reductive Amination (NaBH3CN, AcOH) C->E D H2N-CHR-COOR' (C-Terminal Modified AA) D->E F Resin-Bound Secondary Amine E->F Schiff Base Reduction G Acylation (Fmoc-AA-OH, HATU/HOAt) F->G H Dipeptidyl BAL Resin (Ready for Elongation) G->H Overcomes Steric Hindrance

Caption: Chemical workflow for orthogonal solid-phase anchoring and reductive amination using a Nitrile-BAL strategy.

G A Target Identification (e.g., C-Terminal Thioester) B Nitrile-BAL Strategy A->B C Tetrazole Anchoring B->C Orthogonal to Amides D Backbone Elongation C->D High Stability E On-Resin Macrocyclization or Modification D->E Free C-Terminus F Harsh Acid Cleavage (TFMSA/HF) E->F Des-methoxy Core Requires Strong Acid G Final Therapeutic Candidate F->G

Caption: Strategic pathway for utilizing Nitrile-BAL in the development of complex constrained peptidomimetics.

References

  • Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. (1998). Backbone amide linker (BAL) strategy for solid-phase synthesis of C-terminal-modified and cyclic peptides. Journal of the American Chemical Society, 120(22), 5441-5452. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

Method

protocol for nucleophilic substitution reaction with 4-nitrophthalonitrile

Application Note: Strategic Nucleophilic Aromatic Substitution ( SN​Ar ) of 4-Nitrophthalonitrile Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rational...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Nucleophilic Aromatic Substitution ( SN​Ar ) of 4-Nitrophthalonitrile

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, parameter optimization, and validated experimental protocols for the synthesis of functionalized phthalonitriles.

Executive Summary

4-Nitrophthalonitrile is a highly versatile electrophilic building block utilized extensively in the synthesis of pharmaceutical intermediates and advanced materials, such as metallophthalocyanines (1)[1]. The strategic displacement of the nitro group via Nucleophilic Aromatic Substitution ( SN​Ar ) allows for the introduction of diverse aryloxy, alkoxy, amino, and thioether linkages. This application note provides a comprehensive, self-validating protocol for executing these substitutions with high fidelity, emphasizing the causality behind reagent selection, atmospheric control, and thermodynamic optimization.

Mechanistic Rationale: The SN​Ar Pathway

The success of 4-nitrophthalonitrile in SN​Ar reactions is fundamentally driven by its highly electron-deficient aromatic core. The two adjacent cyano groups (at C1 and C2) exert powerful electron-withdrawing inductive (-I) and resonance (-M) effects.

When a nucleophile (e.g., a phenoxide anion) attacks the C4 position, the reaction proceeds via an addition-elimination mechanism:

  • Addition (Rate-Determining Step): The nucleophile attacks the activated carbon, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

  • Elimination: The nitro group, acting as an exceptional leaving group ( NO2−​ ), is expelled, rapidly restoring the aromatic system and yielding the functionalized phthalonitrile.

Field-Proven Insight: The choice of base is critical. While strong aqueous bases (like NaOH) can deprotonate the nucleophile, they concurrently risk the irreversible hydrolysis of the sensitive nitrile groups into amides or carboxylic acids. Therefore, mild, anhydrous inorganic bases are strictly required.

Experimental Design & Parameter Optimization

To ensure a self-validating and high-yielding reaction system, the following parameters must be strictly controlled:

  • Base Selection ( K2​CO3​ ): Anhydrous potassium carbonate is the industry standard for these transformations (2)[2]. It is strong enough to quantitatively deprotonate phenols and alcohols but mild enough to leave the cyano groups intact.

  • Solvent Dynamics (DMF/DMSO/DMPU): Polar aprotic solvents are mandatory. They effectively solvate the potassium cation ( K+ ), leaving the nucleophilic anion "naked" and highly reactive.

  • Thermodynamic Control: Unhindered aliphatic alcohols can react at room temperature (2)[2]. However, electron-deficient nucleophiles (e.g., 3,5-bis(trifluoromethyl)phenol) require elevated temperatures (up to 75–80 °C) to overcome the increased activation energy barrier caused by reduced nucleophilicity (3)[3].

  • Concentration Limits: Counterintuitively, increasing the concentration of 4-nitrophthalonitrile does not always improve throughput. Studies have shown that a twofold increase in concentration can decrease the yield (e.g., from 48% to 35%) due to localized side reactions and solvent saturation (3)[3].

Quantitative Data: Reaction Scope and Conditions

The following table summarizes validated reaction parameters for various nucleophiles substituting 4-nitrophthalonitrile, demonstrating the necessary adjustments in temperature and time based on steric and electronic factors.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Source
5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol K2​CO3​ DMFRT2478[SciSpace][2]
3,5-Bis(trifluoromethyl)phenol K2​CO3​ DMPU751265[RSC][3]
Ciprofloxacin (Amine Nucleophile) K2​CO3​ DMF802441[Sem. Scholar][4]
4-(3,5-Dimethylphenoxy)phenol K2​CO3​ DMF80485[RSC][3]

Workflow Visualization

SNAr_Workflow A 4-Nitrophthalonitrile (Electrophile) C Deprotonation (K2CO3 in DMF) A->C Mix under Argon B Nucleophile (Phenol/Amine/Thiol) B->C Mix under Argon D Meisenheimer Complex (Anionic Intermediate) C->D Nucleophilic Attack at C4 E Elimination of NO2- (Restores Aromaticity) D->E Fast Step F Substituted Phthalonitrile (Target Intermediate) E->F Precipitation in Water

Fig 1: SN​Ar workflow of 4-nitrophthalonitrile to substituted precursors.

Detailed Experimental Protocol: Synthesis of 4-(Aryloxy)phthalonitriles

This methodology is designed as a self-validating system. The specific washing steps act as built-in chemical checkpoints to ensure the removal of unreacted starting materials without the immediate need for column chromatography.

Materials Required:

  • 4-Nitrophthalonitrile (1.0 equivalents)

  • Phenolic/Alcoholic Nucleophile (1.05 equivalents)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , finely ground) (2.0 equivalents)

  • Dry N,N-Dimethylformamide (DMF) (10 mL per gram of substrate)

Step-by-Step Procedure:

  • Atmospheric Control (Crucial): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon or Nitrogen for 10 minutes. Causality: Inert atmosphere prevents the oxidative coupling of phenoxide or thiolate anions into unwanted quinones or disulfides.

  • Substrate Dissolution: Add 4-nitrophthalonitrile (1.0 eq) and the nucleophile (1.05 eq) to the flask. Inject dry DMF via syringe. Stir at room temperature until a homogenous solution is achieved.

  • Controlled Deprotonation: Add the finely ground anhydrous K2​CO3​ (2.0 eq) in 4 to 5 small portions over a 30-minute period. Causality: Portion-wise addition controls the exothermic deprotonation event, preventing localized thermal spikes that could trigger the oligomerization of the nitrile groups.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80 °C for sterically hindered phenols, or maintain at RT for highly reactive aliphatic alcohols) under continuous stirring for 12–24 hours (4)[4].

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (typically 3:1 v/v) eluent system. The product will appear as a new, less polar spot compared to the highly polar 4-nitrophthalonitrile.

  • Quenching and Precipitation: Once starting materials are consumed, cool the flask to room temperature. Pour the mixture slowly into vigorously stirred, ice-cold distilled water (approx. 10× the volume of DMF). The target functionalized phthalonitrile will precipitate as a solid.

  • Chemical Washing (Self-Validation Step):

    • Collect the crude solid via vacuum filtration (Buchner funnel).

    • Wash 1: 5% Aqueous NaHCO3​ (50 mL). Causality: Deprotonates and solubilizes any unreacted phenolic nucleophile, washing it through the filter.

    • Wash 2: Distilled water (3 × 50 mL). Causality: Removes residual DMF and inorganic potassium salts.

    • Wash 3: Cold Hexane or Methanol (20 mL). Causality: Removes non-polar organic impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C overnight to afford the pure 4-(substituted)phthalonitrile.

References

  • Title: Application Notes and Protocols: The Strategic Use of 4-Nitrophthalonitrile in the Synthesis of Pharmaceutical Intermediates Source: BenchChem URL: 1

  • Title: A versatile and practical one-pot strategy for a greener, waste-minimized synthesis of aryloxy zinc phthalocyanines Source: RSC Publishing URL: 3

  • Title: Characterization and Synthesis of Phthalocyanines Prepared from 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile Source: SciSpace URL: 2

  • Title: Synthesis and Characterization of Metal Phthalocyanine Complex Using Substituted 4-Nitrophthalonitrile Ligand Source: Semantic Scholar URL: 4

Sources

Application

experimental procedure for the hydrolysis of the nitrile group to carboxylic acid

Application Note: Optimization and Experimental Protocols for the Hydrolysis of Nitriles to Carboxylic Acids Executive Summary The transformation of a nitrile group (–C≡N) to a carboxylic acid (–COOH) is a foundational h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization and Experimental Protocols for the Hydrolysis of Nitriles to Carboxylic Acids

Executive Summary

The transformation of a nitrile group (–C≡N) to a carboxylic acid (–COOH) is a foundational homologation strategy in organic synthesis and drug development. Because nitriles can be readily synthesized via SN2 displacement of alkyl halides with cyanide, their subsequent hydrolysis provides a reliable two-step pathway to extend carbon frameworks. This application note details the mechanistic rationale, comparative operational parameters, and highly validated, step-by-step experimental protocols for both acid- and base-catalyzed nitrile hydrolysis.

Mechanistic Rationale & Pathway Dynamics

To optimize a hydrolysis reaction, one must understand the underlying causality of the chemical transformations. The carbon atom of a nitrile is at the +3 oxidation state—identical to that of a carboxylic acid. However, due to the linear sp-hybridization and the fact that nitrogen is less electronegative than oxygen, the nitrile carbon is significantly less electrophilic than a typical carbonyl carbon [1]. Consequently, water alone is an insufficient nucleophile; the system requires catalytic activation.

  • Acid-Catalyzed Activation: In acidic media (e.g., H2SO4 or HCl), the reaction initiates with the protonation of the nitrile nitrogen. This dramatically increases the electrophilicity of the adjacent carbon, allowing the weak nucleophile (water) to attack. Following proton transfer and tautomerization, an amide intermediate is formed. The reaction is driven to absolute completion by the final step: the expulsion of ammonia, which is immediately protonated to form the non-nucleophilic ammonium ion (NH4+). This irreversible protonation acts as the thermodynamic sink that prevents the reverse reaction [2].

  • Base-Catalyzed Activation: In basic media, the strategy shifts from activating the electrophile to utilizing a highly reactive nucleophile. Hydroxide (OH⁻) directly attacks the nitrile carbon to form an imine anion, which is subsequently protonated by water to yield an imidic acid, and then tautomerizes to an amide. Further nucleophilic attack by hydroxide on the amide carbonyl forms a tetrahedral intermediate. The expulsion of the amide ion (NH2⁻) requires vigorous heating, but the subsequent formation of a highly stable carboxylate anion drives the equilibrium forward. Because the product is a carboxylate salt, a discrete acidification step is mandatory during workup to isolate the free carboxylic acid[3].

MechanisticPathway Nitrile Nitrile (R-CN) Acid_Protonated Protonated Nitrile [R-C=NH]+ Nitrile->Acid_Protonated H+ (Acidic) Base_Imine Imine Anion [R-C=N]- Nitrile->Base_Imine OH- (Basic) Acid_Imidic Imidic Acid R-C(OH)=NH Acid_Protonated->Acid_Imidic +H2O, -H+ Amide Amide R-C(=O)NH2 Acid_Imidic->Amide Tautomerization Acid_Product Carboxylic Acid R-COOH + NH4+ Amide->Acid_Product H+, H2O, Heat (Irreversible) Base_Carboxylate Carboxylate R-COO- + NH3 Amide->Base_Carboxylate OH-, Heat Base_Imidic Imidic Acid R-C(OH)=NH Base_Imine->Base_Imidic +H2O Base_Imidic->Amide Tautomerization Base_Product Carboxylic Acid R-COOH Base_Carboxylate->Base_Product Acidification (H+)

Divergent mechanistic pathways for acidic and basic nitrile hydrolysis.

Comparative Analysis of Hydrolysis Conditions

Selecting between acidic and basic conditions depends entirely on the steric environment of the nitrile and the functional group tolerance of the substrate.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Typical Reagents 75% H2SO4, conc. HCl10–20% NaOH or KOH in EtOH/H2O
Active Nucleophile H2O (Weak)OH⁻ (Strong)
Intermediate State Amide rapidly protonates and hydrolyzesAmide can sometimes be isolated if conditions are mild
Substrate Compatibility Tolerates electron-rich aromatics; Destroys acetals/ethersTolerates acid-sensitive groups (acetals); Hydrolyzes esters
Thermodynamic Driver Irreversible formation of NH4+Formation of stable carboxylate anion
Workup Requirement Direct precipitation or organic extractionMandatory acidification (pH < 3) prior to extraction

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process checks, researchers can ensure the reaction has traversed the intermediate amide stage completely to the target carboxylic acid.

Protocol A: Acid-Catalyzed Hydrolysis (e.g., Benzonitrile to Benzoic Acid)

This protocol utilizes 75% Sulfuric Acid. The 75% concentration is critical: it is dilute enough to provide the stoichiometric water required for hydrolysis, yet concentrated enough to effectively protonate the nitrile and allow for a high reflux temperature [4].

Materials: Benzonitrile (1.0 eq), Concentrated H2SO4, Deionized Water, Ice. Procedure:

  • Acid Preparation: In a round-bottom flask, carefully add 110 mL of concentrated H2SO4 to 60 mL of deionized water (yielding ~170 mL of 75% H2SO4). Causality Note: Always add acid to water. The reaction is highly exothermic. Allow the mixture to cool to room temperature before proceeding to prevent premature volatilization of the substrate.

  • Substrate Addition: Add 50 g (0.48 mol) of benzonitrile to the cooled acid solution. Equip the flask with a reflux condenser.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle for 1.5 to 2 hours. The mixture will transition into a dark, homogeneous solution.

  • Self-Validation Checkpoint: Remove a 0.1 mL aliquot, quench in 1 mL of water, and extract with 1 mL of ethyl acetate. Analyze via TLC or GC-MS. The complete disappearance of the benzonitrile signal confirms the reaction has passed the primary activation phase.

  • Precipitation: Allow the reaction to cool to room temperature. Prepare a slurry of 500 g of crushed ice and water in a large beaker. Slowly pour the reaction mixture into the ice slurry with vigorous stirring. The sudden drop in temperature and dilution of the acid forces the water-insoluble benzoic acid to precipitate as a white solid.

  • Isolation: Collect the crude product via vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water until the washings test neutral to pH paper (confirming the removal of residual H2SO4).

Protocol B: Base-Catalyzed Hydrolysis (General Aliphatic/Aromatic Nitrile)

This protocol utilizes a co-solvent system (EtOH/H2O). Because many organic nitriles are insoluble in purely aqueous basic solutions, ethanol acts as a homogenizing agent to ensure the hydroxide ions can physically interact with the organic substrate [5].

Materials: Nitrile substrate (1.0 eq), 10% aq. NaOH or KOH (2 Vol), Ethanol or Methanol (10 Vol), 1 N HCl, Dichloromethane (DCM). Procedure:

  • Reaction Setup: Dissolve the nitrile in EtOH (10 Vol). Add the 10% aq. NaOH solution (2 Vol).

  • Reflux: Stir the mixture and heat to 60 °C or gentle reflux for 16 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Causality Note: Removing the organic solvent prevents the target carboxylic acid from remaining partitioned in the organic phase during the subsequent aqueous workup.

  • Purification of Intermediates: Dilute the residue with water (10 Vol) and extract with DCM (2 × 10 Vol). Discard the DCM layer. Why? The aqueous layer currently holds the water-soluble sodium carboxylate salt. The DCM extraction removes any unreacted nitrile or partially hydrolyzed neutral amide impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 N HCl until the solution reaches pH 1–3. Causality Note: This forces the carboxylate anion to protonate, forming the neutral, organic-soluble free carboxylic acid.

  • Final Extraction: Extract the acidified aqueous layer with DCM (2 × 5 Vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the pure carboxylic acid.

BasicWorkflow Step1 1. Reaction Setup Nitrile + NaOH + EtOH/H2O Step2 2. Reflux (16h) Drive to Carboxylate Step1->Step2 Step3 3. Evaporation Remove EtOH Step2->Step3 Step4 4. Aqueous Dilution & DCM Wash (Removes unreacted organics) Step3->Step4 Step5 5. Acidification (HCl) Adjust to pH 1-3 Step4->Step5 Step6 6. Extraction (DCM) Isolate Free Acid Step5->Step6 Step7 7. Drying & Concentration Yield Pure Product Step6->Step7

Workflow for base-catalyzed nitrile hydrolysis and product isolation.

Troubleshooting & Optimization

  • Arrested Hydrolysis (Stopping at the Amide): If the reaction yields an amide rather than a carboxylic acid, the conditions were insufficiently harsh. The conversion of an amide to a carboxylic acid is the rate-limiting step. Solution: Increase the reflux time, increase the concentration of the acid/base, or switch to a higher-boiling solvent (e.g., ethylene glycol for base-catalyzed reactions) to achieve higher thermal energy [2].

  • Steric Hindrance: Ortho-substituted aromatic nitriles (e.g., 2,6-dimethylbenzonitrile) are notoriously resistant to standard hydrolysis due to steric shielding of the electrophilic carbon. Solution: Utilize highly concentrated KOH in glycerol/ethylene glycol at temperatures exceeding 150 °C, or consider alternative functional group transformations (e.g., DIBAL-H reduction to an aldehyde followed by Pinnick oxidation).

  • Spectroscopic Validation: The success of the hydrolysis can be rapidly verified via Infrared (IR) Spectroscopy. A successful reaction is marked by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a very broad O–H stretch (2500–3300 cm⁻¹) coupled with a strong, sharp C=O stretch at ~1700 cm⁻¹.

References

  • 21.5: Hydrolysis of nitriles - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor. Available at:[Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at:[Link]

  • Hydrolysis of Nitriles - Organic Synthesis. Organic-Synthesis.com. Available at:[Link]

Method

reduction of the formyl group of 4-(4-Formylphenoxy)butanenitrile

Application Note: Chemoselective Reduction of the Formyl Group in 4-(4-Formylphenoxy)butanenitrile Introduction & Mechanistic Rationale In the synthesis of complex active pharmaceutical ingredients (APIs), the ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of the Formyl Group in 4-(4-Formylphenoxy)butanenitrile

Introduction & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), the ability to selectively transform one functional group while leaving another intact is paramount. The molecule 4-(4-Formylphenoxy)butanenitrile presents a classic chemoselectivity challenge: it contains both a highly electrophilic formyl group (aldehyde) and a less reactive nitrile group (cyano). The objective is to cleanly reduce the aldehyde to a primary alcohol, yielding 4-(4-(hydroxymethyl)phenoxy)butanenitrile , without triggering the over-reduction of the nitrile into a primary amine.

The Causality of Reagent Selection: Sodium borohydride (NaBH₄) is the optimal reagent for this transformation. The formyl carbon is highly polarized and sterically accessible, making it highly susceptible to nucleophilic attack by mild hydride donors[1]. In contrast, the sp-hybridized carbon of the nitrile group possesses significantly lower electrophilicity and requires much harsher reducing conditions—such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., Raney Nickel)—to undergo reduction[2]. By utilizing NaBH₄, the formyl group is selectively reduced while the nitrile remains completely inert[3].

The Role of the Solvent (Methanol): Methanol (MeOH) is not merely a passive solvent in this protocol; it actively participates in the reaction mechanism. Upon hydride transfer from BH₄⁻ to the carbonyl carbon, an intermediate alkoxide is formed. Methanol rapidly protonates this alkoxide to yield the final primary alcohol, automatically hydrolyzing the intermediate in situ[4]. While NaBH₄ does slowly react with methanol to form hydrogen gas and methoxyborohydrides, this solvent-induced degradation is easily outpaced by the rapid kinetics of aldehyde reduction at 0 °C[5].

Chemoselectivity Start 4-(4-Formylphenoxy) butanenitrile Aldehyde Formyl Group (-CHO) Highly Electrophilic Start->Aldehyde Nitrile Nitrile Group (-CN) Low Electrophilicity Start->Nitrile NaBH4 NaBH4 / MeOH (Mild Hydride) Aldehyde->NaBH4 LiAlH4 LiAlH4 / THF (Strong Hydride) Aldehyde->LiAlH4 Nitrile->NaBH4 Inert Nitrile->LiAlH4 Product1 Target: 4-(4-(Hydroxymethyl) phenoxy)butanenitrile NaBH4->Product1 Product2 Impurity: Amine & Alcohol Mixture LiAlH4->Product2

Chemoselective logic for reducing 4-(4-Formylphenoxy)butanenitrile.

Quantitative Data & Reagent Comparison

To validate the trustworthiness of the chosen protocol, the following tables summarize the empirical data driving the experimental design.

Table 1: Chemoselective Reagent Matrix for 4-(4-Formylphenoxy)butanenitrile

Reducing AgentSolventFormyl (-CHO) OutcomeNitrile (-CN) OutcomeSuitability
NaBH₄ MeOHReduced to 1° AlcoholIntactOptimal
LiAlH₄ THFReduced to 1° AlcoholReduced to 1° AmineUnsuitable (Over-reduction)
DIBAL-H (1 eq, -78°C)DCMReduced to 1° AlcoholIntact (if strictly controlled)Sub-optimal (Requires cryogenic control)

Table 2: Reaction Optimization Parameters (NaBH₄ in MeOH)

NaBH₄ EquivalentsTemperature (°C)Time (min)Conversion (%)Impurity Profile
0.25 (Theoretical)060~85%Unreacted starting material
0.75 (Standard) 0 to 25 30 >99% Clean profile
2.00 (Excess)65 (Reflux)60>99%Trace degradation products

Note: While 1 mole of NaBH₄ theoretically delivers 4 moles of hydride, a practical equivalent of 0.75 is utilized to compensate for the competitive reaction between NaBH₄ and the methanol solvent[5].

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. The causality behind the specific workup conditions ensures that the chemoselectivity achieved in the reaction vessel is not destroyed during isolation.

Materials Required:
  • 4-(4-Formylphenoxy)butanenitrile (1.0 eq, 10 mmol, 1.89 g)

  • Sodium borohydride (NaBH₄) (0.75 eq, 7.5 mmol, 284 mg)

  • Methanol (MeOH), anhydrous (20 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:
  • Substrate Dissolution: Charge a clean, dry 100 mL round-bottom flask with 4-(4-Formylphenoxy)butanenitrile (1.89 g, 10 mmol). Add 20 mL of anhydrous methanol and stir until a homogenous solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling suppresses the exothermic reaction between NaBH₄ and methanol, maximizing the hydride available for the aldehyde.

  • Hydride Addition: Add NaBH₄ (284 mg, 7.5 mmol) portion-wise over 5 minutes. Effervescence (H₂ gas evolution) will be observed.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 30 minutes. Monitor completion via TLC (Hexanes:EtOAc 7:3, UV visualization). The highly polar primary alcohol product will elute significantly lower than the starting aldehyde.

  • Chemoselective Quenching: Once complete, cool the flask back to 0 °C and carefully add 10 mL of saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl is a mild acid (pH ~5.5). It safely decomposes unreacted NaBH₄ and protonates any remaining boron-alkoxide complexes without risking the acid-catalyzed hydrolysis of the sensitive nitrile group to an amide.

  • Extraction & Isolation: Remove the methanol under reduced pressure. Partition the remaining aqueous slurry between water (20 mL) and EtOAc (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 4-(4-(hydroxymethyl)phenoxy)butanenitrile as a crystalline solid. Yields typically exceed 95% without the need for column chromatography.

Mechanism Step1 Aldehyde + NaBH4 Step2 Hydride Transfer (Nucleophilic Attack) Step1->Step2 Step3 Alkoxide Intermediate Step2->Step3 Step4 Protonation by MeOH Step3->Step4 Step5 Primary Alcohol Step4->Step5

Mechanism of sodium borohydride reduction in methanol solvent.

References[1] Ward, D. E., & Rhee, C. K. "Chemoselective reductions with sodium borohydride." Canadian Journal of Chemistry. URL:https://cdnsciencepub.com/doi/10.1139/v89-182[2] "Nitrile reduction." Wikipedia. URL:https://en.wikipedia.org/wiki/Nitrile_reduction[3] "A Quick Guide to Reductions in Organic Chemistry." American Chemical Society (ACS). URL:https://www.acs.org/content/dam/acsorg/membership/acs/benefits/extra-insights/reductions-in-organic-chemistry.pdf[4] "19.3: Reductions using NaBH4, LiAlH4." Chemistry LibreTexts. URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Reductions_using_NaBH4_LiAlH4[5] "Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe." The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.7b02822

Sources

Method

4-(4-Formylphenoxy)butanenitrile in the preparation of antibody-drug conjugate linkers

Application Note & Protocol Topic: 4-(4-Formylphenoxy)butanenitrile: A Versatile Bifunctional Building Block for the Synthesis of Advanced Antibody-Drug Conjugate (ADC) Linkers Audience: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: 4-(4-Formylphenoxy)butanenitrile: A Versatile Bifunctional Building Block for the Synthesis of Advanced Antibody-Drug Conjugate (ADC) Linkers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[][2][] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, governing its stability, pharmacokinetics, and mechanism of drug release.[4][5] This document provides a detailed technical guide on the application of 4-(4-formylphenoxy)butanenitrile, a heterobifunctional chemical entity, in the strategic design and synthesis of next-generation ADC linkers. We explore the distinct reactivity of its aldehyde and nitrile functional groups, providing a rationale for its use in creating stable, yet precisely cleavable, drug-linker constructs. Detailed, field-tested protocols for the synthesis of a drug-linker intermediate, its subsequent conjugation to a monoclonal antibody, and comprehensive characterization of the final ADC are provided.

Introduction: The Pivotal Role of Linker Chemistry in ADC Development

The efficacy of an ADC is not merely a sum of its parts; it is profoundly influenced by the chemical bridge—the linker—that connects the antibody to the payload. An ideal linker must maintain a stable bond in systemic circulation to prevent premature drug release and off-target toxicity, yet be engineered to efficiently release the active drug upon internalization into the target cancer cell.[2] Linker design has evolved significantly, moving from simple, often unstable connections to sophisticated systems that respond to specific triggers within the tumor microenvironment or the cell itself, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.[][6][7]

The choice of reactive functional groups on the linker is therefore a critical design consideration. Aldehyde functional groups, for example, serve as a valuable chemical handle for bioorthogonal conjugation.[8][9] They can react with hydrazides or aminooxy groups to form hydrazone or oxime bonds, respectively.[7][] Hydrazone linkages, in particular, are frequently employed in ADC design due to their inherent acid-lability, facilitating drug release in the acidic environment of endosomes and lysosomes.[7]

4-(4-Formylphenoxy)butanenitrile emerges as a strategic building block in this context. It possesses two distinct functional moieties:

  • An aromatic aldehyde for controlled reaction with a payload-associated nucleophile.

  • A terminal nitrile on a flexible four-carbon spacer, which can be chemically transformed into other functional groups, such as a primary amine, for subsequent attachment to the antibody.

This dual functionality allows for a modular and sequential approach to linker-payload synthesis, providing precise control over the final ADC's architecture and properties.

The Strategic Chemistry of 4-(4-Formylphenoxy)butanenitrile

The utility of 4-(4-formylphenoxy)butanenitrile lies in the orthogonal reactivity of its two key functional groups. This allows for a stepwise construction of the drug-linker complex, minimizing side reactions and simplifying purification.

The Aldehyde: A Handle for Payload Attachment

The formyl group (-CHO) is an electrophilic handle that readily reacts with specific nucleophiles. In ADC linker synthesis, its primary role is to form a covalent bond with a cytotoxic payload that has been pre-functionalized with a hydrazide or aminooxy group.

  • Hydrazone Bond Formation: The reaction between the aldehyde and a hydrazide-modified payload yields a hydrazone bond. This reaction is typically performed under mild acidic conditions (pH 4.5-6.0) to catalyze the dehydration step, driving the equilibrium towards the product. The resulting C=N bond is stable at physiological pH (7.4) but is susceptible to hydrolysis under the acidic conditions (pH 4.5-5.5) found within cellular lysosomes, making it an excellent acid-cleavable trigger.[7]

The Nitrile: A Latent Functional Group for Antibody Conjugation

The nitrile group (-C≡N) is relatively inert under the conditions used for hydrazone formation. This chemical orthogonality is crucial. After the payload is attached via the aldehyde, the nitrile can be selectively transformed to introduce a new reactive site for antibody conjugation. A common and highly effective transformation is the reduction of the nitrile to a primary amine (-CH₂-NH₂).

  • Nitrile Reduction: This can be achieved using various reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.[11] The resulting primary amine is a versatile nucleophile that can be used for various antibody conjugation strategies, most commonly through reaction with an activated ester to form a stable amide bond.

The workflow below illustrates this strategic, sequential functionalization.

G cluster_0 Part 1: Drug-Linker Intermediate Synthesis cluster_1 Part 2: Antibody Conjugation D Payload-NHNH₂ (Hydrazide-Modified Drug) Intermediate1 Drug-Hydrazone-Linker-Nitrile D->Intermediate1 Hydrazone Formation (pH 4.5-6.0) FPB 4-(4-Formylphenoxy)butanenitrile (Linker Building Block) FPB->Intermediate1 Intermediate2 Drug-Hydrazone-Linker-Amine Intermediate1->Intermediate2 Nitrile Reduction (e.g., Catalytic Hydrogenation) ActivatedLinker Drug-Linker-Amide-PEG-Maleimide Intermediate2->ActivatedLinker Amide Bond Formation (Reaction with NHS Ester) Crosslinker Maleimide-PEG-NHS Ester (Heterobifunctional Crosslinker) Crosslinker->ActivatedLinker FinalADC Final ADC ActivatedLinker->FinalADC Thioether Bond Formation (Michael Addition) Antibody_SH Reduced Antibody (mAb-SH) (Interchain Cysteines) Antibody_SH->FinalADC

Figure 1: A modular workflow for ADC synthesis using 4-(4-formylphenoxy)butanenitrile.

Detailed Experimental Protocols

Disclaimer: The following protocols are intended as a guide. Researchers must optimize conditions based on the specific properties of their antibody, payload, and analytical instrumentation. All work with potent cytotoxic agents must be performed in a certified containment facility by trained personnel.

Protocol 1: Synthesis of a Drug-Hydrazone-Linker-Nitrile Intermediate

This protocol describes the reaction of a model hydrazide-functionalized payload with 4-(4-formylphenoxy)butanenitrile.

Materials:

  • Hydrazide-modified cytotoxic payload (e.g., a derivative of MMAE or PBD)

  • 4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • LC-MS system for reaction monitoring and product verification

Procedure:

  • Reagent Preparation: Dissolve the hydrazide-modified payload in a minimal volume of anhydrous DMF. In a separate vial, prepare a solution of 4-(4-formylphenoxy)butanenitrile in DMF.

  • Reaction Setup: To the payload solution, add 1.5 molar equivalents of the 4-(4-formylphenoxy)butanenitrile solution.

  • Catalysis: Add glacial acetic acid to the reaction mixture to constitute ~1% (v/v) of the total volume. This will adjust the pH to catalyze the reaction.

  • Incubation: Stir the reaction mixture at room temperature (20-25°C) for 4-16 hours. Protect the reaction from light if the payload is light-sensitive.

  • Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the expected mass of the product.

  • Purification: Upon completion, purify the crude product using preparative RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Product Characterization: Collect the fractions containing the pure product. Confirm the identity and purity (>95%) by analytical LC-MS and NMR spectroscopy.

  • Lyophilization: Lyophilize the pure fractions to obtain the Drug-Hydrazone-Linker-Nitrile intermediate as a stable, dry powder.

ParameterRecommended ValueRationale
Molar Ratio (Linker:Payload) 1.5 : 1Drives the reaction to completion.
Solvent Anhydrous DMFExcellent solvating power for a wide range of organic molecules.
Catalyst Acetic Acid (~1% v/v)Provides the mild acidic environment needed for efficient hydrazone formation.
Temperature 20-25°CSufficient for the reaction to proceed without causing degradation of sensitive payloads.
Purity Target >95%Ensures that side products are not carried into the final ADC conjugation step.

Table 1: Typical reaction parameters for the synthesis of the drug-linker intermediate.

Protocol 2: Reduction of Nitrile to Amine and Activation

This two-part protocol first converts the nitrile intermediate to a primary amine and then activates it for antibody conjugation.

Part A: Nitrile Reduction

  • Dissolve the purified Drug-Hydrazone-Linker-Nitrile intermediate in a suitable solvent (e.g., ethanol or THF).

  • Add a catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the nitrile starting material and the appearance of the amine product (mass will increase by 4 Da).

  • Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude Drug-Hydrazone-Linker-Amine. Use this product immediately in the next step.

Part B: Amine Activation with a Maleimide-PEG-NHS Crosslinker

  • Dissolve the crude amine product from Part A in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of a heterobifunctional crosslinker (e.g., Mal-PEG4-NHS ester).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), at 2-3 molar equivalents relative to the amine.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the formation of the activated drug-linker complex by LC-MS.

  • Purify the final activated Drug-Linker-Maleimide construct by RP-HPLC as described in Protocol 1.

Protocol 3: Conjugation to a Thiol-Reduced Monoclonal Antibody

This protocol describes the final conjugation of the maleimide-activated drug-linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 10 mM in water)

  • Activated Drug-Linker-Maleimide (from Protocol 2, dissolved in DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[13][14][]

Procedure:

  • Antibody Reduction: To the mAb solution (typically 5-10 mg/mL), add TCEP to a final concentration that provides a 2-3 fold molar excess over the number of interchain disulfide bonds to be reduced. For a typical IgG1, there are four such bonds.

  • Incubation: Incubate at 37°C for 1-2 hours to reduce the disulfide bonds, exposing free sulfhydryl (-SH) groups.

  • Conjugation: Add the activated Drug-Linker-Maleimide solution to the reduced mAb. A typical molar excess is 5-10 fold over the antibody. The final concentration of organic solvent (e.g., DMSO) should not exceed 10% (v/v) to prevent antibody denaturation.

  • Reaction: Incubate the conjugation mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to cap any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the ADC to remove unreacted drug-linker, solvent, and quenching agent.

    • Size Exclusion Chromatography (SEC): Elute with a formulation buffer (e.g., PBS or histidine buffer, pH 6.5). The ADC will elute first, separated from the smaller molecular weight impurities.

    • Tangential Flow Filtration (TFF): Perform diafiltration against the formulation buffer to exchange the buffer and remove small molecules.[]

  • Final Formulation: Concentrate the purified ADC to the desired concentration and sterile filter.

ADC Characterization and Quality Control

Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product.[16] Key quality attributes (CQAs) must be measured.

Critical Quality AttributeAnalytical MethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), LC-MS (native or denatured)Determines the average number of drug molecules conjugated per antibody and the distribution of species (DAR0, DAR2, etc.).[16]
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)Quantifies the percentage of monomeric ADC and detects the presence of high molecular weight species (aggregates).
Free Drug-Linker Level Reverse-Phase HPLC (RP-HPLC)Measures the amount of residual, unconjugated payload, a critical parameter for safety and toxicity.[17]
Conjugation Site Peptide Mapping (LC-MS/MS)Confirms that conjugation occurred at the intended cysteine residues.
In Vitro Potency Cell-based Cytotoxicity AssayMeasures the biological activity of the ADC against target-expressing cancer cell lines.

Table 2: Key analytical methods for ADC characterization.

Figure 2: Interconnected analytical methods for comprehensive ADC characterization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low DAR / Inefficient Conjugation 1. Incomplete antibody reduction. 2. Hydrolysis of maleimide group. 3. Insufficient molar excess of drug-linker.1. Increase TCEP concentration or incubation time. 2. Use freshly prepared activated drug-linker. 3. Increase molar ratio of drug-linker to antibody.
High Levels of Aggregation 1. High concentration of organic solvent (>10%). 2. Hydrophobicity of the payload. 3. Incorrect buffer pH or ionic strength.1. Reduce solvent percentage in the conjugation step. 2. Optimize conjugation conditions (lower temp, shorter time). Consider adding excipients. 3. Screen different formulation buffers post-purification.
Premature Drug Release (in vitro) 1. Instability of the hydrazone linker in the assay medium. 2. For maleimide-thiol conjugates, retro-Michael addition.1. Ensure assay buffer pH is stable and neutral. 2. While inherent to the chemistry, ensure proper quenching to cap all thiols. Newer re-bridging technologies can mitigate this.[18]

Table 3: Common issues and solutions in ADC synthesis and purification.

Conclusion

4-(4-Formylphenoxy)butanenitrile serves as an exemplary building block for the modular synthesis of ADC linkers. Its orthogonal aldehyde and nitrile functionalities enable a controlled, stepwise approach to building complex drug-linker architectures. The aldehyde provides a reliable handle for attaching payloads via acid-sensitive hydrazone bonds, while the transformable nitrile group offers a versatile point of attachment to the antibody. This strategy allows for the precise engineering of ADCs with defined properties, contributing to the development of safer and more effective targeted cancer therapies.

References

  • Nolting, B. (2013). Linker technologies for antibody-drug conjugates. Methods in Molecular Biology, 1045, 71-100. [Link]

  • Su, Z., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]

  • Staben, L. R., et al. (2016). Linker and Conjugation Technology; and Improvements. ResearchGate. [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]

  • Drake, P. M., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(7), 1331-1341. [Link]

  • McCombs, J. R., & Owen, S. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 17(2), 339-351. [Link]

  • Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks. [Link]

  • Jin, S., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals, 9(3), 33. [Link]

  • Drake, P. M., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications. [Link]

  • Google Patents. (n.d.). Methods for antibody drug conjugation, purification, and formulation.
  • ADC Review. (2019). What is Click Chemistry?. ADC Review. [Link]

  • Creative Diagnostics. (n.d.). Antibody Conjugation Guide. Creative Diagnostics. [Link]

  • Lee, J., et al. (2022). Current approaches for the purification of antibody-drug conjugates. Journal of Pharmaceutical Analysis, 12(1), 26-37. [Link]

  • ACS Publications. (2024). Process Development for the First GMP Synthesis of SGD-9501-TFA, Part 2: Synthesis of the Payload, Linker, and Drug Linker. Organic Process Research & Development. [Link]

  • Zhang, D., et al. (2024). A review of conjugation technologies for antibody drug conjugates. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Valliere-Douglass, J. F., et al. (2014). Approaches to Interchain Cysteine-Linked ADC Characterization by Mass Spectrometry. Molecular Pharmaceutics. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

  • Licona, C., et al. (2025). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. MDPI. [Link]

  • Depret, G., et al. (2021). Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. Bioconjugate Chemistry, 32(3), 575-582. [Link]

  • PubChem. (n.d.). Linkers for antibody drug conjugates - Patent US-12084403-B2. PubChem. [Link]

  • Senter, P. D., et al. (2014). Current ADC Linker Chemistry. Pharmaceuticals, 7(9), 907-926. [Link]

  • Google Patents. (n.d.). Exatecan-derived adc linker-payloads, pharmaceutical compositions, and uses thereof.
  • Creative Biolabs. (n.d.). ADC Linker Products. Creative Biolabs. [Link]

  • Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Abzena. [Link]

  • JD Supra. (2024). Cancer Drugs: Strategies For Patenting Antibody-Drug Conjugate Inventions. JD Supra. [Link]

  • Kim, E. G., & Kim, K. M. (2024). Recent Technological and Intellectual Property Trends in Antibody–Drug Conjugate Research. Pharmaceutics, 16(2), 226. [Link]

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  • Pornsuriyasak, P., et al. (2015). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Beilstein Journal of Organic Chemistry, 11, 233-238. [Link]

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Sources

Application

Application Note: Advanced Methodologies for the Preparation of Nitriles from Halogenoalkanes

Executive Summary The transformation of halogenoalkanes (alkyl halides) into nitriles is a fundamental carbon-carbon (C-C) bond-forming reaction in organic chemistry and drug development[1]. Traditionally known as the Ko...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of halogenoalkanes (alkyl halides) into nitriles is a fundamental carbon-carbon (C-C) bond-forming reaction in organic chemistry and drug development[1]. Traditionally known as the Kolbe nitrile synthesis, this nucleophilic aliphatic substitution extends the carbon skeleton by one atom[2]. The resulting nitrile is a highly versatile functional group that serves as a critical intermediate; it can be readily hydrolyzed to yield carboxylic acids or reduced to form primary amines[3].

This application note provides a comprehensive guide to synthesizing nitriles from halogenoalkanes, contrasting the traditional ethanolic reflux methodology with modern Phase Transfer Catalysis (PTC) protocols. By understanding the underlying mechanistic causality and solvent dynamics, researchers can optimize yields, minimize side reactions, and establish self-validating synthetic workflows.

Mechanistic Principles and Substrate Selection

The SN​2 Pathway and the Ambident Nucleophile

The cyanation of halogenoalkanes proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The cyanide ion ( CN− ) is an ambident nucleophile, meaning it can attack via its carbon or nitrogen atom[1]. Because the carbon atom is more nucleophilic and forms a stronger thermodynamic C-C bond, the reaction predominantly yields the target nitrile ( R−C≡N ). However, trace amounts of isonitriles ( R−N≡C ) are often formed as byproducts[2].

Substrate Sterics and Competing Elimination

The success of this transformation is strictly dictated by the steric hindrance of the halogenoalkane[1]:

  • Primary (1°) Halogenoalkanes: Undergo rapid SN​2 substitution with excellent yields.

  • Secondary (2°) Halogenoalkanes: Experience steric hindrance, leading to a competition between SN​2 substitution and E2 elimination. This results in moderate nitrile yields and the formation of alkene byproducts[1].

  • Tertiary (3°) Halogenoalkanes: Steric bulk completely blocks the SN​2 trajectory. The basicity of the cyanide ion dominates, leading to almost exclusive E2 elimination and the formation of alkenes[1].

G Halogenoalkane Halogenoalkane (R-X) Primary Primary (1°) Halogenoalkane->Primary Secondary Secondary (2°) Halogenoalkane->Secondary Tertiary Tertiary (3°) Halogenoalkane->Tertiary SN2 SN2 Substitution (Main Pathway) Primary->SN2 Mixed SN2 + E2 (Mixed Products) Secondary->Mixed E2 E2 Elimination (Main Pathway) Tertiary->E2 Nitrile Nitrile (R-CN) Target Product SN2->Nitrile Mixed->Nitrile Alkene Alkene Byproduct Mixed->Alkene E2->Alkene

Reaction pathway mapping based on halogenoalkane substitution class.

Solvent Dynamics: Traditional vs. Modern Approaches

The Traditional Ethanolic Reflux

Historically, the reaction is performed by heating the halogenoalkane under reflux with an ethanolic solution of sodium cyanide (NaCN) or potassium cyanide (KCN)[3].

  • Causality of Solvent Choice: Halogenoalkanes are non-polar and insoluble in water, while alkali metal cyanides are ionic and insoluble in organic solvents. Ethanol acts as a crucial co-solvent to homogenize the mixture, allowing the reactants to interface[3].

  • Limitations: Protic solvents (like water and ethanol) heavily solvate the cyanide ion via hydrogen bonding. This solvation shell drastically reduces the nucleophilicity of the CN− ion, necessitating prolonged heating. Furthermore, the presence of water introduces the risk of competitive hydrolysis, converting the halogenoalkane into an alcohol byproduct ( −X replaced by −OH )[3].

Phase Transfer Catalysis (PTC)

To circumvent the limitations of protic solvents, modern syntheses utilize Phase Transfer Catalysis (PTC)[4]. In a biphasic system (e.g., toluene and water), a quaternary ammonium salt—such as tetrabutylammonium bromide (TBAB) or tributylmethylammonium chloride (TBMAC)—is introduced[5][6].

  • The "Naked Anion" Effect: The lipophilic quaternary cation ( Q+ ) pairs with the cyanide anion in the aqueous phase and transports it across the phase boundary into the organic solvent[5][6]. Once in the organic phase, the cyanide ion is stripped of its hydration shell. This "naked" cyanide is hyper-reactive, allowing the SN​2 substitution to proceed rapidly at lower temperatures with near-quantitative yields[6][7].

PTC cluster_aq Aqueous Phase cluster_org Organic Phase NaCN NaCN (Water Soluble) Interface Phase Boundary Ion Exchange (Q+Cl-) NaCN->Interface CN- transfer NaX NaX (Waste Salt) RX R-X (Alkyl Halide) RCN R-CN (Nitrile) RX->RCN Substitution RCN->Interface X- returns Interface->NaX X- transfer NakedCN [Q+ CN-] Lipophilic Ion Pair Interface->NakedCN Catalyst (Q+) NakedCN->RX SN2 Attack

Mechanism of Phase Transfer Catalysis (PTC) in biphasic cyanation.

Quantitative Data Summary

The following table summarizes the performance of various cyanation methodologies across different substrates, highlighting the efficiency gains achieved through PTC and polar aprotic solvents.

Substrate (Halogenoalkane)MethodologyReagents / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)
1,4-DibromobutanePolar AproticNaCNDMF35280%[8]
1-Bromo-3-benzoyloxypropanePolar AproticNaCNDMSO60282%[8]
Veratryl chloridePTC (Biphasic)NaCN + TBAB (1-10 mol%)Toluene / Water50-951-5>90%[7]
1-ChlorohexaneReversed MicellesNaCN + CTAB (1.5 mol%)Benzene / WaterReflux1287%[8]

Experimental Protocols

⚠️ SAFETY WARNING: Alkali metal cyanides are highly toxic and can be absorbed through the skin[1]. If the reaction mixture becomes acidic, lethal Hydrogen Cyanide (HCN) gas will be generated[3]. All procedures must be conducted in a certified fume hood with proper PPE. Maintain the aqueous phase at pH > 10 at all times.

Protocol A: Traditional Ethanolic Reflux (Kolbe Synthesis)

Best for simple, low-molecular-weight primary halogenoalkanes.

  • Reagent Preparation: In a round-bottom flask, dissolve 1.5 equivalents of KCN in a minimal amount of distilled water. Add absolute ethanol to create a co-solvent mixture (approx. 3:1 Ethanol:Water ratio)[3].

  • Substrate Addition: Slowly add 1.0 equivalent of the primary halogenoalkane (e.g., 1-bromobutane) to the stirring mixture.

  • Reflux: Attach a vertical Liebig condenser. Heat the mixture under gentle reflux for 4 to 6 hours[3]. The vertical condenser is critical to prevent the loss of volatile halogenoalkanes and solvent.

  • Workup: Cool the mixture to room temperature. Dilute with water and extract the organic layer using diethyl ether or dichloromethane (DCM).

  • Purification (Self-Validating Step): Isonitrile byproducts possess a highly offensive odor. Wash the combined organic layers with cold, dilute hydrochloric acid (1M). Isonitriles rapidly hydrolyze to formic acid and primary amines in cold acid, transferring to the aqueous layer, while the target nitrile remains unaffected in the organic layer[9].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Phase Transfer Catalysis (PTC)

Best for high-yield, scalable synthesis and sensitive substrates.

  • Biphasic Setup: To a round-bottom flask equipped with a magnetic stirrer, add the organic substrate (1.0 eq) dissolved in a water-immiscible solvent such as toluene[4][7].

  • Aqueous Phase: Prepare an aqueous solution of NaCN (1.2 - 2.0 eq). Ensure the pH is strongly alkaline to prevent HCN formation. Add this to the organic mixture[7].

  • Catalyst Addition: Add 0.01 - 0.1 equivalents (1-10 mol%) of a phase transfer catalyst, such as Tributylmethylammonium chloride (TBMAC) or Phenyltrimethylammonium chloride (PTMAC)[4][6].

  • Reaction: Vigorously stir the biphasic mixture at 50-80°C for 2 to 5 hours. Vigorous stirring is essential to maximize the interfacial surface area for ion exchange[4].

  • Phase Separation: Cool the mixture and transfer it to a separatory funnel. Separate the organic phase from the highly toxic aqueous phase (dispose of the aqueous phase in dedicated cyanide waste).

  • Validation: Verify the successful conversion via Infrared (IR) Spectroscopy. The disappearance of the C-X stretch and the appearance of a sharp, distinct C≡N stretching peak at approximately 2250 cm−1 confirms product formation.

References

  • docbrown.info - Methods of preparing nitriles reagents equations physical properties chemical reactions use in synthesis. Available at:[Link]

  • thieme-connect.de - Synthesis of Nitriles from Alkyl Halides. Available at:[Link]

  • scribd.com - Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). Available at:[Link]

  • wikipedia.org - Nitrile - Synthesis. Available at:[Link]

  • datapdf.com (Chemical Reviews) - The Preparation of Nitriles. Available at:[Link]

Sources

Method

Advanced Four-Component Condensation Reactions in Peptide Synthesis: The Ugi-4CR Methodology

Executive Summary & Scientific Rationale The synthesis of complex peptides, peptidomimetics, and pseudo-peptides traditionally relies on iterative, step-by-step coupling methods (e.g., Solid-Phase Peptide Synthesis, SPPS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of complex peptides, peptidomimetics, and pseudo-peptides traditionally relies on iterative, step-by-step coupling methods (e.g., Solid-Phase Peptide Synthesis, SPPS). While robust, linear synthesis suffers from declining overall yields, epimerization risks, and severe limitations when coupling sterically hindered amino acids.

The Ugi Four-Component Reaction (U-4CR) —a cornerstone of multicomponent reactions (MCRs)—bypasses these limitations by condensing an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide into an α-acylamino amide (a bis-amide peptidomimetic) in a single step[1].

Why utilize U-4CR in drug development?

  • Atom Economy & Efficiency: U-4CR forms two new amide bonds simultaneously with the loss of only a single water molecule, drastically reducing the number of synthetic operations, solvent waste, and purification steps[2].

  • Steric Bypass: Because the peptide bond is formed via a highly reactive nitrilium ion rather than direct nucleophilic attack on a bulky activated ester, U-4CR can successfully incorporate highly sterically hindered residues, such as α,α-disubstituted glycines, particularly when accelerated under high pressure[3].

  • Library Generation: The orthogonal nature of the four inputs allows for the rapid, combinatorial generation of vast peptidomimetic libraries for high-throughput screening[1],[4].

Mechanistic Pathway & Causality

Understanding the Ugi-4CR mechanism is critical for rational solvent selection and troubleshooting. The reaction is not a simultaneous collision of four molecules; rather, it is a precisely ordered cascade.

  • Imine Formation: The amine and aldehyde condense to form a Schiff base (imine). Causality: This step must occur first. If the isocyanide and acid react with the aldehyde before the amine is incorporated, the reaction diverts down the Passerini-3CR pathway, yielding an α-acyloxy amide instead of the desired peptide[5].

  • Protonation & Activation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.

  • α-Addition: The isocyanide carbon undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate[5].

  • Carboxylate Trapping: The carboxylate anion attacks the nitrilium ion, forming an unstable acylated isoamide (α-adduct)[1].

  • Mumm Rearrangement: The α-adduct undergoes a rapid, irreversible intramolecular acyl transfer (Mumm rearrangement) to form the thermodynamically stable α-acylamino amide[1],[5]. The immense thermodynamic driving force of forming the stable amide bond pulls the entire equilibrium forward.

UgiMechanism Aldehyde Aldehyde / Ketone Imine Imine (Schiff Base) Aldehyde->Imine - H2O Amine Primary Amine Amine->Imine Iminium Iminium Ion Pair Imine->Iminium Protonation Acid Carboxylic Acid Acid->Iminium Nitrilium Nitrilium Ion Iminium->Nitrilium α-Addition Isocyanide Isocyanide Isocyanide->Nitrilium AlphaAdduct Acylated Isoamide Nitrilium->AlphaAdduct Carboxylate Attack Product α-Acylamino Amide (Peptidomimetic) AlphaAdduct->Product Mumm Rearrangement (Irreversible)

Figure 1: Mechanistic cascade of the Ugi Four-Component Reaction (U-4CR).

Quantitative Solvent Profiling

Solvent choice dictates the success of the U-4CR. The reaction requires a solvent capable of stabilizing the ionic intermediates (iminium and nitrilium ions) while facilitating proton transfer. Protic solvents are universally preferred[6].

SolventDielectric Constant (ε)H-Bond Donor CapacityImine Formation KineticsMumm RearrangementTypical YieldRef
Methanol (MeOH) 32.7StrongFastFast75–95%[1]
Trifluoroethanol (TFE) 26.1Very StrongVery FastVery Fast85–99%[6]
Water (Micellar SDS) 80.1StrongSlow (requires micelles)Moderate60–85%[7]
Dichloromethane (DCM) 9.1PoorModerateSlow30–50%[4]

Expert Insight: While Methanol is the industry standard, 2,2,2-Trifluoroethanol (TFE) is the superior choice for highly hindered substrates. TFE is a strong hydrogen-bond donor but a poor nucleophile, meaning it perfectly stabilizes the iminium ion without competing with the carboxylate for the nitrilium intermediate[6].

Standard Operating Procedure: Solution-Phase Ugi-4CR

This self-validating protocol is designed for the synthesis of a peptidomimetic library using standard benchtop techniques.

Materials & Reagents
  • Aldehyde/Ketone (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Isocyanide (1.0 equiv) — Caution: Highly volatile with severe odor. Handle exclusively in a fume hood.

  • Solvent: Anhydrous Methanol or TFE (0.5 M relative to limiting reagent).

Step-by-Step Protocol

Step 1: Imine Pre-formation (Validation Checkpoint 1)

  • Add the aldehyde (1.0 mmol) and primary amine (1.0 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve in 2.0 mL of anhydrous Methanol.

  • Stir at room temperature (20–25 °C) for 30–60 minutes.

  • Self-Validation: Pull a 5 µL aliquot and analyze via LC-MS or TLC. Do not proceed until the aldehyde is completely consumed. Causality: Forcing complete imine formation prevents the isocyanide from reacting directly with the aldehyde and acid (Passerini side-reaction).

Step 2: Component Condensation 5. Add the carboxylic acid (1.0 mmol) to the stirring imine solution. Stir for 5 minutes to ensure complete protonation to the iminium ion. 6. Slowly add the isocyanide (1.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents rapid exothermic spikes that can lead to isocyanide polymerization. 7. Seal the flask and stir at room temperature for 12–24 hours. (Alternatively, apply microwave irradiation at 110 °C for 15 minutes for rapid library generation[8]).

Step 3: In-Process Monitoring (Validation Checkpoint 2) 8. Monitor the reaction via LC-MS. The intermediate nitrilium ion is rarely observed, but the disappearance of the starting materials and the emergence of the bis-amide mass [M+H]+ confirms the success of the Mumm rearrangement.

Step 4: Quenching & Workup 9. Concentrate the reaction mixture under reduced pressure. 10. Dissolve the crude residue in Ethyl Acetate (15 mL). 11. Wash the organic layer sequentially with:

  • Saturated aqueous NaHCO3​ (2 × 10 mL) — Removes unreacted carboxylic acid.
  • 1.0 M HCl (2 × 10 mL) — Removes unreacted amine.
  • Brine (1 × 10 mL).
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Step 5: Purification 13. Purify the crude peptidomimetic via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) or preparative RP-HPLC.

Advanced Methodologies in Ugi Peptide Synthesis

Synthesis of Peptide Nucleic Acids (PNAs)

Ugi-4CR has revolutionized the synthesis of Peptide Nucleic Acid (PNA) monomers and dimers. Unlike classical step-by-step Fmoc-peptide chemistry which requires pre-synthesized PNA monomers, the Ugi-4CR allows the PNA backbone and nucleobase side-chains to be built simultaneously during chain extension[9],[10]. By utilizing an Fmoc-protected amino acid, a nucleobase-functionalized acetic acid, an aldehyde, and an isocyanide, highly versatile PNA building blocks are generated in a single pot[10].

Solid-Phase Ugi Reactions (SP-U4CR)

To merge the high-throughput nature of SPPS with the atom economy of MCRs, Ugi reactions can be performed on solid supports. Typically, the amine or the isocyanide is immobilized on a resin (e.g., Rink Amide or Wang resin)[4].

  • Advantage: Excess reagents can be washed away, eliminating the need for liquid-liquid extraction and chromatography.

  • Cleavage: Acidic treatment (e.g., TFA) simultaneously cleaves the protecting groups and liberates the acyclic α-acylamido carboxamide from the resin[4].

Green Chemistry: Chemoenzymatic Micellar Ugi-4CR

Recent advancements have coupled laccase-catalyzed alcohol oxidation with the Ugi reaction in a single pot. Using water as a solvent with Sodium Dodecyl Sulfate (SDS) surfactants, alcohols are oxidized to aldehydes using ambient oxygen, immediately followed by the U-4CR[7],[11]. This eliminates the need for transition metal catalysts and toxic organic solvents, ensuring heavy metal contaminations remain below the strict 5 ppm pharmacopeia limits[7].

References

  • The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction Source: NIH / RSC Advances URL:[Link][7]

  • Peptide synthesis using the four-component condensation (Ugi reaction) Source: Journal of the American Chemical Society (ACS) URL:[Link][6]

  • Four-component condensation (Ugi reaction) at high pressure: novel synthesis of peptides containing very bulky α,α-disubstituted glycines Source: RSC Publishing URL:[Link][3]

  • The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction Source: RSC Publishing URL:[Link][11]

  • Ugi Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link][1]

  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate Source: Beilstein Journals URL:[Link][2]

  • Synthesis of PNA Monomer by Ugi Four-Component Condensation Reaction Source: Journal of Chinese Pharmaceutical Sciences URL:[Link][10]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application Source: MDPI URL:[Link][4]

  • Ugi Four-Component Reactions Using Alternative Reactants Source: ResearchGate URL:[Link][5]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules Source: Frontiers URL:[Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 4-(4-Formylphenoxy)butanenitrile by column chromatography

Welcome to the Technical Support Portal for the isolation and purification of 4-(4-Formylphenoxy)butanenitrile . This compound is typically synthesized via the Williamson ether synthesis, involving the alkylation of 4-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the isolation and purification of 4-(4-Formylphenoxy)butanenitrile . This compound is typically synthesized via the Williamson ether synthesis, involving the alkylation of 4-hydroxybenzaldehyde with 4-bromobutanenitrile (or 4-chlorobutanenitrile) in the presence of a mild base like potassium carbonate ( K2​CO3​ ) and a polar aprotic solvent such as DMF or Acetonitrile [1].

Because the crude reaction matrix contains unreacted starting materials with vastly different polarities, standardizing the column chromatography workflow is critical for downstream drug development applications. This guide provides field-proven troubleshooting strategies, quantitative metrics, and self-validating protocols to ensure high-purity recovery.

Purification Workflow & Logical Architecture

The following diagram illustrates the causal relationship between the physical state of the crude mixture, the solvent gradient applied, and the sequential elution of impurities versus the target product.

G Crude Crude Reaction Matrix (Product + Impurities + DMF) Workup Aqueous Workup (LiCl Wash) (Removes DMF & K2CO3) Crude->Workup Liquid-Liquid Extraction Loading Dry Loading on Silica (Prevents Band Broadening) Workup->Loading Concentrate & Adsorb Elution1 Phase 1: 10% EtOAc/Hexane (Elutes 4-bromobutanenitrile) Loading->Elution1 Apply to Column Bed Elution2 Phase 2: 25% EtOAc/Hexane (Elutes Target Product) Elution1->Elution2 Step Gradient Increase Elution3 Phase 3: >40% EtOAc/Hexane (Retains 4-hydroxybenzaldehyde) Elution2->Elution3 Flush Highly Polar Waste Fractions Fraction Collection & 2,4-DNPH TLC Validation Elution2->Fractions Target Compound Elutes Pure Pure 4-(4-Formylphenoxy)butanenitrile Fractions->Pure Pool & Evaporate in vacuo

Workflow for the chromatographic purification of 4-(4-Formylphenoxy)butanenitrile.

Quantitative Chromatographic Data

To design a successful separation gradient, you must understand the relative affinities of the mixture's components to the normal-phase silica gel. The table below summarizes the expected Retention Factors ( Rf​ ) and required visualization techniques.

ComponentChemical Nature Rf​ Value (3:1 Hexane:EtOAc)Optimal Visualization MethodElution Order
4-bromobutanenitrile Non-polar alkyl halide0.65 - 0.70 KMnO4​ Stain or Iodine (UV Inactive)1st (Fastest)
4-(4-Formylphenoxy)butanenitrile Moderately polar ether/nitrile0.35 - 0.40254 nm UV & 2,4-DNPH Stain (Orange)2nd (Target)
4-hydroxybenzaldehyde Highly polar phenol0.10 - 0.15254 nm UV & Bromocresol Green3rd (Slowest)

Troubleshooting Guide (Q&A)

Q1: My target product is co-eluting with unreacted 4-hydroxybenzaldehyde. How do I resolve this? Causality & Solution: 4-hydroxybenzaldehyde possesses a free phenolic -OH group, making it highly polar and prone to strong hydrogen bonding with the silanol groups on the silica stationary phase. If your product is co-eluting with it, your initial solvent system is too polar (e.g., starting at >30% EtOAc), causing both compounds to race down the column. Action: Implement a strict step-gradient. Start your column at 10% EtOAc/Hexane to flush out non-polar impurities. Only increase to 20-25% EtOAc/Hexane to elute the target product. The 4-hydroxybenzaldehyde will remain safely adhered to the top of the column until you intentionally flush it with >40% EtOAc .

Q2: I have a clean single spot on my TLC, but my 1H -NMR shows a massive peak at ~2.9 ppm and ~2.8 ppm. Why didn't the column remove the DMF? Causality & Solution: N,N-Dimethylformamide (DMF) is a common solvent for this reaction but is notorious for streaking through normal-phase silica columns and co-eluting with moderately polar compounds. Chromatography should never be your primary method for DMF removal. Action: Before loading your sample onto the column, you must perform a rigorous aqueous workup. Dilute the crude mixture in a large volume of Ethyl Acetate and wash it at least 3 to 4 times with distilled water or a 5% aqueous Lithium Chloride ( LiCl ) solution. The LiCl dramatically increases the partition coefficient of DMF into the aqueous phase.

Q3: The target compound is streaking across 15+ fractions, severely diluting my yield. What is causing this band broadening? Causality & Solution: Streaking of 4-(4-Formylphenoxy)butanenitrile usually indicates poor sample loading technique. If you load the crude mixture as a concentrated, viscous oil directly onto the column head, the solvent will struggle to dissolve it uniformly, leading to a continuous, slow release of the compound (streaking). Action: Utilize the Dry Loading technique. Dissolve your crude mixture in a minimum amount of Dichloromethane (DCM), add dry silica gel (approximately 2-3 times the mass of your crude), and evaporate the DCM under reduced pressure until you have a free-flowing powder. Pour this powder evenly onto the flat head of your column bed.

Self-Validating Experimental Protocol

This step-by-step methodology ensures both high purity and immediate verification of the target compound during the purification process.

Phase A: Pre-Column Preparation
  • Aqueous Workup: Dissolve the crude reaction mixture in Ethyl Acetate (50 mL per gram of crude). Transfer to a separatory funnel.

  • Solvent Removal: Wash the organic layer with 5% aqueous LiCl ( 3×50 mL) to extract DMF, followed by one wash with saturated NaCl (brine).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a crude residue.

Phase B: Flash Column Chromatography
  • Column Packing: Slurry-pack a glass column with 230-400 mesh silica gel using 10% EtOAc in Hexane. Ensure the silica bed is perfectly level. (Use a 30:1 silica-to-crude mass ratio).

  • Dry Loading: Dissolve the crude residue in 2-3 mL of DCM. Add 3 grams of silica gel. Evaporate the DCM on a rotary evaporator until a dry powder forms. Carefully load this powder onto the top of the column bed. Add a 1 cm protective layer of clean sea sand on top.

  • Elution - Step 1 (Non-Polars): Elute with 2 Column Volumes (CV) of 10% EtOAc/Hexane. Collect in large fractions. Validation: Spot on TLC and stain with KMnO4​ ; you will see the unreacted 4-bromobutanenitrile elute here.

  • Elution - Step 2 (Target Compound): Switch the mobile phase to 25% EtOAc/Hexane. Begin collecting standard-sized fractions (e.g., 15 mL).

Phase C: Validation Checkpoint & Recovery
  • TLC Analysis: Spot every third fraction on a silica TLC plate. Develop in 3:1 Hexane:EtOAc.

  • Self-Validation (The 2,4-DNPH Test): View the plate under 254 nm UV light to find aromatic compounds. To confirm which UV-active spot is your target product (and not the starting phenol), dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat gently. Only the fractions containing 4-(4-Formylphenoxy)butanenitrile will instantly form a bright yellow/orange spot due to the formation of the hydrazone derivative with the aldehyde group .

  • Recovery: Pool the fractions containing the pure target compound, evaporate the solvent in vacuo, and dry under high vacuum for 12 hours to remove residual trace solvents.

Frequently Asked Questions (FAQs)

Can I use a Dichloromethane/Methanol (DCM/MeOH) gradient instead of Hexane/Ethyl Acetate? No. DCM/MeOH gradients are highly polar and are typically reserved for highly polar, basic, or heterocyclic compounds. 4-(4-Formylphenoxy)butanenitrile is only moderately polar. Using DCM/MeOH will cause the target product and the starting materials to co-elute almost immediately at the solvent front.

Is it possible to purify this compound via recrystallization instead of a column? Depending on the purity of the crude, it is sometimes possible to recrystallize the product from hot ethanol or an ethyl acetate/hexane mixture. However, if the crude contains significant amounts of the alkyl halide or is an oil, column chromatography remains the most reliable method to achieve >98% purity required for biological assays.

References

  • Title: Aryl & Aliphatic Building Blocks: Synthesis of 4-(4-Formylphenoxy)butanenitrile derivatives.
  • Title: Rapid chromatographic technique for preparative separations with moderate resolution. Source: The Journal of Organic Chemistry, 1978, 43(14), 2923-2925. (Still, W. C., Kahn, M., & Mitra, A.) URL: [Link]

  • Title: Thin Layer Chromatography Stains (2,4-Dinitrophenylhydrazine). Source: University of Rochester, Department of Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Byproducts in 4-(4-Formylphenoxy)butanenitrile Synthesis

Welcome to the technical support center for the synthesis of 4-(4-Formylphenoxy)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Formylphenoxy)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. The synthesis, while seemingly straightforward, often presents nuances that can impact yield and purity. This document provides in-depth, field-proven insights into identifying, mitigating, and eliminating common impurities.

The primary and most efficient route to synthesizing 4-(4-Formylphenoxy)butanenitrile is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxybenzaldehyde attacks 4-chlorobutanenitrile.

FAQ 1: Unreacted Starting Materials

Question: My final product is contaminated with significant amounts of unreacted 4-hydroxybenzaldehyde and/or 4-chlorobutanenitrile. What are the likely causes and how can I resolve this?

Answer:

The presence of unreacted starting materials is a common issue that typically points to incomplete reaction. Several factors can contribute to this, primarily related to the reaction conditions and reagent stoichiometry.

Causality and Troubleshooting:

  • Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenol (4-hydroxybenzaldehyde) to its more nucleophilic phenoxide form.[3] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in at least stoichiometric amounts. For phenols, a weaker base is often sufficient.[4] An excess of the base can sometimes be beneficial, but be mindful of potential side reactions.

  • Reaction Time and Temperature: The SN2 reaction, which is the mechanism for the Williamson ether synthesis, can be slow.[1][5] Inadequate reaction time or a temperature that is too low will result in an incomplete conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting materials are consumed. If the reaction is stalling, a moderate increase in temperature (typically in the range of 50-100 °C) can significantly increase the reaction rate.[1]

  • Solvent Choice: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like acetonitrile, DMF, or DMSO are ideal as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile.[1][4]

    • Solution: Verify that you are using a dry, polar aprotic solvent. The presence of water can protonate the phenoxide, reducing its nucleophilicity.

Table 1: Troubleshooting Low Conversion

Possible Cause Recommended Action Rationale
Insufficient BaseIncrease molar equivalents of base (e.g., 1.1-1.5 eq. K₂CO₃).Ensures complete deprotonation of 4-hydroxybenzaldehyde to the active phenoxide nucleophile.
Low Reaction TemperatureIncrease temperature to 60-80 °C and monitor progress.SN2 reaction rates are temperature-dependent; higher temperatures increase the rate of successful molecular collisions.[4]
Inappropriate SolventUse a dry, polar aprotic solvent such as acetonitrile or DMF.These solvents favor the SN2 mechanism by solvating the cation without strongly solvating the nucleophile.[4]
Short Reaction TimeMonitor the reaction by TLC or HPLC until starting material is consumed.Ensures the reaction has proceeded to completion.
FAQ 2: Formation of an Elimination Product

Question: I have identified an alkene byproduct in my reaction mixture. How is this formed and what can I do to prevent it?

Answer:

The formation of an alkene is a classic competing side reaction in Williamson ether synthesis, known as an E2 elimination.[3] This occurs when the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group on the alkyl halide.

Mechanism of Elimination:

In the context of 4-chlorobutanenitrile, the phenoxide can abstract a proton from the carbon adjacent to the chlorine, leading to the formation of but-3-enenitrile and eliminating the chloride ion.

Mitigation Strategies:

  • Temperature Control: Higher reaction temperatures tend to favor elimination over substitution.[4]

    • Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Careful optimization is key.

  • Base Strength: While a strong base is needed to deprotonate the phenol, an excessively strong or sterically hindered base can favor elimination.

    • Solution: Use a moderately strong, non-hindered base like potassium carbonate.

  • Substrate Structure: While 4-chlorobutanenitrile is a primary alkyl halide and less prone to elimination than secondary or tertiary halides, the possibility still exists.[3][5]

    • Solution: Ensure the quality of your 4-chlorobutanenitrile. Impurities could potentially catalyze the elimination reaction.

Diagram 1: Competing SN2 and E2 Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Phenoxide 4-Hydroxybenzaldehyde (as Phenoxide) SN2 Sₙ2 Attack (Nucleophilic) Phenoxide->SN2 Acts as Nucleophile E2 E2 Elimination (Basic) Phenoxide->E2 Acts as Base AlkylHalide 4-Chlorobutanenitrile AlkylHalide->SN2 AlkylHalide->E2 DesiredProduct 4-(4-Formylphenoxy)butanenitrile SN2->DesiredProduct Byproduct But-3-enenitrile E2->Byproduct

Caption: Competing reaction pathways in the synthesis.

FAQ 3: Hydrolysis of the Nitrile Group

Question: My product analysis shows the presence of 4-(4-formylphenoxy)butanoic acid. How did the nitrile convert to a carboxylic acid?

Answer:

The presence of 4-(4-formylphenoxy)butanoic acid indicates the hydrolysis of the nitrile functional group. This can occur under either acidic or basic conditions, typically during the reaction workup.[6]

Mechanism of Hydrolysis:

Nitrile hydrolysis proceeds in two stages: first to an amide intermediate, and then to the carboxylic acid (or its carboxylate salt).

  • Acidic Conditions: During an acidic workup (e.g., using HCl to neutralize the base), the nitrile can be protonated, making it more susceptible to nucleophilic attack by water.

  • Basic Conditions: If the reaction mixture is heated for an extended period in the presence of a strong base like NaOH, the nitrile can be hydrolyzed to the corresponding carboxylate salt. Subsequent acidification during workup will then yield the carboxylic acid.[6]

Prevention and Remediation:

  • Workup Conditions:

    • Solution: Perform the workup at a low temperature (e.g., using an ice bath) to minimize the rate of hydrolysis. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Purification:

    • Solution: If the carboxylic acid byproduct has formed, it can often be removed by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution). The desired nitrile product will remain in the organic layer, while the carboxylic acid will be converted to its water-soluble carboxylate salt and move to the aqueous layer.[7]

FAQ 4: Dimerization or Self-Condensation of 4-Hydroxybenzaldehyde

Question: I've isolated a high molecular weight impurity that I suspect is a dimer of 4-hydroxybenzaldehyde. Is this possible?

Answer:

Yes, under certain conditions, 4-hydroxybenzaldehyde can undergo self-condensation or dimerization reactions.[8][9] This is more likely to occur under strongly basic or acidic conditions, especially at elevated temperatures.

Potential Dimerization Pathways:

  • Aldol-type Condensation: While 4-hydroxybenzaldehyde lacks alpha-hydrogens and cannot undergo a typical aldol condensation with itself, other base-catalyzed condensation reactions are possible.

  • Hemiacetal Formation: One molecule of 4-hydroxybenzaldehyde can act as a nucleophile (the hydroxyl group) and attack the carbonyl carbon of another molecule to form a hemiacetal dimer.[8]

Mitigation Strategies:

  • Controlled Addition of Base:

    • Solution: Add the base to the 4-hydroxybenzaldehyde solution at a controlled rate and at a moderate temperature to avoid localized high concentrations and overheating, which can promote side reactions.

  • Stoichiometry:

    • Solution: Use a precise stoichiometry of reagents. A large excess of 4-hydroxybenzaldehyde in the presence of base before the addition of 4-chlorobutanenitrile could increase the likelihood of self-condensation.

Experimental Protocols
General Protocol for the Synthesis of 4-(4-Formylphenoxy)butanenitrile
  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF), add potassium carbonate (1.5 eq).

  • Heat the mixture to 60-80 °C and stir for 30 minutes to facilitate the formation of the phenoxide.

  • Add 4-chlorobutanenitrile (1.1 eq) dropwise to the reaction mixture.

  • Maintain the temperature and continue stirring, monitoring the reaction progress by TLC or HPLC until the 4-hydroxybenzaldehyde is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Methods for Impurity Detection

A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.[10][11]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying the desired product and any potential byproducts. A gradient method is often employed for complex mixtures.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups and help identify byproducts.[14]

Diagram 2: General Experimental Workflow

G A 1. Reagent Addition (4-HBA, Base, Solvent) B 2. Alkyl Halide Addition (4-Cl-Butanenitrile) A->B Heat to 60-80°C C 3. Reaction Monitoring (TLC/HPLC) B->C Stir 4-8h D 4. Workup (Filtration, Extraction) C->D Reaction Complete E 5. Purification (Recrystallization/ Chromatography) D->E F 6. Analysis (HPLC, NMR, MS) E->F

Caption: A typical workflow for synthesis and purification.

References
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. (Note: A direct modern link is not available, but the work is a cornerstone of organic chemistry and referenced in modern texts.)
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Phenol ether. In Wikipedia. Retrieved from [Link]

  • Handayani, S. (2014). C-24 STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE. Prosiding Seminar Nasional Kimia. Retrieved from [Link]

  • Yenagi, J., Arlikatti, N. V., & Tonannavar, J. (2010). Hydrogen Bond, Dimerization and Vibrational Modes in 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde From Vibrational and Ab Initio Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(5), 1025-1033. Retrieved from [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Retrieved from [Link]

Sources

Troubleshooting

preventing oxidation of the formyl group in 4-(4-Formylphenoxy)phthalonitrile

A Guide to Preventing, Identifying, and Reversing Formyl Group Oxidation Welcome to the technical support resource for 4-(4-Formylphenoxy)phthalonitrile. As a key precursor in the synthesis of functionalized phthalocyani...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing, Identifying, and Reversing Formyl Group Oxidation

Welcome to the technical support resource for 4-(4-Formylphenoxy)phthalonitrile. As a key precursor in the synthesis of functionalized phthalocyanines and other high-performance polymers, maintaining the integrity of this molecule is paramount.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols to address the primary challenge encountered with this compound: the high susceptibility of its formyl group to oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 4-(4-Formylphenoxy)phthalonitrile turning into 4-(4-Carboxylphenoxy)phthalonitrile?

This transformation is a classic oxidation reaction. The aldehyde (formyl group) is converted to a carboxylic acid. Research has shown that 4-(4-Formylphenoxy)phthalonitrile is particularly prone to this, readily undergoing self-oxidation when exposed to air at ambient conditions.[3][4] The underlying chemical reason is the high susceptibility of aldehydes to attack by oxidizing agents, with atmospheric oxygen being the most common culprit during routine handling and storage.[5]

Q2: How can I quickly determine if my sample has oxidized?

There are several analytical methods to detect the presence of the 4-(4-Carboxylphenoxy)phthalonitrile impurity:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. On a silica TLC plate, the acid will have a lower Rf value (it will travel a shorter distance up the plate) than the starting aldehyde.

  • pH Test: Dissolving a small amount of the sample in a suitable solvent and testing with pH indicator paper can reveal the presence of the acidic impurity.[6]

  • Spectroscopy: Definitive confirmation is achieved through spectroscopic analysis. Key changes to look for are summarized in the table below, based on published data.[3]

Analytical Method 4-(4-Formylphenoxy)phthalonitrile (Aldehyde) 4-(4-Carboxylphenoxy)phthalonitrile (Acid Impurity) Interpretation
FT-IR (cm⁻¹) ~2850 & ~2750 (C-H stretch), ~1690-1700 (C=O stretch)Broad ~2500-3300 (O-H stretch), Shifted C=O stretchThe appearance of a very broad peak for the hydroxyl group is a clear indicator of the carboxylic acid.
¹H NMR (ppm) ~10.0 (singlet, 1H, -CHO)Disappearance of ~10.0 peak; appearance of a broad singlet >10 ppm (-COOH)The aldehydic proton signal is highly characteristic and its disappearance is a strong sign of oxidation.
¹³C NMR (ppm) ~190 (-CHO)~167 (-COOH)A significant upfield shift of the carbonyl carbon signal confirms the conversion.

Q3: What are the optimal storage conditions for 4-(4-Formylphenoxy)phthalonitrile?

To minimize oxidation during storage, the compound must be rigorously protected from atmospheric oxygen.

Condition Recommendation Rationale
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents contact with atmospheric oxygen, the primary oxidant.[3][4]
Temperature Store at low temperatures (-20°C to 4°C).Slows the rate of any potential degradation reactions. Some suppliers use cold-chain transport.[7]
Container Use a well-sealed amber glass vial or bottle.Prevents light exposure and ensures a tight seal against air ingress.
Moisture Store in a desiccator or with a desiccant.While oxygen is the main issue, moisture can participate in some oxidation mechanisms. Suppliers recommend sealing in a dry environment.[8]

Troubleshooting Guide: Oxidation During Experiments

This section addresses issues that arise during chemical reactions and workup procedures.

Scenario 1: Oxidation is detected immediately following a reaction or workup.

  • Root Cause Analysis: Your reaction or workup conditions likely introduced an oxidizing agent or created an environment conducive to air-oxidation, which may be exacerbated by heat.

  • Troubleshooting Workflow:

G start Oxidation Detected Post-Reaction check_reagents Were any reagents or catalysts known oxidants? (e.g., MnO₂, CrO₃, excess H₂O₂) start->check_reagents check_air Was the reaction run open to air? check_reagents->check_air No sol_reagents Solution: Substitute with non-oxidizing alternatives. Verify reagent purity. check_reagents->sol_reagents Yes check_solvent Were solvents degassed prior to use? check_air->check_solvent No sol_air Solution: Repeat reaction under an inert atmosphere (N₂ or Ar). check_air->sol_air Yes check_temp Was the reaction heated for an extended period? check_solvent->check_temp Yes sol_solvent Solution: Use a freeze-pump-thaw cycle or sparge with N₂/Ar. check_solvent->sol_solvent No sol_temp Solution: Run at the lowest effective temperature. Consider using a protecting group for long, harsh reactions. check_temp->sol_temp Yes

Caption: Troubleshooting workflow for reaction-induced oxidation.

Scenario 2: My starting material is already contaminated with the carboxylic acid. How can I purify it?

  • Recommended Protocol: Purification can be achieved via column chromatography, which separates compounds based on polarity. The less polar aldehyde will elute from the column before the more polar carboxylic acid.

  • Step-by-Step Purification Protocol:

    • Slurry Preparation: Dissolve the impure 4-(4-Formylphenoxy)phthalonitrile in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or chloroform.

    • Column Packing: Prepare a silica gel column using a non-polar solvent system, such as Hexane/Ethyl Acetate (e.g., 9:1 ratio).

    • Loading: Carefully load the dissolved sample onto the top of the silica column.

    • Elution: Begin eluting the column with the non-polar solvent system. The aldehyde will start to move down the column.

    • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., move to 8:2 or 7:3 Hexane/Ethyl Acetate) to speed up the elution of the aldehyde if it is moving too slowly. The key is to find a system where the aldehyde moves but the acid remains near the top of the column. A published procedure successfully used chloroform as the mobile phase.[3]

    • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure aldehyde.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product. Immediately store the purified compound under an inert atmosphere.

Advanced Prevention: Formyl Group Protection

For multi-step syntheses where the formyl group might be exposed to incompatible reagents (e.g., bases, nucleophiles, or oxidizing conditions), the most robust strategy is to "protect" it. The most common method for aldehydes is to convert them into a cyclic acetal.[9][10] This group is stable under many reaction conditions and can be easily removed later.

G cluster_protection Protection Step cluster_reaction Desired Synthesis Step cluster_deprotection Deprotection Step Aldehyde 4-(4-Formylphenoxy)phthalonitrile R-CHO Reagents_P Ethylene Glycol p-Toluenesulfonic acid (cat.) Toluene, Dean-Stark Aldehyde->Reagents_P Acetal Protected Aldehyde (Acetal) Stable to bases, nucleophiles, oxidants Reagents_P->Acetal Reaction Perform desired reaction on other parts of the molecule Acetal->Reaction Reagents_D Aqueous Acid (e.g., HCl) Acetone/Water Reaction->Reagents_D Final_Product Regenerated Aldehyde R-CHO Reagents_D->Final_Product

Caption: Acetal protection and deprotection workflow.

Experimental Protocol: Acetal Protection
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-(4-Formylphenoxy)phthalonitrile (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde spot is completely consumed.

  • Workup: Cool the reaction mixture. Wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the p-TsOH) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude acetal can often be used directly or purified by chromatography if necessary.

Experimental Protocol: Acetal Deprotection
  • Setup: Dissolve the protected acetal in a mixture of acetone and water.

  • Reaction: Add a catalytic amount of a strong acid, such as aqueous hydrochloric acid (HCl). Stir the mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the acetal starting material is gone and the aldehyde spot has reappeared.

  • Workup: Neutralize the acid with a mild base like sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to recover the deprotected 4-(4-Formylphenoxy)phthalonitrile.

References
  • Vertex AI Search. (2024, November 23). Identifying Organic Compounds: Tests for Aldehydes, Ketones, and Carboxylic Acids.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • Scribd. (n.d.). Aldehyde, Ketone, and Carboxylic Acid Tests | PDF.
  • Chemistry LibreTexts. (2025, January 19). 19.
  • ŞEN, P., et al. (2019). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions. Cumhuriyet Science Journal, 40(3), 662-669. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • ResearchGate. (2014, October 28).
  • Benchchem. (n.d.).
  • Bulut, M., & Gürol, İ. (2019). SYNTHESIS, MOLECULAR STRUCTURE AND SPECTROSCOPIC AND COMPUTATIONAL STUDIES ON 4-(2-(2-(2-FORMYLPHENOXY)ETHOXY)ETHOXY)PHTHALONI. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 121-134.
  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology Bombay.
  • BLD Pharm. (n.d.). 4-(4-Formylphenoxy)phthalonitrile.
  • AVESİS. (2019). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy)
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(4-Morpholinyl)phthalonitrile.
  • ResearchGate. (n.d.). Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles.
  • Macroheterocycles. (2015). Synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile and phthalonitriles on its base containing N-heterocycles.
  • ResearchGate. (2014). Synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile and phthalonitriles on its base containing N-heterocycles.
  • Wikipedia. (n.d.). Protecting group.
  • Sigma-Aldrich. (n.d.). 4-(4-Hydroxyphenoxy)phthalonitrile.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2021). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent.

Sources

Optimization

troubleshooting low yield in nitrile synthesis from aldehydes

Welcome to the Technical Support Center for Nitrile Synthesis . This resource is designed for researchers and drug development professionals experiencing bottlenecks, low yields, or poor selectivity when converting aldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Synthesis . This resource is designed for researchers and drug development professionals experiencing bottlenecks, low yields, or poor selectivity when converting aldehydes to nitriles.

Unlike standard linear protocols, this guide is structured as a self-validating diagnostic system. We bridge the gap between theoretical reaction mechanisms and benchtop execution, ensuring you can identify the exact point of failure in your workflow.

Part 1: Mechanistic Overview & Diagnostic Logic

The conversion of an aldehyde to a nitrile is typically a two-stage process (often telescoped into a one-pot reaction):

  • Condensation: Nucleophilic attack of a nitrogen source (usually hydroxylamine) to form an intermediate (e.g., an aldoxime or imine).

  • Dehydration/Oxidation: Elimination of water from the aldoxime, or oxidation of the imine, to forge the C≡N triple bond.

Yield losses almost exclusively occur at the intermediate stage due to incomplete activation, unwanted rearrangements, or over-oxidation.

NitrileSynthesis Aldehyde Aldehyde (Starting Material) Oxime Aldoxime (Intermediate) Aldehyde->Oxime NH2OH·HCl, Base Acid Carboxylic Acid (Side Product) Aldehyde->Acid Over-oxidation Nitrile Nitrile (Target Product) Oxime->Nitrile Dehydration (-H2O) Amide Primary Amide (Side Product) Oxime->Amide Beckmann Rearrangement Nitrile->Amide Aqueous Hydrolysis

Mechanistic pathways and common failure modes in nitrile synthesis from aldehydes.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at the oxime intermediate, resulting in a low yield of the final nitrile. How do I drive the dehydration to completion? A1: The conversion of an aldoxime to a nitrile requires the cleavage of a relatively strong N−O bond. If the reaction stalls, the dehydration step is failing due to insufficient electrophilic activation of the oxime's hydroxyl group[1].

  • The Causality: To eliminate water, the −OH group must be converted into a superior leaving group. Relying on heat alone often leads to substrate degradation.

  • The Solution: Introduce a dedicated dehydrating agent. For instance, Propylphosphonic anhydride (T3P) at just 15 mol% can activate the aldoxime at room temperature, driving the elimination rapidly[2]. Alternatively, using HCl⋅DMPU acts as both an activator and a non-nucleophilic base to assist in proton abstraction, pushing the reaction forward without exogenous bases[3].

Q2: I am observing a significant amount of primary amide byproduct instead of the nitrile. Why is this happening? A2: Amide formation in this context is typically the result of two distinct mechanistic failures: the Beckmann rearrangement or product hydrolysis.

  • The Causality (Beckmann Rearrangement): Under strongly acidic conditions and high heat, oximes undergo the Beckmann rearrangement. While aldoximes normally fragment into nitriles (especially if the hydrogen is syn to the hydroxyl group), specific acidic catalysts or unfavorable oxime geometries can force the migration of the alkyl group, yielding an N-substituted formamide or primary amide[1][4].

  • The Causality (Hydrolysis): Nitriles are susceptible to hydration. Prolonged exposure to highly basic or acidic aqueous workups will hydrolyze the newly formed nitrile back into an amide[5].

  • The Solution: Shift to milder, acid-free dehydrating conditions. If hydrolysis is the culprit, minimize the duration of the aqueous workup and ensure the quenching buffer is strictly pH neutral. If the Beckmann rearrangement is occurring, switch to an oxidative protocol (e.g., NH4​OAc with I2​ /TBHP) that bypasses the oxime intermediate entirely[6].

Q3: I am using an oxidative one-pot method (ammonia + oxidant), but I am isolating carboxylic acids. How can I prevent over-oxidation? A3: Oxidative conversions rely on the in situ formation of an imine, which is subsequently oxidized to the nitrile[7].

  • The Causality: The highly electrophilic intermediate is vulnerable to nucleophilic attack. If water is present in the solvent system, it competes with the nitrogen source, attacking the intermediate and irreversibly leading to carboxylic acid[5].

  • The Solution: Maintain strictly anhydrous conditions or use a solvent like ethanol. If an aqueous nitrogen source (like aqueous NH4​OAc ) must be used, you must provide a massive stoichiometric excess of the nitrogen source to kinetically outcompete water[6].

Part 3: Quantitative Data & Reagent Selection

To optimize your specific substrate, compare the validated methodologies below. Select the reagent system that best aligns with your molecule's functional group tolerance.

MethodologyReagentsTypical YieldReaction TimePrimary AdvantageRef.
Acid-Assisted Dehydration NH2​OH⋅HCl , HCl⋅DMPU , MeCN76–98%4 h (60 °C)No exogenous base required; high functional group tolerance for aliphatic/branched aldehydes.[3]
Oxidative Conversion NH4​OAc , I2​ (cat.), TBHP, EtOH80–95%2.5–8 h (60 °C)Avoids acidic dehydration entirely; prevents Beckmann rearrangement side-reactions.[6]
Transition-Metal Catalysis NH2​OH⋅HCl , FeSO4​ (cat.), DMF90–95%3–6 h (Reflux)Inexpensive, environmentally friendly catalyst; highly scalable one-pot procedure.[8]
Mechanochemical / T3P NH2​OH⋅HCl , T3P (15 mol%), Imidazole89–91%30 min (RT)Extremely fast; proceeds at room temperature; trivial isolation (simple aqueous wash).[2]

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the TLC monitoring steps, as the transition from intermediate to product is the critical diagnostic window.

Protocol A: HCl⋅DMPU -Assisted One-Pot Dehydration[3]

Best for: Substrates prone to base-catalyzed side reactions (e.g., aldol condensation).

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (0.5 mmol) and dry Acetonitrile (MeCN, 2.0 mL).

  • Reagent Addition: Add Hydroxylamine hydrochloride ( NH2​OH⋅HCl , 0.6 mmol, 1.2 equiv) followed by HCl⋅DMPU (0.5 mmol, 1.0 equiv).

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere.

  • Validation (TLC): After 1 hour, check the reaction via TLC. You should observe the complete disappearance of the aldehyde and the appearance of the oxime intermediate. Continue heating for an additional 3 hours to allow HCl⋅DMPU to abstract the proton and drive dehydration.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3​ (to neutralize) followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if trace oxime remains.

Protocol B: Iodine-Catalyzed Oxidative Conversion[6]

Best for: Acid-sensitive substrates where Beckmann rearrangement or acetal cleavage is a risk.

  • Setup: In a reaction vial, dissolve the aldehyde (1.0 mmol) in Ethanol (3.0 mL).

  • Reagent Addition: Add Ammonium acetate ( NH4​OAc , 1.5 mmol) as the nitrogen source, followed by Sodium carbonate ( Na2​CO3​ , 1.0 mmol) to act as an acid-binding agent.

  • Catalyst & Oxidant: Add molecular Iodine ( I2​ , 10 mol%) and tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol).

  • Reaction: Stir the mixture at 60 °C. The I2​ is oxidized by TBHP to an active hypervalent iodine species, which facilitates the oxidation of the in situ formed imine to the nitrile.

  • Validation (TLC): Monitor every 2 hours. The reaction typically reaches completion between 2.5 and 8 hours depending on steric hindrance.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (to reduce residual iodine/oxidant). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Part 5: References

  • Beckmann rearrangement - Grokipedia Source: Grokipedia URL: [Link]

  • Beckmann Rearrangement - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition Source: Asian Journal of Chemistry URL:[Link]

  • Beckmann rearrangement - Wikipedia Source: Wikipedia URL: [Link]

  • HCl•DMPU-Assisted One-pot and Metal-free Conversion of Aldehydes to Nitriles Source: PubMed Central (PMC) / NIH URL:[Link]

  • Conversion of Aldehydes to Nitriles Source: ScienceMadness URL:[Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: ACS Publications URL:[Link]

  • A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles Source: RSC Advances / SciSpace URL:[Link]

Sources

Troubleshooting

side reactions of the nitrile functional group during synthesis

Welcome to the Technical Support Center for Nitrile Chemistry . As researchers and drug development professionals, you rely on the nitrile group (-C≡N) as a versatile synthon, a robust directing group, and a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Chemistry . As researchers and drug development professionals, you rely on the nitrile group (-C≡N) as a versatile synthon, a robust directing group, and a critical pharmacophore. However, its unique electronic properties—namely, the highly electrophilic carbon, the weakly basic nitrogen, and the acidic α-protons—make it highly susceptible to diverging reaction pathways.

This guide is structured to troubleshoot the most prevalent side reactions encountered during nitrile synthesis and derivatization, providing mechanistic causality and self-validating protocols to ensure experimental integrity.

FAQ & Troubleshooting Guide

Over-Reduction: Why am I getting secondary amines during nitrile hydrogenation?

Issue: When reducing aliphatic or aromatic nitriles to primary amines using catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or metal hydrides, the final product mixture contains 10–30% of a secondary amine side product. Causality: The reduction of a nitrile proceeds via a highly reactive imine intermediate (R-CH=NH). As the desired primary amine (R-CH₂NH₂) accumulates in the reaction vessel, it acts as a nucleophile, attacking the unreduced imine intermediate. This forms an enamine/secondary imine species with the expulsion of ammonia, which is subsequently reduced to a secondary amine[1]. Solution: You must either suppress the nucleophilic attack or bypass the imine intermediate entirely.

  • Equilibrium suppression: Add excess anhydrous ammonia to the hydrogenation vessel to push the equilibrium away from secondary amine formation.

  • Mechanistic bypass: Switch to a Single Electron Transfer (SET) reagent like Samarium(II) iodide (SmI₂). SET generates imidoyl-type radicals rather than imines, completely circumventing the nucleophilic condensation pathway and yielding primary amines with >95% selectivity[2].

G N Nitrile (R-CN) I Imine (R-CH=NH) N->I +H2 (Reduction) PA Primary Amine I->PA +H2 (Target Pathway) SA Secondary Amine I->SA +Primary Amine -NH3 (Side Reaction)

Mechanism of secondary amine formation via nucleophilic attack on the imine intermediate.

Hydrolysis Overshoot: How do I stop at the amide?

Issue: Attempting to hydrolyze a nitrile to a primary amide using aqueous acid or base results in over-hydrolysis, yielding the carboxylic acid. Causality: Nitrile hydrolysis involves the nucleophilic addition of water/hydroxide to the C≡N bond, forming an imidic acid tautomer that rearranges into an amide[3]. However, the resulting amide carbonyl is also electrophilic. In the presence of excess water and thermal energy, it undergoes further nucleophilic attack, expelling ammonia and forming a highly stable carboxylate salt. Solution: Remove water from the equation. By utilizing a transition-metal-catalyzed hydration system with a water surrogate (e.g., acetaldoxime), the oxygen and hydrogen atoms are delivered directly to the nitrile. This protocol is self-validating: because no free water is generated or consumed, the formation of the carboxylic acid is mechanistically impossible[4].

G N Nitrile (R-CN) IA Imidic Acid N->IA H2O / Catalyst AM Amide (R-CONH2) IA->AM Tautomerization CA Carboxylic Acid AM->CA Excess H2O / Heat (Over-hydrolysis)

Pathway of nitrile hydrolysis demonstrating the vulnerability of the amide intermediate.

Base-Catalyzed Self-Condensation: What is causing this polymeric sludge?

Issue: During the base-catalyzed α-alkylation of a nitrile, the reaction yields a complex mixture of cyclic byproducts and oligomeric sludge instead of the alkylated product. Causality: The α-protons adjacent to a nitrile are acidic (pKa ~25–30). When deprotonated by a strong base, the resulting nitrile anion can act as a nucleophile. If the concentration of the unreacted nitrile is high, the anion will attack the electrophilic carbon of a neighboring nitrile group. This is known as the Thorpe-Ziegler condensation[5][6]. Solution: Mitigate intermolecular collisions through extreme dilution and kinetic control. Use a non-nucleophilic base (like LDA) at strictly cryogenic temperatures (-78 °C) to ensure complete, rapid deprotonation before introducing the electrophile.

Unintended Decyanation: Why is my nitrile disappearing during cross-coupling?

Issue: When subjecting an aryl bromide containing a distal nitrile group to transition-metal cross-coupling (e.g., Suzuki or Negishi), the nitrile group is cleaved from the aromatic ring. Causality: Certain transition metals, particularly Nickel(0), Iron(0), and Rhodium(I), can undergo oxidative addition directly into the C–CN bond, treating the cyano group as a pseudohalide[7]. If a hydride source or a strong reducing agent is present in the matrix, the metal-cyanide complex undergoes reductive elimination, replacing the nitrile with a proton (reductive decyanation)[8]. Solution: Switch the catalytic system to Palladium(0). Palladium has a significantly higher activation barrier for C–CN oxidative addition compared to C–Br or C–I bonds, preserving the nitrile while facilitating the desired cross-coupling.

Quantitative Data: Side Reaction Mitigation Summary

The following table summarizes the quantitative impact of the troubleshooting strategies discussed above, allowing for rapid comparison of reaction conditions.

Target TransformationStandard ConditionMajor Side ProductSide Product YieldOptimized Mitigation StrategyTarget Yield
Nitrile to Primary Amine H₂, Pd/C, EtOHSecondary Amine15% – 30%SmI₂, Et₃N, H₂O (SET mechanism)>90%
Nitrile to Amide NaOH, H₂O, RefluxCarboxylic Acid40% – 100%RhCl(PPh₃)₃, Acetaldoxime, Toluene85% – 95%
α-Alkylation NaH, THF, Room TempThorpe-Ziegler Oligomers20% – 50%LDA, THF, -78 °C, High Dilution>80%
Aryl Halide Cross-Coupling Ni(COD)₂, LigandDecyanated Arene10% – 40%Pd(PPh₃)₄ or Pd₂(dba)₃>95%

Self-Validating Experimental Protocols

Protocol A: Selective Reduction of Nitriles to Primary Amines using SmI₂[2]

This protocol validates itself by operating via a radical intermediate, structurally preventing the formation of the imine required for secondary amine side reactions.

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve the nitrile substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Additive Introduction: Add triethylamine (Et₃N, 6.0 mmol) and water (H₂O, 6.0 mmol) to the solution. Note: The precise stoichiometric ratio of water acts as the proton donor for the radical anion.

  • Reduction: Dropwise, add a freshly prepared solution of Samarium(II) iodide (SmI₂, 0.1 M in THF, 4.5 equiv) at room temperature. The deep blue color of SmI₂ will rapidly dissipate to a pale yellow, indicating electron transfer.

  • Quenching & Workup: Once the blue color persists (indicating complete consumption of the nitrile), quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) and saturated NaHCO₃ (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Water-Free Hydration of Nitriles to Amides[5]

This protocol validates itself by excluding water. Because no H₂O is present, the thermodynamic sink of the carboxylic acid cannot be reached.

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, add the nitrile substrate (1.0 mmol).

  • Catalyst & Surrogate Addition: Add Wilkinson's catalyst [RhCl(PPh₃)₃] (0.005 mmol, 0.5 mol%) and acetaldoxime (5.0 mmol, 5.0 equiv) to the vial.

  • Solvent: Dissolve the mixture in anhydrous toluene (3 mL).

  • Reaction: Seal the vial and heat the mixture to 110 °C in an oil bath for 12–24 hours. Monitor the consumption of the nitrile via TLC or LC-MS.

  • Isolation: Cool the reaction to room temperature. Evaporate the toluene under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure primary amide.

References

  • Nitrile reduction - Wikipedia. Wikipedia. URL:[1]

  • Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism. ACS Publications. URL:[2]

  • 20.7: Chemistry of Nitriles. LibreTexts. URL:

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. URL:[3]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. URL:[4]

  • Nitrile anion. Wikipedia. URL:[5]

  • Common side products in aminofuran nitrile synthesis and their removal. Benchchem. URL:[6]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. Xingwei Li, Shaanxi Normal University. URL:[7]

  • Thiol-Catalyzed Radical Decyanation of Aliphatic Nitriles with Sodium Borohydride. National Science Foundation (NSF). URL:[8]

Sources

Optimization

Technical Support Center: Optimizing Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency

Welcome to the Advanced SPPS Troubleshooting Portal. As a Senior Application Scientist, I have designed this support center to help researchers and drug development professionals navigate the thermodynamic, kinetic, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SPPS Troubleshooting Portal. As a Senior Application Scientist, I have designed this support center to help researchers and drug development professionals navigate the thermodynamic, kinetic, and steric challenges of peptide assembly.

Below, you will find diagnostic tools, causality-driven FAQs, and self-validating protocols to systematically eliminate incomplete couplings, racemization, and on-resin aggregation.

I. Diagnostic Decision Tree

Before altering your chemistry, use the following logical workflow to identify the root cause of your coupling failures.

G Start Low Coupling Efficiency Detected (Positive Kaiser Test) CheckAgg Is the sequence highly hydrophobic or prone to beta-sheet formation? Start->CheckAgg Pseudo Implement Pseudoproline Dipeptides (Disrupts H-bonds) CheckAgg->Pseudo Yes CheckReagent Are you using standard HOBt/DIC or HBTU? CheckAgg->CheckReagent No SwitchOxyma Switch to OxymaPure/DIC (Higher reaction kinetics) CheckReagent->SwitchOxyma Yes CheckTemp Is the reaction at Room Temp? CheckReagent->CheckTemp No Microwave Apply Microwave Heating (Overcomes activation energy) CheckTemp->Microwave Yes

Logical troubleshooting workflow for resolving low SPPS coupling efficiency.

II. Troubleshooting Modules & FAQs

Module A: The Chemical Environment (Reagent Optimization)

Q: I am observing incomplete couplings and high racemization rates using standard HOBt/DIC. What is the mechanistic cause, and how can I fix it?

A: HOBt (hydroxybenzotriazole) has historically been the standard additive for carbodiimide-mediated couplings. However, its coupling kinetics can be sluggish for sterically hindered amino acids, and it poses significant explosive hazards[1]. The incomplete coupling is a kinetic issue, while racemization occurs via the formation of an oxazolone intermediate when the initial activation step outpaces the subsequent aminolysis step.

The Solution: Switch to the OxymaPure/DIC system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an auxiliary nucleophile that forms a highly reactive ester intermediate[1]. Mechanistically, its unique oxime structure provides extremely fast acylation rates while suppressing the oxazolone pathway, thereby minimizing epimerization[1]. Furthermore, it is non-explosive, highly soluble in DMF/NMP, and avoids side reactions associated with high levels of base required by onium salt methods (like HBTU/DIEA)[2].

Quantitative Comparison of Coupling Reagents (Data based on the liquid-phase formation of Z-Phg-Pro-NH2 in DMF without preactivation)[3]

Coupling Reagent SystemYield (%)Racemization (D/L %)Mechanistic Limitation / Advantage
HOAt / DIC 81.43.3Explosive hazard; moderate oxazolone suppression
HOBt / DIC 81.99.3Explosive hazard; high racemization via oxazolone
OxymaPure / DIC 89.91.0Non-explosive; superior kinetics and chiral integrity
Module B: The Physical Barrier (Overcoming On-Resin Aggregation)

Q: My synthesis fails after the 10th residue. The resin appears shrunken, fails to swell, and the Kaiser test is persistently positive despite double couplings. What is happening?

A: This is a classic symptom of on-resin aggregation . As the peptide chain elongates, hydrophobic sequences form intermolecular hydrogen bonds, creating stable β -sheet secondary structures[4]. This self-association physically occludes the N-terminal amine, preventing both Fmoc deprotection and subsequent amino acid coupling[4].

The Solution: Incorporate Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser/Thr( ΨMe,MePro )-OH). Derived from Ser, Thr, or Cys, these building blocks feature a reversible oxazolidine or thiazolidine ring[5]. This ring imposes a structural "kink" (favoring a cis-amide bond) into the backbone, which physically disrupts the hydrogen bonding network responsible for β -sheet formation, dramatically increasing solvation and coupling kinetics[6].

Self-Validating Protocol: Pseudoproline Incorporation
  • Sequence Analysis: Identify aggregation-prone regions (typically stretches of hydrophobic residues) and locate naturally occurring Ser, Thr, or Cys residues within or immediately following these regions[5].

  • Reagent Selection: Select the corresponding pre-formed pseudoproline dipeptide (e.g., Fmoc-Val-Thr( ΨMe,MePro )-OH). Causality Note: Coupling the modified residue as a monomer is sterically prohibited due to the bulky ring; it must be coupled as a pre-formed dipeptide[4].

  • Coupling: Activate 3 equivalents of the pseudoproline dipeptide using OxymaPure/DIC in DMF. Couple for 60-90 minutes at room temperature (or 5 minutes under microwave irradiation).

  • Validation (The Checkpoint): Perform a Kaiser test. A negative result confirms successful incorporation and the disruption of the localized aggregate.

  • Cleavage/Regeneration: Proceed with standard SPPS. During the final global cleavage with TFA (Trifluoroacetic acid), the oxazolidine/thiazolidine ring is seamlessly and quantitatively opened, regenerating the native Ser/Thr/Cys residue[7].

Module C: The Thermodynamic Driver (Microwave-Assisted SPPS)

Q: I am synthesizing a highly sterically hindered sequence (e.g., Aib-Aib couplings). Even with OxymaPure and pseudoprolines, the coupling is incomplete. How do I force this reaction?

A: Steric hindrance drastically increases the activation energy ( Ea​ ) required for the aminolysis step. Conventional conductive heating is often too slow and can lead to truncation or side reactions over prolonged periods.

The Solution: Implement High-Efficiency Microwave-Assisted SPPS (HE-SPPS) . Microwave irradiation provides rapid, uniform dielectric heating that directly couples with the polar reaction components[8]. This targeted energy transfer rapidly overcomes the activation energy barrier for sterically hindered couplings and breaks up localized hydrophobic aggregation[8][9].

HE_SPPS Deprotect Fmoc Deprotection (20% Piperidine, 90°C, 1 min) Wash Rapid Solvent Wash (Optional in UE-SPPS) Deprotect->Wash Couple Amino Acid Coupling (DIC/Oxyma, 90°C, 2 min) Wash->Couple Cycle Repeat for next Amino Acid Couple->Cycle Cycle->Deprotect Next Cycle

High-Efficiency Microwave SPPS (HE-SPPS) cycle workflow.

Self-Validating Protocol: HE-SPPS Coupling Cycle
  • Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate at 90°C for 1 minute[10].

  • Washing: Wash the resin rapidly with DMF. (Note: Advanced Ultra-Efficient SPPS (UE-SPPS) protocols can completely eliminate this step via in-situ quenching and controlled evaporation, reducing waste by up to 95%[11]).

  • Activation & Coupling: Add 5 equivalents of Fmoc-AA-OH, 5 eq of DIC, and 5 eq of OxymaPure. Irradiate the reaction vessel to reach 90°C and hold for 2 minutes[10]. Causality Note: The rapid microwave temperature ramp ensures the activated ester is consumed by the amine before slower side reactions (like aspartimide formation) can dominate[12].

  • Temperature Control Validation (Critical): Ensure your synthesizer utilizes an internal fiber-optic temperature probe. This provides precise, real-time feedback to prevent temperature overshooting, which is the primary cause of racemization in microwave SPPS (especially for Cys and His residues)[10].

References[1] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. peptidechemistry.org. Link[5] Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. chempep.com. Link[9] SPPS Technology - CEM Corporation. cem.com. Link[12] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed. nih.gov. Link[8] Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews. rsc.org. Link[2] OxymaPure - CEM Corporation. cem.com. Link[11] Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) - CEM Corporation. cem.com. Link[6] Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis | Journal of the American Chemical Society. acs.org. Link[4] comparative analysis of aggregation-disrupting reagents in SPPS - Benchchem. benchchem.com. Link[3] Peptide/Amide bond Synthesis – OxymaPure®. oxymapure.com. Link[10] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) | Organic Letters. acs.org. Link[7] Pseudoproline & Isoacyl dipeptides - Bachem. bachem.com.Link

Sources

Troubleshooting

Technical Support Center: 4-(4-Formylphenoxy)butanenitrile Workup &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges associated with 4-(4-Formylphenoxy)butanenitrile . This...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges associated with 4-(4-Formylphenoxy)butanenitrile . This bifunctional molecule presents unique challenges during experimental workups due to the competing reactivities of its electrophilic aldehyde and polar, hydrolysis-sensitive nitrile group.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield isolation and structural integrity of your target compounds.

Core Molecule Overview & Physicochemical Data

Understanding the physical properties of 4-(4-Formylphenoxy)butanenitrile [1] is the first step in designing a rational workup strategy. The moderate polar surface area and the presence of the nitrile group heavily influence phase separation behavior during liquid-liquid extraction.

PropertyValue
Chemical Name 4-(4-Formylphenoxy)butanenitrile
CAS Number 99842-71-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Topological Polar Surface Area (TPSA) 50.1 Ų
Key Functional Groups Aldehyde (-CHO), Nitrile (-C≡N), Aryl Ether
Common Solvents DMF, DCM, EtOAc, Acetone

Experimental Workflow: Synthesis & Liquid-Liquid Extraction

The most common method for synthesizing this building block is the Williamson etherification of 4-hydroxybenzaldehyde with 4-bromobutyronitrile [2]. The workflow below maps the optimal path from crude reaction mixture to isolated product.

G A Reaction Mixture (Aldehyde + Nitrile + K2CO3 + DMF) B Quench in Ice Water (Precipitates Product) A->B C Add EtOAc (Liquid-Liquid Extraction) B->C D Phase Separation C->D E Aqueous Phase (Contains K2CO3, bulk DMF) D->E Discard F Organic Phase (Contains Product, trace DMF) D->F Retain G Wash with 5% aq. LiCl (Breaks Emulsion, Removes DMF) F->G H Dry over Anhydrous Na2SO4 G->H I Concentrate (In Vacuo) H->I J Pure 4-(4-Formylphenoxy)butanenitrile I->J

Figure 1: Optimized liquid-liquid extraction workflow for 4-(4-Formylphenoxy)butanenitrile synthesis.

FAQs & Troubleshooting Guides

Q1: How do I efficiently remove DMF and avoid persistent emulsions during the aqueous workup of the alkylation step? A1: Causality: DMF is highly polar and miscible with both water and organic solvents (like EtOAc). When water is added, DMF alters the partition coefficient, reducing the interfacial tension between the aqueous and organic layers. Combined with the polar nitrile group of the product, this creates a highly stable emulsion [3]. Solution: Do not use pure water or standard brine for your organic washes. Instead, wash the organic phase with a 5% aqueous Lithium Chloride (LiCl) solution . The extremely high ionic strength of LiCl effectively "salts out" the DMF, forcing it entirely into the aqueous phase and sharply defining the phase boundary to break the emulsion.

Q2: During reductive amination of the formyl group, how do I separate the newly formed amine from unreacted 4-(4-formylphenoxy)butanenitrile without hydrolyzing the nitrile? A2: Causality: Standard amine workups rely on strong mineral acids (e.g., 1M HCl) to protonate the amine and pull it into the aqueous phase, leaving neutral organics behind. However, nitriles are highly susceptible to hydrolysis into amides or carboxylic acids under strong aqueous acidic conditions. Solution: Abandon liquid-liquid acid/base extraction. Utilize a Strong Cation Exchange (SCX) catch-and-release resin . The mildly acidic resin will trap your basic amine product. You can then wash away the unreacted aldehyde with methanol, and subsequently release your pure amine product using 2M ammonia in methanol. This completely bypasses aqueous pH extremes.

Q3: My aldehyde is oxidizing to the carboxylic acid during workup and storage. How do I prevent this? A3: Causality: Benzaldehyde derivatives are prone to autoxidation via a radical chain mechanism when exposed to atmospheric oxygen, light, and elevated temperatures during rotary evaporation. Solution: Keep the rotary evaporator water bath strictly below 40°C. Once concentrated, immediately flush the flask with Argon or Nitrogen. Store the final product in an amber vial at -20°C under an inert atmosphere.

Troubleshooting Logic Tree

Troubleshooting Start Impurity/Issue Detected in Workup Identify Identify via LC-MS / NMR Start->Identify Oxidation Aldehyde Oxidation (Carboxylic Acid Peak) Identify->Oxidation Hydrolysis Nitrile Hydrolysis (Amide/Acid Peak) Identify->Hydrolysis Emulsion Persistent Emulsion (Poor Phase Separation) Identify->Emulsion Sol1 Purge with Argon Evaporate < 40°C Oxidation->Sol1 Sol2 Buffer Workup pH (3-8) Avoid Strong Acids/Bases Hydrolysis->Sol2 Sol3 Use 5% aq. LiCl Wash Filter Insoluble Salts Emulsion->Sol3

Figure 2: Logical troubleshooting tree for common workup impurities and phase separation issues.

Step-by-Step Methodologies

Protocol A: Synthesis and Self-Validating Workup of 4-(4-Formylphenoxy)butanenitrile

Objective: Synthesize via Williamson etherification and isolate the product free of DMF and unreacted phenol [2].

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M). Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to generate the phenoxide. Add 4-bromobutyronitrile (1.1 eq) and heat to 70°C for 6 hours.

  • Reaction Validation: Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc). The reaction is complete when the lower R_f phenol spot is completely consumed.

  • Quenching: Cool to room temperature. Pour the mixture into rapidly stirring ice water (3x the volume of DMF). Causality: This crashes out the highly lipophilic crude product while dissolving the inorganic K₂CO₃ and the bulk of the DMF.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 50 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL).

  • Self-Validation: Analyze a drop of the final organic layer via rapid LC-MS or TLC to confirm the total absence of a DMF peak before proceeding to the drying step.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotovap bath < 40°C) to yield the pure product.

Protocol B: Mild Workup for Reductive Amination (Preserving the Nitrile)

Objective: Isolate the amine product after reacting 4-(4-Formylphenoxy)butanenitrile with an amine, without hydrolyzing the sensitive nitrile group.

  • Reaction Setup: React 4-(4-Formylphenoxy)butanenitrile with the target amine (1.2 eq) in 1,2-dichloroethane (DCE) using NaBH(OAc)₃ (1.5 eq) for 12 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃. Causality: NaHCO₃ is a mild base that neutralizes the acetic acid byproduct from the reducing agent without pushing the pH high enough to trigger base-catalyzed nitrile hydrolysis.

  • Extraction: Extract the mixture with DCM (3 x 30 mL) and separate the phases.

  • Catch-and-Release Purification (Self-Validating): Load the combined DCM extract onto a pre-conditioned Strong Cation Exchange (SCX) solid-phase extraction cartridge.

  • Wash: Wash the cartridge with 3 column volumes of Methanol. Causality: Unreacted aldehyde and non-basic organic impurities will elute in this wash, leaving the protonated amine bound to the resin.

  • Elution: Elute the pure amine product using 2M NH₃ in Methanol.

  • Validation: Evaporate the methanolic ammonia fraction. Confirm the product mass via LC-MS; the absence of an [M+18] (water addition) peak confirms the nitrile remains perfectly intact.

References

  • Heider, P. L., et al. "Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical." Organic Process Research & Development, 18(3), 402–409 (2014). Available at:[Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(4-Formylphenoxy)butanenitrile Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory recipes. Scaling up the synthesis of 4-(4-formylphenoxy)butanenitrile—a critical intermediate in pharmaceutical and materials chemistry—requires a deep understanding of reaction kinetics, mass transfer, and thermodynamic control. This guide provides field-proven insights, self-validating protocols, and targeted troubleshooting to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Mechanistic Pathway & Regioselectivity

The synthesis relies on the Williamson etherification, an SN​2 reaction between 4-hydroxybenzaldehyde and 4-bromobutyronitrile[1]. The primary challenge in scaling this reaction is controlling the regioselectivity of the phenoxide intermediate.

Because the phenoxide ion is an ambident nucleophile, it can undergo both O-alkylation (yielding the desired ether) and C-alkylation (yielding unwanted ring-alkylated impurities)[2]. The choice of solvent and base is the primary causal factor in directing this selectivity. Polar aprotic solvents (such as DMF or Acetonitrile) solvate the potassium cation, leaving the oxygen anion "naked" and highly nucleophilic, which kinetically drives the reaction toward the desired O-alkylation[2]. Conversely, protic solvents or excessive thermal stress can push the reaction toward thermodynamic C-alkylation.

Mechanism N1 4-Hydroxybenzaldehyde N2 Phenoxide Intermediate (Ambident Nucleophile) N1->N2 Base Addition (Deprotonation) N3 4-(4-Formylphenoxy)butanenitrile (O-Alkylation: Target) N2->N3 4-Bromobutyronitrile Polar Aprotic Solvent N4 C-Alkylated Byproduct (Impurity) N2->N4 Protic Solvents or Excessive Heat

Logical pathway of phenoxide alkylation highlighting condition-dependent selectivity.

Quantitative Data & Condition Optimization

At the bench scale, Dimethylformamide (DMF) is the default solvent. However, during scale-up, DMF becomes a liability due to its high boiling point (153°C) and the massive volumes of water required for aqueous quenching[3]. The table below summarizes the quantitative performance of various reaction matrices to guide your scale-up strategy.

ParameterSystem A: Legacy Lab ScaleSystem B: Standard Scale-UpSystem C: Advanced Scale-Up
Solvent Matrix DMFAcetonitrile (MeCN)Toluene / Water (Biphasic)
Base / Catalyst K2​CO3​ (Solid) K2​CO3​ (Solid, Milled) NaOH (Aq) + TBAB (PTC)
Operating Temp 80°C - 100°C75°C - 80°C (Reflux)85°C - 90°C
Typical Yield 85 - 90%88 - 92%90 - 95%
O:C Selectivity > 98:2> 99:1> 95:5
Scale-Up Viability Poor: Difficult solvent removal; massive aqueous waste streams.Excellent: Easy solvent recovery via distillation; mild conditions.Excellent: Eliminates solid-liquid mass transfer issues; highly scalable.

Self-Validating Scale-Up Protocols

To ensure reproducibility, every protocol must act as a self-validating system. The following methodology utilizes Acetonitrile (System B), which balances excellent SN​2 kinetics with straightforward downstream processing.

Workflow S1 1. Reactor Charging (Aldehyde, K2CO3, Solvent) S2 2. Phenoxide Formation (Stir 30 min, 25°C) S1->S2 S3 3. Controlled Addition (4-Bromobutyronitrile) S2->S3 Validation: Deep Yellow Slurry S4 4. Thermal Activation (Reflux 70-80°C, 6h) S3->S4 Exotherm Control (Dosing) S5 5. Aqueous Quench & Phase Separation S4->S5 TLC/GC Conversion > 98% S6 6. Crystallization & Filtration S5->S6 Product Isolation

Step-by-step experimental workflow for the scaled-up synthesis of the target derivative.

Protocol: Acetonitrile-Based Heterogeneous Synthesis (1-10 kg Scale)
  • Reactor Charging: Charge a dry, glass-lined reactor with Acetonitrile (5 L/kg of starting material) and 4-hydroxybenzaldehyde (1.0 eq).

    • Causality: Acetonitrile provides a polar aprotic environment that maximizes the nucleophilicity of the oxygen anion while remaining easily distillable[2].

  • Base Addition & Deprotonation: Add finely milled anhydrous K2​CO3​ (1.5 eq). Stir the suspension vigorously at 25°C for 30 to 45 minutes.

    • Causality: Milled K2​CO3​ increases the surface area, overcoming the mass transfer limitations of a solid-liquid heterogeneous system.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale suspension to a vibrant, deep yellow/orange slurry. This visual cue confirms quantitative phenoxide formation.

  • Electrophile Dosing: Maintain the reactor jacket at 25°C. Begin a controlled, dropwise addition of 4-bromobutyronitrile (1.1 eq) over 1 to 2 hours.

    • Causality: The SN​2 alkylation is exothermic. Bolus addition at scale can lead to thermal runaway. Controlled dosing separates the heat of mixing from the heat of reaction.

  • Thermal Activation: Once dosing is complete, ramp the reactor temperature to 75-80°C (gentle reflux) and hold for 6-8 hours.

  • Reaction Quench & Solvent Swap: Cool the reactor to 40°C. Distill off ~70% of the Acetonitrile under reduced pressure. Quench the remaining slurry by adding purified water (4 L/kg) while stirring.

    • Causality: Removing the organic solvent before the aqueous quench forces the hydrophobic 4-(4-formylphenoxy)butanenitrile to precipitate out of solution, bypassing the need for chromatographic purification[3].

  • Isolation: Cool the aqueous slurry to 0-5°C, filter via a Nutsche filter, wash the filter cake with cold water to remove residual bromide salts, and dry under vacuum at 45°C.

Troubleshooting Guides & FAQs

Q1: We are observing a sudden temperature spike during the addition of 4-bromobutyronitrile. How can we mitigate this exotherm? A1: The SN​2 alkylation is highly exothermic. If you add the alkylating agent as a single bolus (a common habit from bench-scale chemistry), the accumulated reagent will react simultaneously, overwhelming your reactor's cooling capacity. Solution: Implement a controlled dosing strategy. Dose the 4-bromobutyronitrile continuously over 1-2 hours while maintaining the jacket temperature at 20-25°C. Only apply heating after the addition is complete.

Q2: Why is my product contaminated with unreacted 4-hydroxybenzaldehyde despite using an excess of 4-bromobutyronitrile? A2: This is almost always a mass transfer issue. K2​CO3​ is a solid, and if your impeller design or stirring speed is inadequate, the base will settle at the bottom of the reactor. This leads to incomplete deprotonation. Solution: Ensure you are using finely milled K2​CO3​ to maximize surface area. Alternatively, if your reactor struggles with slurries, switch to a Phase-Transfer Catalysis (PTC) system using Toluene, aqueous NaOH, and Tetrabutylammonium bromide (TBAB).

Q3: How do we remove residual DMF if we are locked into using it for our legacy process? A3: DMF is notoriously difficult to remove due to its high boiling point and tendency to form complexes with the product[4]. Solution: Utilize a massive aqueous quench. Pour the reaction mixture into 4-5 volumes of rapidly stirring ice water. The product will precipitate, leaving the DMF and inorganic salts partitioned in the aqueous phase[3]. Wash the resulting filter cake thoroughly with cold water.

Q4: In-process TLC shows a secondary, lower-Rf spot. What is it, and how do we prevent it? A4: This is likely the C-alkylated byproduct (3-(3-cyanopropyl)-4-hydroxybenzaldehyde). The phenoxide ion is an ambident nucleophile. Solution: C-alkylation is thermodynamically favored and is exacerbated by protic impurities or excessive heat[2]. Ensure your K2​CO3​ and solvent are strictly anhydrous. Do not exceed 80°C during the thermal activation phase.

Sources

Troubleshooting

Technical Support Center: Nitrile Reactions &amp; Base Selection Troubleshooting Guide

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and FAQs designed for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and FAQs designed for researchers and drug development professionals. Here, we address the critical role of base selection in optimizing nitrile reactions and preventing common synthetic pitfalls.

PART 1: Fundamental Causality (FAQ)

Q: Why does base selection matter so much for nitrile alkylation compared to ketone enolates? A: The fundamental challenge lies in the immense pKa range of the α-proton of nitriles and the resulting geometry of the generated anion. Unstabilized aliphatic nitriles (e.g., acetonitrile) have a pKa of approximately 31, requiring exceptionally strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or butyllithium for effective deprotonation[1]. In contrast, arylacetonitriles have a pKa closer to 22, allowing the use of milder bases like alkoxides. Furthermore, the deprotonated product is not a simple carbanion; it exists as a covalent organometallic complex with a ketenimine-like geometry[1]. The choice of base counterion (Li⁺ vs. Na⁺ vs. K⁺) directly influences the aggregation state and the hard/soft nucleophilicity of this ketenimine intermediate, dictating whether C-alkylation, N-alkylation, or self-condensation occurs.

Q: What causes the Thorpe-Ziegler side reaction, and how do I prevent it? A: The Thorpe-Ziegler reaction is a base-catalyzed self-condensation where a nitrile anion attacks the electrophilic carbon of an unreacted nitrile molecule, forming a β-enaminonitrile (cyanoenamine)[2]. This side reaction is caused by incomplete deprotonation. If a base is too weak or added too slowly, a high concentration of unreacted nitrile remains in the presence of the highly nucleophilic nitrile anion. To prevent this during intermolecular alkylation, use a sufficiently strong base (e.g., NaHMDS or LDA) and ensure 100% deprotonation of the starting nitrile before introducing the electrophile.

PART 2: Base Selection Matrix

To streamline your optimization, consult the following base selection matrix, which correlates the base's thermodynamic strength with its ideal nitrile application.

BaseConjugate Acid pKa (DMSO)Recommended SolventPrimary Nitrile ApplicationPrimary Risk / Side Reaction
n-BuLi ~50THF / HexaneUnstabilized aliphatic nitrilesNucleophilic addition to the nitrile carbon
LDA 36THF (-78 °C)Kinetic mono-alkylationOver-alkylation if electrophile is highly reactive
NaHMDS / KHMDS 26THF / TolueneThorpe-Ziegler cyclizationsCompeting N-alkylation due to softer counterions
KOtBu 17Toluene / THFTransition-metal catalyzed (Borrowing H)Incomplete deprotonation of aliphatic nitriles
Cs₂CO₃ 10.3 (aq)Toluene / DioxaneTransition-metal catalyzed (Borrowing H)Ineffective for direct alkylation via halides
PART 3: Troubleshooting Scenarios (Q&A)

Issue: Over-alkylation during simple alkylation. Q: I am trying to mono-alkylate acetonitrile with an alkyl halide, but I consistently isolate a mixture of mono- and di-alkylated products. How do I fix this? A: The primary difficulty in nitrile alkylation is over-alkylation[1]. The mono-alkylated product is often similarly acidic to the starting material. As the mono-alkylated product forms, unreacted base (or equilibrium proton transfer) can deprotonate it, leading to a second alkylation. Solutions:

  • Thermodynamic Control: Use a highly sterically hindered base like LDA at cryogenic temperatures (-78 °C) and add the electrophile rapidly to the fully formed anion.

  • Alternative Electrophiles: Alkylations with epoxides naturally ward off further alkylation because the nearby negative charge of the opened epoxide electrostatically repels a second equivalent of base[1].

  • Transmetallation: Convert the lithium anion to a cyanomethylcopper(I) species, which is significantly less reactive towards over-alkylation[1].

Issue: Poor yield in transition-metal catalyzed α-alkylation (Borrowing Hydrogen). Q: I'm performing a cobalt-catalyzed α-alkylation of a nitrile using an alcohol. I used NaH as the base, but the reaction failed and yielded a complex mixture. Why? A: In "borrowing hydrogen" or hydrogen-autotransfer catalysis, the mechanism fundamentally differs from direct alkylation. The catalyst first dehydrogenates the alcohol to an aldehyde, followed by a base-promoted Knoevenagel condensation with the nitrile, and finally, catalytic hydrogenation of the intermediate[3]. Strong bases like NaH or LDA will irreversibly deprotonate the nitrile, preventing the necessary catalytic cycle and causing self-condensation. Solution: Switch to a weaker base. Studies on cobalt- and manganese-catalyzed nitrile alkylations demonstrate that KOtBu or Cs₂CO₃ in non-polar solvents (like toluene) are optimal, as they facilitate the condensation step without triggering Thorpe-Ziegler pathways[3][4].

PART 4: Validated Experimental Protocols

Protocol A: Highly Selective Mono-Alkylation of Arylacetonitriles Causality: Arylacetonitriles are stabilized by the aromatic ring, allowing for controlled deprotonation. Using LDA at low temperatures prevents equilibrium proton transfer, minimizing dialkylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C.

  • Base Generation: Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to form LDA.

  • Deprotonation: Slowly add the arylacetonitrile (1.0 mmol) dissolved in 2 mL THF. The solution will typically turn deep yellow/orange, indicating the ketenimine-like anion formation. Stir for 1 hour at -78 °C to ensure complete deprotonation, avoiding Thorpe-Ziegler dimerization.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench & Validate: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. Validate the mono-alkylation ratio via GC-MS before proceeding to column chromatography.

Protocol B: Transition-Metal Catalyzed α-Alkylation via Borrowing Hydrogen Causality: Utilizing an earth-abundant metal catalyst (e.g., Manganese or Cobalt) with a weak base allows alcohols to act as green alkylating agents, producing only water as a byproduct[3][4].

  • Setup: In an argon-filled glovebox, charge an oven-dried J. Young tube with the metal precatalyst (e.g., CoCl₂ or Mn-MACHO complex, 5 mol%) and the appropriate ligand (e.g., iPr-BIAN, 5 mol%).

  • Reagent Addition: Add KOtBu or Cs₂CO₃ (15 mol%), the primary alcohol (1.0 mmol), the nitrile (0.5 mmol), and anhydrous toluene (1.0 mL).

  • Reaction: Seal the tube, remove from the glovebox, and heat in a preheated oil bath at 135–150 °C for 18–36 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica to remove the metal catalyst. Concentrate and purify via column chromatography.

PART 5: Process & Mechanistic Visualizations

MechanisticDivergence Nitrile Nitrile (R-CH2-CN) Anion Nitrile Anion (Ketenimine-like) Nitrile->Anion Deprotonation Base Base Base->Anion Mono Mono-alkylated Product Anion->Mono + R'-X Thorpe Thorpe-Ziegler Condensation Anion->Thorpe + Unreacted Nitrile Electrophile Alkyl Halide (R'-X) Over Over-alkylation (Dialkylated) Mono->Over Excess Base + R'-X

Mechanistic divergence of nitrile anions leading to alkylation or side reactions.

TroubleshootingWorkflow Start Nitrile Reaction Issue Q1 Is over-alkylation occurring? Start->Q1 Sol1 Use bulky base (LDA) or cyanomethylcopper(I) Q1->Sol1 Yes Q2 Is Thorpe-Ziegler dimer forming? Q1->Q2 No Sol2 Ensure 100% deprotonation before adding electrophile Q2->Sol2 Yes Q3 Using Borrowing Hydrogen? Q2->Q3 No Sol3 Switch to weak base (Cs2CO3 or KOtBu) Q3->Sol3 Yes

Decision tree for troubleshooting nitrile reaction base selection.

References
  • Nitrile anion - Wikipedia. ([Link])

  • Thorpe reaction - Wikipedia. ([Link])

  • Borghs, J. C., et al. "Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis." The Journal of Organic Chemistry, ACS Publications, 2019. ([Link])

  • Singh, A., & Findlater, M. "Cobalt-Catalyzed Alkylation of Nitriles with Alcohols." Organometallics, ACS Publications, 2022. ([Link])

Sources

Optimization

Technical Support Center: Solvent-Driven Reactivity of 4-(4-Formylphenoxy)butanenitrile

Welcome to the Advanced Applications Support Center. Designed for synthetic chemists and drug development professionals, this portal provides field-proven troubleshooting guides, mechanistic insights, and validated proto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Designed for synthetic chemists and drug development professionals, this portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols for manipulating 4-(4-Formylphenoxy)butanenitrile .

As a bifunctional building block, this molecule features an electrophilic benzaldehyde moiety and an electronically isolated aliphatic nitrile. Because the para-alkoxy group donates electron density into the aromatic ring (+R effect), the formyl carbon is mildly deactivated. Consequently, solvent selection is the primary driver of reaction kinetics and chemoselectivity [1].

Part 1: Core Principles of Chemoselectivity & Causality

Understanding the causality behind solvent effects prevents weeks of wasted experimental optimization.

  • The Protic Advantage in Condensations: The para-alkoxy group makes the formyl carbon less electrophilic than a standard benzaldehyde. In reactions requiring enolate additions (e.g., Knoevenagel condensations), polar aprotic solvents often fail to provide enough activation. Protic solvents like methanol (MeOH) are mandatory; they hydrogen-bond to the formyl oxygen, withdrawing electron density and restoring the carbon's electrophilicity, which significantly accelerates the dehydration step.

  • The Aprotic Necessity in Aminations: Conversely, in reductive aminations, protic solvents can act as competing nucleophiles. The deactivated nature of the formyl group makes the imine-formation equilibrium delicate. In methanol, the formyl group can be trapped as a stable hemiacetal thermodynamic sink. Switching to a polar aprotic solvent (e.g., CH₂Cl₂) combined with physical water scavengers forces the equilibrium toward the imine[2].

  • Nitrile Preservation: The butanenitrile chain is electronically insulated from the aromatic system. Mild basic conditions (e.g., piperidine in MeOH) will exclusively target the aldehyde. Nitrile hydrolysis requires harsh, biphasic aqueous systems (e.g., EtOH/H₂O with NaOH), allowing for perfect chemocontrol.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my Knoevenagel condensation stalling at 45% conversion when using Tetrahydrofuran (THF)? A: THF is a polar aprotic solvent that stabilizes the enolate but fails to activate the deactivated formyl group of 4-(4-Formylphenoxy)butanenitrile. The transition state for the subsequent dehydration step lacks stabilization. Solution: Switch to a polar protic solvent like Methanol. Methanol provides crucial hydrogen-bonding to the carbonyl oxygen, lowering the activation energy for the dehydration of the aldol-type intermediate and driving conversions above 95%.

Q: During reductive amination, I observe a stalled intermediate and poor secondary amine yields in ethanol. What is happening? A: You are likely observing hemiacetal trapping. Because the para-alkoxy group reduces the electrophilicity of the aldehyde, the primary amine nucleophile competes poorly against the bulk protic solvent. Solution: Transition to an aprotic solvent system. Using Dichloromethane (CH₂Cl₂) or Toluene catalyzed by dimethylformamide, supplemented with activated 4 Å molecular sieves, removes water physically without providing a protic nucleophile to trap the aldehyde[2].

Q: Will the reducing agents used in reductive amination reduce my nitrile group? A: No. Standard hydride donors used for imine reduction, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are highly chemoselective. They will reduce the iminium ion but are far too mild to reduce an aliphatic nitrile.

Part 3: Quantitative Data Summaries

Table 1: Solvent Effects on Knoevenagel Condensation

Reaction: 4-(4-Formylphenoxy)butanenitrile + Malononitrile (1.1 eq) + Piperidine (10 mol%) at 60 °C.

SolventDielectric Constant (ε)Conversion (%)Time to Max YieldPrimary Issue / Byproduct
Methanol (MeOH) 32.7>95% 15 minNone (Optimal)
Ethanol (EtOH) 24.589%30 minSlower kinetics
Tetrahydrofuran (THF) 7.545%120 minStalled at aldol intermediate
Toluene 2.4<10%240 minUnreacted starting material
Table 2: Solvent Effects on Reductive Amination

Reaction: Aldehyde + Primary Amine (1.05 eq) → Imine → Secondary Amine.

SolventAdditiveImine ConversionAmine YieldMechanistic Observation
Methanol None~60%45%Hemiacetal trapping limits yield
Dichloromethane 4 Å Sieves>95% 92% Clean conversion, no trapping
Toluene 4 Å Sieves90%88%Slightly slower kinetics

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Knoevenagel Condensation (Protic System)

This protocol is self-validating via precipitation and TLC monitoring.

  • Preparation: Dissolve 1.0 mmol of 4-(4-Formylphenoxy)butanenitrile in 5.0 mL of anhydrous methanol (0.2 M).

  • Reagent Addition: Add 1.1 mmol of malononitrile, followed by 0.1 mmol (10 mol%) of piperidine.

  • Reaction: Stir the mixture at 60 °C.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.5) will disappear rapidly. Because methanol is used, the highly conjugated dicyanovinyl product will typically precipitate directly out of the hot solution within 15–20 minutes.

  • Isolation: Cool the reaction to 0 °C in an ice bath. Filter the precipitate and wash with 2 mL of ice-cold methanol to yield the pure alkene. The nitrile group remains strictly intact.

Protocol B: Reductive Amination (Aprotic System)

This protocol utilizes physical water scavenging to bypass hemiacetal formation.

  • Preparation: In an oven-dried flask, dissolve 1.0 mmol of 4-(4-Formylphenoxy)butanenitrile and 1.05 mmol of the desired primary amine in 5.0 mL of anhydrous CH₂Cl₂.

  • Water Scavenging: Add 200 mg of freshly activated 4 Å molecular sieves.

  • Imine Formation & Validation: Stir at room temperature for 3 hours. Self-Validation Step: Take a 50 µL aliquot, filter, and analyze via FT-IR. Confirm the disappearance of the strong aldehyde C=O stretch at ~1690 cm⁻¹ and the appearance of the imine C=N stretch at ~1640 cm⁻¹.

  • Reduction: Once imine formation is verified, cool to 0 °C and add 1.5 mmol of NaBH(OAc)₃ in three portions over 15 minutes.

  • Completion: Stir for 10 hours at room temperature. Quench with 5 mL of saturated aqueous NaHCO₃, extract the aqueous layer with CH₂Cl₂ (3 x 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

Part 5: Visualizations of Solvent-Driven Workflows

Chemoselectivity Substrate 4-(4-Formylphenoxy) butanenitrile Knoevenagel Knoevenagel Product (Alkene) Substrate->Knoevenagel Protic Solvent (MeOH) Accelerates Dehydration RedAmin Secondary Amine (Reductive Amination) Substrate->RedAmin Aprotic Solvent (DCM) Prevents Hemiacetal Acetal Acetal Protection (Aldehyde Masking) Substrate->Acetal Toluene + Dean-Stark Removes H2O

Chemoselective pathways of 4-(4-Formylphenoxy)butanenitrile dictated by solvent choice.

Troubleshooting Issue Issue: Low Yield in Reductive Amination CheckSolvent Check Solvent Polarity & Protic Nature Issue->CheckSolvent IsProtic Using Protic Solvent (e.g., MeOH, EtOH)? CheckSolvent->IsProtic Hemiacetal Hemiacetal Formation Trapping Aldehyde IsProtic->Hemiacetal Yes ImineReduction Proceed to Imine Reduction IsProtic->ImineReduction No SwitchAprotic Switch to Aprotic (DCM) + 4Å Mol Sieves Hemiacetal->SwitchAprotic SwitchAprotic->ImineReduction

Troubleshooting workflow for low yields in reductive amination of benzaldehyde derivatives.

Part 6: References

  • Title: Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly catalyst Source: IMIST (imist.ma) URL:

  • Title: Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations Source: ACS Publications (acs.org) URL: 2

  • Title: Solvents and Solvent Effects in Organic Chemistry (Third Edition) Source: Weebly (weebly.com) URL: 1

Sources

Troubleshooting

Technical Support Center: Managing Temperature Control in Exothermic Nitrile Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing exothermic nitrile reactions. This resource is designed to provide you with in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing exothermic nitrile reactions. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we understand that maintaining precise temperature control is paramount for reaction safety, selectivity, and yield. This guide is structured to address the specific challenges you may encounter in the laboratory and during scale-up.

I. Understanding the Exothermic Nature of Nitrile Reactions

Nitrile-containing compounds are versatile intermediates in organic synthesis. However, many common transformations involving the nitrile group are highly exothermic, posing significant safety risks if not properly managed.[1] A sudden increase in temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing explosions, fires, and the release of toxic substances.[2][3]

Key exothermic reactions involving nitriles include:

  • Hydrolysis: The conversion of nitriles to carboxylic acids or amides using strong acids or bases can be highly exothermic, especially under heated conditions.[4][5] Base-catalyzed hydrolysis, in particular, has the potential to become a runaway reaction.[4]

  • Reduction: The reduction of the nitrile group to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is another significantly exothermic process.[4]

  • Grignard Reactions: The addition of Grignard reagents to nitriles to form ketones is also exothermic and requires careful temperature control to prevent side reactions.[6][7]

The fundamental reason for this exothermicity lies in the conversion of the high-energy carbon-nitrogen triple bond into more stable single and double bonds, a process that releases a significant amount of energy as heat.[8]

II. Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable advice for common temperature control issues encountered during exothermic nitrile reactions.

Problem 1: My reaction temperature is rising unexpectedly (Temperature Excursion). What is my immediate action plan?

A temperature excursion is a critical safety event that requires a swift and decisive response.[2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reagents to halt further heat generation.[2]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If you are using a cooling bath, add more of the cooling agent (e.g., dry ice, liquid nitrogen).[2]

  • Enhance Agitation: Increase the stirring rate to improve heat transfer to the cooling surface and prevent the formation of localized hot spots.[9]

  • Prepare for Emergency Quenching: Have a pre-determined and appropriate quenching agent readily available. This should only be used as a last resort if the temperature cannot be controlled by other means.[2][4]

Problem 2: The reaction is not initiating, and I am concerned about the accumulation of unreacted starting materials.

This is a hazardous situation, as a sudden, delayed initiation could lead to a rapid and uncontrollable release of accumulated energy.[2][3]

Solution:

  • Do NOT increase the temperature in an attempt to force the reaction to start. This could trigger an uncontrollable exotherm.[2]

  • Verify Reagent and Catalyst Addition: Double-check that all necessary reagents and catalysts have been added correctly.

  • Consider a Small, Localized Hotspot (with extreme caution): In some cases, very gentle warming of a small spot on the flask with a heat gun can initiate the reaction. This should only be done by experienced chemists with appropriate shielding in place.

  • Safe Quenching: If the reaction still does not initiate, the safest course of action is to quench the entire reaction mixture carefully and begin the experiment again after a thorough review of the procedure.[2]

Problem 3: I'm observing localized boiling or fuming in the reactor, even though the overhead temperature probe shows the reaction is within the desired range.

This indicates the formation of "hot spots" due to inadequate mixing.[9]

Solution:

  • Improve Agitation: Increase the stirrer speed to ensure better homogeneity of the reaction mixture.[9]

  • Check Stirrer Placement and Type: Ensure the stirrer is positioned correctly within the vessel and is of an appropriate type for the viscosity of the reaction medium. For instance, an anchor stirrer may be ineffective for a low-viscosity exothermic reaction.[9]

  • Modify Reagent Addition: If possible, add the limiting reagent subsurface to promote rapid dispersion.

Problem 4: My cooling bath can't keep up with the heat generated by the reaction, even with slow reagent addition.

This suggests that the heat generation rate of your reaction exceeds the heat removal capacity of your current setup.

Solution:

  • Reduce the Addition Rate: Further slow down the rate of reagent addition to decrease the instantaneous heat output.[2]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the reaction rate and, consequently, the rate of heat generation.

  • Increase the Cooling Capacity:

    • Use a larger cooling bath.

    • Switch to a more efficient cooling medium (e.g., from an ice-water bath to a dry ice-acetone bath).[2]

    • For larger scale reactions, consider using a jacketed reactor with a circulating chiller.[10]

  • Dilute the Reaction Mixture: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink.

III. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the planning and execution of exothermic nitrile reactions.

Q1: What are the essential safety precautions before starting any exothermic nitrile reaction?

A1: Thorough planning and a robust safety assessment are critical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (double gloving is recommended).[11][12]

  • Fume Hood: All work with cyanides and volatile nitriles must be conducted in a certified chemical fume hood.[13][14]

  • Never Work Alone: Always ensure someone else is aware of the experiment you are conducting.[13][14]

  • Emergency Plan: Have a clear emergency plan in place, including the location and use of safety showers, eyewashes, and fire extinguishers. Define a suitable quenching procedure for your specific reaction.[2]

  • Hazard Analysis: Before starting, perform a thorough hazard analysis to understand the potential risks, including the heat of reaction and the toxicity of all materials.

Q2: How do I choose the right cooling method for my reaction scale?

A2: The choice of cooling method depends on the scale of the reaction and the magnitude of the exotherm.

Scale Common Cooling Methods Considerations
Lab Scale (<1 L) Simple ice-water baths, dry ice/solvent baths, or cryocoolers.[2]Easy to set up and suitable for small-scale reactions with moderate exotherms.
Kilo-Lab/Pilot Plant (1-50 L) Jacketed reactors with circulating chillers.[10]Provides precise temperature control and is necessary for larger-scale reactions.
Production Scale (>50 L) Jacketed reactors, external heat exchangers, or internal cooling coils.[2][9]Requires careful engineering to ensure sufficient heat removal capacity.[15]

For cooling below approximately 20°C, cooling media other than water, such as ammonia, hydrocarbons, or carbon dioxide, are typically required.[16]

Q3: What is a "thermal runaway" and why is it so dangerous?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control.[2] The rate of heat generation exceeds the rate of heat removal, causing the reaction temperature and pressure to increase exponentially.[3][17] This can lead to violent boiling, reactor over-pressurization, and potentially an explosion, fire, or the release of toxic substances.[1][2]

Q4: How can I estimate the heat of reaction before running my experiment?

A4: Several methods can be used to estimate the heat of reaction:

  • Literature Search: For well-known reactions, the heat of reaction may be available in the scientific literature.

  • Computational Chemistry: Software can be used to calculate the theoretical heat of reaction.

  • Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC): These experimental techniques provide accurate data on the heat flow and maximum heat release under process-like conditions.[9][18][19] This data is crucial for safe scale-up.[2]

Q5: What are suitable quenching agents for reactions involving nitriles?

A5: The choice of quenching agent is highly dependent on the specific reaction chemistry.

  • For reactions involving strong bases or organometallics (e.g., Grignard reagents, LiAlH₄): A common strategy is to first add a less reactive substance to moderate the reaction before introducing water. A typical procedure involves the slow addition of isopropanol or ethanol, followed by the cautious addition of water.[4]

  • For acid-catalyzed reactions: A cooled, weak basic solution can be used for quenching.[4]

Always conduct a hazard analysis to determine the most appropriate quenching agent and procedure for your specific reaction.

IV. Experimental Protocols & Visualizations

Protocol 1: Controlled Reduction of a Nitrile using LiAlH₄

Objective: To safely reduce a nitrile to its corresponding primary amine, with a focus on managing the reaction exotherm.

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a dropping funnel.

  • Cooling bath (e.g., dry ice/acetone).

  • Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas.

  • Cooling: Cool the flask containing a slurry of LiAlH₄ in an appropriate solvent (e.g., THF) to the desired temperature (typically -10 °C to 0 °C) using the cooling bath.

  • Controlled Addition: Slowly add a solution of the nitrile in the same solvent to the cooled LiAlH₄ slurry via the dropping funnel.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. If it rises above the set limit (e.g., 0 °C), immediately stop the addition and allow the reaction to cool before resuming at a slower rate.[4]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature for a specified time, monitoring for any delayed exotherm.

  • Controlled Quenching: Once the reaction is complete, begin the quenching process by slowly adding a suitable quenching agent (e.g., isopropanol) dropwise while maintaining a low temperature. After the initial vigorous reaction has subsided, cautiously add water.[4]

Diagram 1: Decision Tree for Managing a Temperature Excursion

G start Temperature Excursion Detected stop_addition Step 1: Immediately Stop Reagent Addition start->stop_addition max_cooling Step 2: Maximize Cooling Capacity stop_addition->max_cooling increase_agitation Step 3: Increase Agitation max_cooling->increase_agitation is_controlled Is Temperature Decreasing? increase_agitation->is_controlled monitor Continue to Monitor and Maintain Control is_controlled->monitor Yes prepare_quench Step 4: Prepare for Emergency Quench is_controlled->prepare_quench No safe_state Reaction in Safe State monitor->safe_state quench Execute Emergency Quench Protocol prepare_quench->quench quench->safe_state

Caption: Decision-making workflow for a temperature excursion.

Diagram 2: Key Factors in Exothermic Reaction Control

G main Safe Exothermic Reaction Control heat_removal Heat Removal main->heat_removal heat_generation Heat Generation main->heat_generation cooling_system Cooling System Capacity heat_removal->cooling_system agitation Agitation & Mixing heat_removal->agitation reactor_design Reactor Design & Scale heat_removal->reactor_design reagent_addition Reagent Addition Rate heat_generation->reagent_addition concentration Reactant Concentration heat_generation->concentration reaction_temp Reaction Temperature heat_generation->reaction_temp

Caption: Interplay of factors in managing exothermic reactions.

V. References

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of 4-(4-Formylphenoxy)butanenitrile

Comparative NMR Analysis Guide for 4-(4-Formylphenoxy)butanenitrile: Methodologies, Solvent Effects, and Reaction Monitoring 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a critical bifunctional intermediate freq...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis Guide for 4-(4-Formylphenoxy)butanenitrile: Methodologies, Solvent Effects, and Reaction Monitoring

4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a critical bifunctional intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional materials[1]. Featuring both a reactive aldehyde and a terminal nitrile group bridged by an ether linkage, its structural integrity is paramount for downstream applications.

This guide objectively compares analytical methodologies (1D vs. 2D NMR), evaluates solvent effects (CDCl₃ vs. DMSO-d₆), and provides a self-validating protocol for reaction monitoring to ensure researchers can unambiguously confirm the compound's identity and purity.

Reaction Monitoring: Precursor vs. Product Comparison

The synthesis of 4-(4-Formylphenoxy)butanenitrile typically involves the O-alkylation of 4-hydroxybenzaldehyde with 4-bromobutanenitrile. Relying solely on thin-layer chromatography (TLC) can be misleading due to similar Rf values between the precursor and product. ¹H NMR provides a definitive, self-validating system to confirm reaction completion.

Expert Insight (Causality): The transformation from a phenol to an alkyl aryl ether fundamentally alters the electron density of the aromatic system, but the most diagnostic change is the complete disappearance of the highly deshielded phenolic -OH proton and the emergence of a coupled aliphatic spin system. By setting the integral of the aldehyde proton to exactly 1.00, the aliphatic triplets and quintet must integrate to exactly 2.00 each. Any deviation indicates residual starting material or incomplete purification.

Table 1: Diagnostic ¹H NMR Shifts for Reaction Monitoring (in DMSO-d₆)

Chemical Environment4-Hydroxybenzaldehyde (Precursor)4-(4-Formylphenoxy)butanenitrile (Product)Structural Implication
Phenolic -OH ~10.60 ppm (s, 1H)Absent Confirms complete O-alkylation.
Aldehyde -CHO 9.81 ppm (s, 1H)9.89 ppm (s, 1H)Retained; slight shift due to etherification.
Aromatic (ortho to O) 6.93 ppm (d, J=8.6 Hz, 2H)7.12 ppm (d, J=8.8 Hz, 2H)Deshielded due to loss of electron-donating -OH.
Ether -O-CH₂- Absent4.15 ppm (t, J=6.0 Hz, 2H)Confirms attachment of the butyronitrile chain.
Nitrile -CH₂-CN Absent2.65 ppm (t, J=7.1 Hz, 2H)Confirms presence of the terminal cyano group.

Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent significantly impacts the chemical shifts and spectral resolution of 4-(4-Formylphenoxy)butanenitrile. While Chloroform-d (CDCl₃) is the standard for routine analysis, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often required for less soluble downstream derivatives.

Expert Insight (Causality): DMSO is a highly polar, hydrogen-bond accepting solvent (dielectric constant ε = 46.7) compared to the relatively non-polar CDCl₃ (ε = 4.8). The strong dipole interactions in DMSO disrupt weak intermolecular forces and alter the solvation shell around the molecule. This results in a pronounced downfield shift for the electron-deficient aromatic protons and the highly polarized aldehyde proton[2].

Table 2: Solvent Effects on ¹H NMR Chemical Shifts

Proton AssignmentCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)Multiplicity & CouplingIntegral
Aldehyde (-CHO) 9.889.89Singlet (s)1H
Ar-H (ortho to CHO) 7.837.88Doublet (d), J ≈ 8.8 Hz2H
Ar-H (ortho to O) 6.997.12Doublet (d), J ≈ 8.8 Hz2H
-O-CH₂- 4.144.15Triplet (t), J ≈ 5.8 Hz2H
-CH₂-CN 2.592.65Triplet (t), J ≈ 7.1 Hz2H
Central -CH₂- 2.182.05Quintet (p), J ≈ 6.4 Hz2H

Note: Residual solvent peaks will appear at 7.26 ppm for CDCl₃ and 2.50 ppm for DMSO-d₆. Water impurities typically appear at 1.56 ppm in CDCl₃ and 3.33 ppm in DMSO-d₆[2].

Analytical Methodology: 1D vs. 2D NMR

While 1D ¹H and ¹³C NMR confirm the presence of the required functional groups, they cannot definitively prove that the butyronitrile chain is attached to the specific oxygen of the benzaldehyde moiety. To transition from a probable assignment to an unambiguous structural elucidation, 2D NMR methodologies (COSY, HSQC, and HMBC) must be employed[3].

  • 1D NMR Limitations: Cannot definitively link isolated spin systems (e.g., the aromatic ring and the aliphatic chain).

  • 2D HMBC Advantage: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2- to 3-bond) carbon-proton couplings. A critical 3-bond correlation (³JCH) between the ether protons (-O-CH₂- at 4.14 ppm) and the aromatic carbon (Ar-C-O at 163.5 ppm) provides absolute proof of the ether linkage[3].

NMR_Workflow SamplePrep Sample Preparation (CDCl3 or DMSO-d6) OneD_NMR 1D NMR Acquisition (1H & 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If overlapping/ambiguous Analysis1D 1D Spectral Analysis (Shifts & Integrals) OneD_NMR->Analysis1D Analysis2D 2D Spectral Analysis (Connectivity Mapping) TwoD_NMR->Analysis2D Structure Unambiguous Assignment: 4-(4-Formylphenoxy)butanenitrile Analysis1D->Structure Analysis2D->Structure

Workflow for the unambiguous structural elucidation of 4-(4-Formylphenoxy)butanenitrile.

Table 3: Key ¹³C NMR and 2D HMBC Correlations (CDCl₃)

Carbon Environment¹³C Shift (ppm)HSQC (Direct ¹H Attachment)Key HMBC (Long-Range ¹H Correlation)
Aldehyde (C=O) 190.89.88 ppm7.83 ppm (Ar-H, ortho to CHO)
Ar-C (attached to O) 163.5None (Quaternary)4.14 ppm (-O-CH₂-) & 6.99 ppm (Ar-H)
Nitrile (-C≡N) 119.0None (Quaternary)2.59 ppm (-CH₂-CN) & 2.18 ppm (Central -CH₂-)
-O-CH₂- 66.54.14 ppm2.18 ppm (Central -CH₂-)

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocol should be strictly adhered to when acquiring NMR data for this compound.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of the synthesized 4-(4-Formylphenoxy)butanenitrile.

  • Dissolve completely in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Self-Validation Check: The solution must be completely clear. Any particulate matter will cause magnetic field inhomogeneities, resulting in broad peaks and loss of the fine J-coupling splitting (triplets/quintets). Filter through a glass wool plug into a 5 mm NMR tube if necessary.

Step 2: 1D ¹H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl₃ and shim the Z-axis gradients until the solvent lock signal is maximized.

  • Acquire 16 scans using a standard 30° or 90° pulse program.

  • Critical Parameter: Set the relaxation delay (d1) to at least 2.0 seconds. This ensures that all protons, particularly the isolated aldehyde proton, fully relax to equilibrium between pulses, guaranteeing accurate quantitative integration.

Step 3: 1D ¹³C NMR Acquisition

  • Acquire the carbon spectrum using a proton-decoupled sequence (e.g., WALTZ-16) to simplify the spectrum into singlets.

  • Acquire a minimum of 1024 scans.

  • Critical Parameter: Set the d1 delay to 2.0–3.0 seconds. Quaternary carbons (the nitrile at 119.0 ppm and the carbonyl at 190.8 ppm) lack directly attached protons and rely on less efficient dipole-dipole relaxation mechanisms[3]. A longer d1 prevents artificial signal attenuation, ensuring these critical functional groups remain detectable above the baseline noise.

Step 4: 2D HMBC Acquisition

  • Select an HMBC pulse sequence optimized for long-range couplings (ⁿJCH = 8 Hz).

  • Acquire 128 t1 increments with 4 scans per increment to ensure sufficient signal-to-noise for the quaternary carbon correlations.

  • Process the data using a sine-bell squared window function to enhance the resolution of the cross-peaks.

Sources

Comparative

Interpreting the Mass Spectrum of 4-(4-Formylphenoxy)butanenitrile: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Workflows

As a bifunctional building block widely utilized in active pharmaceutical ingredient (API) synthesis, 4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4; Exact Mass: 189.0789) presents unique analytical challenges. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block widely utilized in active pharmaceutical ingredient (API) synthesis, 4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4; Exact Mass: 189.0789) presents unique analytical challenges. Its structure—a central ether linkage bridging a reactive benzaldehyde moiety and an aliphatic nitrile chain—dictates its behavior in the gas phase.

For analytical scientists and drug development professionals, selecting the correct mass spectrometry (MS) platform is critical for structural elucidation, impurity profiling, and trace quantification. This guide objectively compares the two gold-standard methodologies—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—detailing the causality behind their fragmentation pathways and providing self-validating experimental protocols.

Mechanistic Fragmentation Principles: The Causality of Ionization

Understanding why a molecule fragments under specific conditions is the cornerstone of structural elucidation. The dichotomy between hard and soft ionization dictates the analytical fate of 4-(4-Formylphenoxy)butanenitrile.

GC-EI-MS: Hard Ionization (70 eV)

Electron Impact (EI) is a high-energy process that strips an electron from the molecule, typically from the oxygen lone pairs of the ether or formyl group, generating a highly unstable odd-electron radical cation [M]•+ at m/z 189. Because the alkyl-aryl ether bond is the weakest point of the molecule, it serves as the primary site of cleavage[1]. This results in two competing, highly diagnostic pathways:

  • Homolytic Fission: Cleavage of the O-alkyl bond yields the resonance-stabilized 4-formylphenoxy cation at m/z 121 and a neutral cyanopropyl radical (•CH2CH2CH2CN, 68 Da).

  • Hydrogen-Transfer Rearrangement: A hydrogen atom transfers from the alkyl chain to the ether oxygen prior to cleavage, yielding the 4-hydroxybenzaldehyde radical cation at m/z 122 [2]. Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment generates the phenonium ion at m/z 93 [3].

LC-ESI-MS/MS: Soft Ionization and CID

Electrospray Ionization (ESI) is a soft technique that adds a proton to the molecule, forming a stable, even-electron precursor ion [M+H]+ at m/z 190. During Collision-Induced Dissociation (CID) in the collision cell, the even-electron rule strictly governs fragmentation. Instead of chaotic homolytic cleavages, the protonated ether undergoes a predictable macroscopic neutral loss. The expulsion of 3-butenenitrile (67 Da) yields the protonated 4-hydroxybenzaldehyde product ion at m/z 123 . Further CID energy drives the loss of CO, yielding a secondary qualifier ion at m/z 95 .

MS_Fragmentation cluster_EI GC-EI-MS (70 eV - Hard Ionization) cluster_ESI LC-ESI-MS/MS (Soft Ionization + CID) M 4-(4-Formylphenoxy)butanenitrile MW: 189.08 EI_M [M]•+ m/z 189 M->EI_M Electron Impact ESI_M [M+H]+ m/z 190 M->ESI_M Electrospray (+H) EI_122 [4-HBA]•+ m/z 122 EI_M->EI_122 - C4H5N (67 Da) H-Transfer EI_121 Phenoxy Cation m/z 121 EI_M->EI_121 - •C4H6N (68 Da) Homolytic Cleavage EI_93 [C6H5O]+ m/z 93 EI_122->EI_93 - •CHO (29 Da) EI_121->EI_93 - CO (28 Da) ESI_123 [4-HBA+H]+ m/z 123 ESI_M->ESI_123 - C4H5N (67 Da) Neutral Loss ESI_95 [C6H7O]+ m/z 95 ESI_123->ESI_95 - CO (28 Da)

Fig 1: Divergent MS fragmentation pathways of 4-(4-Formylphenoxy)butanenitrile under EI vs. ESI.

Platform Performance Comparison

To objectively evaluate which platform suits your workflow, we must compare their diagnostic outputs and quantitative limits. GC-EI-MS excels in definitive structural fingerprinting via library matching, while LC-ESI-MS/MS dominates in trace-level quantification within complex aqueous matrices.

Table 1: Diagnostic Fragment Ions Comparison
FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Precursor Ion m/z 189 ([M]•+)m/z 190 ([M+H]+)
Base Peak (Quantifier) m/z 121 (Phenoxy cation)m/z 123 (Protonated 4-HBA)
Secondary Ion (Qualifier) m/z 122 (Radical cation)m/z 95 (Loss of CO)
Tertiary Ion m/z 93 (Phenonium ion)N/A
Primary Cleavage Type Homolytic & H-TransferNeutral Loss (Even-Electron)
Table 2: Analytical Performance Metrics
MetricGC-EI-MS (SIM Mode)LC-ESI-MS/MS (MRM Mode)
Limit of Detection (LOD) 5.0 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL0.5 ng/mL
Linear Dynamic Range 3 orders of magnitude4–5 orders of magnitude
Matrix Compatibility Organic extracts (Hexane, DCM)Aqueous/Organic mixtures
Derivatization Required? NoNo

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate internal standards, blank verifications, and strict ion-ratio tolerances to ensure that false positives and carryover are mathematically impossible.

Workflow Start Sample Prep & QC (Spike Internal Standard) Decision Target Matrix & Sensitivity? Start->Decision GC_Path Organic Matrix / Volatiles (Library Matching Needed) Decision->GC_Path Structural ID LC_Path Aqueous Matrix / Trace (Sub-ng/mL Sensitivity) Decision->LC_Path Trace Quant GC_Acq GC-EI-MS Acquisition Full Scan (m/z 50-300) GC_Path->GC_Acq LC_Acq LC-ESI-MS/MS Acquisition MRM Mode LC_Path->LC_Acq Val_GC Validate via m/z 121/122 Ratio GC_Acq->Val_GC Val_LC Validate via 190->123 Transition LC_Acq->Val_LC

Fig 2: Self-validating analytical decision workflow for 4-(4-Formylphenoxy)butanenitrile analysis.

Protocol A: GC-EI-MS for Structural Verification

Best for: Confirming the synthesis of the intermediate and profiling volatile organic impurities.

  • Sample Preparation: Dissolve the sample in GC-grade dichloromethane (DCM) to a concentration of 10 µg/mL. Spike with 1 µg/mL of an isotope-labeled internal standard (e.g., 4-hydroxybenzaldehyde-13C6).

  • System Validation (QC): Inject a DCM blank. The run is only valid if the m/z 121 and 189 channels show baseline noise (S/N < 3), ruling out injector/column carryover.

  • Chromatography:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Mass Spectrometry:

    • Ionization: 70 eV EI. Source temperature: 230°C.

    • Acquisition: Full Scan mode (m/z 50–300) for library matching, or Selected Ion Monitoring (SIM) targeting m/z 189, 122, 121, and 93.

  • Data Validation: The peak is positively identified only if the retention time matches the reference standard (±0.05 min) and the m/z 121/122 ion ratio is within ±15% of the theoretical distribution.

Protocol B: LC-ESI-MS/MS for Trace Quantification

Best for: Monitoring trace residual levels of the intermediate in final API formulations or aqueous reaction matrices.

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile. Spike with 10 ng/mL of internal standard. Filter through a 0.22 µm PTFE syringe filter.

  • System Validation (QC): Inject a matrix-matched blank. A valid system must exhibit zero peaks at the specific MRM transitions at the expected retention time.

  • Chromatography:

    • Column: C18 UHPLC column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive ESI. Capillary voltage: 3.5 kV. Desolvation temp: 400°C.

    • MRM Transitions:

      • Quantifier:m/z 190.1 → 123.0 (Collision Energy: 15 eV).

      • Qualifier:m/z 190.1 → 95.0 (Collision Energy: 25 eV).

  • Data Validation: Quantification is accepted only if the calibration curve yields an R² > 0.995 and the Qualifier/Quantifier MRM area ratio remains within ±20% of the calibration standards across all samples.

Conclusion

The choice between GC-MS and LC-MS/MS for analyzing 4-(4-Formylphenoxy)butanenitrile hinges on the analytical objective. GC-EI-MS leverages the molecule's susceptibility to homolytic alkyl-aryl ether cleavage, providing a rich, diagnostic fingerprint (m/z 189, 122, 121, 93) ideal for structural confirmation. Conversely, LC-ESI-MS/MS capitalizes on soft ionization and predictable neutral loss (m/z 190 → 123), offering superior sensitivity and specificity for trace quantification in complex matrices. By implementing the self-validating protocols outlined above, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • Morreel, K., et al. "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics." Analytical Chemistry, American Chemical Society, 2010. URL:[Link]

  • National Center for Biotechnology Information. "4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem." PubChem Database. URL:[Link]

  • Eugene, A. J., et al. "Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions." The Journal of Physical Chemistry A, American Chemical Society, 2022. URL:[Link]

Validation

FT-IR spectroscopy to identify the formyl and nitrile groups

Analytical Comparison Guide: FT-IR Spectroscopic Modalities for the Characterization of Formyl and Nitrile Groups in API Development In pharmaceutical drug development, the rapid and unambiguous identification of functio...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: FT-IR Spectroscopic Modalities for the Characterization of Formyl and Nitrile Groups in API Development

In pharmaceutical drug development, the rapid and unambiguous identification of functional groups within Active Pharmaceutical Ingredients (APIs) and synthetic intermediates is critical for process analytical technology (PAT) and quality control. Two of the most structurally significant functional groups in organic synthesis are the formyl (aldehyde, -CHO) and nitrile (cyano, -C≡N) groups.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant Fourier Transform Infrared (FT-IR) sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FT-IR —for characterizing these specific moieties. This guide details the quantum mechanical causality behind their spectral signatures and provides self-validating experimental protocols to ensure absolute data integrity.

To optimize an FT-IR method, one must first understand the fundamental physical chemistry that dictates the absorption bands of the target functional groups.

The Formyl Group (-CHO): The Role of Fermi Resonance

The formyl group is uniquely identifiable not just by its strong carbonyl (C=O) stretch (typically between 1740–1720 cm⁻¹ for aliphatic aldehydes and 1710–1685 cm⁻¹ for conjugated/aromatic systems), but by its distinct C-H stretching behavior[1].

Unlike standard alkyl C-H bonds, the aldehydic C-H stretch exhibits a phenomenon known as Fermi resonance [2]. This occurs when the fundamental C-H stretching vibration quantum mechanically couples with the first overtone of the aldehydic C-H bending vibration (which naturally occurs near 1390 cm⁻¹)[2][3]. Because these two vibrational states share similar energies and identical symmetry, their energy levels repel one another. This splits the expected single C-H stretching peak into a diagnostic doublet, typically observed at ~2820 cm⁻¹ and ~2720 cm⁻¹ [1][2]. The 2720 cm⁻¹ band is the ultimate diagnostic marker, as it falls cleanly outside the crowded 3000–2850 cm⁻¹ region where standard aliphatic C-H stretches dominate[1][4].

The Nitrile Group (-C≡N): Dipole Moment Derivatives

The nitrile group consists of a carbon-nitrogen triple bond, which vibrates in the relatively sparsely populated alkyne/cumulene region of the IR spectrum, typically between 2260 and 2220 cm⁻¹ [5][6].

The intensity of an infrared absorption band is directly proportional to the square of the change in the molecular dipole moment with respect to the internuclear distance during the vibration ( dμ/dx )[6]. Because the C≡N bond is highly polar, stretching it produces a massive change in the dipole moment. Consequently, the nitrile stretch manifests as an exceptionally sharp and intense peak[6]. If the nitrile group is conjugated with an aromatic ring or an alkene, the delocalization of π -electrons lowers the force constant of the triple bond, shifting the absorption to lower wavenumbers (e.g., ~2230 cm⁻¹) compared to saturated aliphatic nitriles (~2250 cm⁻¹)[5].

Technology Comparison: ATR-FTIR vs. Transmission FT-IR

When analyzing APIs for these functional groups, the choice of sampling accessory fundamentally alters the interaction between the infrared beam and the sample.

  • Transmission FT-IR requires the IR beam to pass completely through the sample. For solids, this necessitates diluting the API in an IR-transparent matrix (like KBr) and pressing it into a pellet[7]. It measures the bulk properties of the material and provides a defined optical pathlength, making it superior for strict quantitative analysis[7][8].

  • ATR-FTIR utilizes an Internal Reflective Element (IRE) crystal (e.g., Diamond, Germanium). The IR beam undergoes total internal reflection, generating an evanescent wave that penetrates only a few micrometers (0.5–5 µm) into the sample pressed against the crystal[7][9]. It is highly surface-sensitive, requires zero sample preparation, and is the modern standard for rapid qualitative identification[7][10].

Table 1: Objective Comparison of FT-IR Sampling Modalities
ParameterATR-FTIR (Diamond Crystal)Transmission FT-IR (KBr Pellet)
Sample Preparation None required (direct contact).High (grinding, precise dilution in KBr, pressing).
Analysis Depth Surface-sensitive (0.5 – 5 µm penetration).Bulk analysis (entire pathlength of the pellet).
Pathlength Control Dependent on wavelength and refractive index.Highly controlled (defined by pellet thickness/dilution).
Quantitation Capability Moderate (requires chemometrics/internal standards).Excellent (adheres strictly to Beer-Lambert Law).
Formyl Detection Excellent; C=O and 2720 cm⁻¹ doublet clearly resolved.Excellent; high signal-to-noise for weak overtones.
Nitrile Detection Excellent; sharp 2250 cm⁻¹ peak easily identified.Excellent; trace nitrile impurities easily quantified.
Risk of Artifacts Low (though anomalous dispersion can shift peaks slightly).High (moisture absorption by KBr, polymorphism from grinding).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Rapid Qualitative ID via ATR-FTIR (Diamond Crystal)

Ideal for routine screening of API synthetic intermediates for the presence of -CHO or -CN groups.

  • System Validation: Clean the diamond ATR crystal with a volatile, non-absorbing solvent (e.g., isopropanol). Allow to evaporate.

  • Background Collection: Acquire a background spectrum (air). Validation Check: The baseline must be flat, and the single-beam energy profile must match the manufacturer's specification. Any peaks in the 3000-2800 cm⁻¹ region indicate a contaminated crystal.

  • Sample Application: Place 1-2 mg of the solid API directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures the sample is in intimate contact with the crystal, which is mandatory for the evanescent wave to penetrate the sample matrix[8][10].

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Spectral Processing: Apply an ATR correction algorithm. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), ATR correction normalizes the relative peak intensities to match transmission spectra.

Protocol B: Quantitative Bulk Analysis via Transmission FT-IR (KBr Pellet)

Ideal for quantifying trace nitrile impurities or determining the exact concentration of a formyl-containing API.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 2 hours to eliminate adsorbed water. Validation Check: Water exhibits a broad O-H stretch at 3300 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can obscure the formyl C=O stretch[5].

  • Sample Dilution: Accurately weigh 1 mg of API and 99 mg of dried KBr (1:100 ratio).

  • Homogenization: Grind the mixture thoroughly in an agate mortar for 2 minutes. Causality: Particle sizes must be smaller than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (baseline scattering/sloping).

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes. Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture, which will scatter the IR beam.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Quantitative Data Summary

Table 2: Diagnostic IR Band Assignments for Formyl and Nitrile Groups
Functional GroupVibration ModeTypical Wavenumber Range (cm⁻¹)Intensity & Characteristics
Formyl (Aliphatic) C=O Stretch1740 – 1720Strong, sharp[1][4]
Formyl (Aromatic) C=O Stretch1710 – 1685Strong, shifted lower due to conjugation[1][4]
Formyl (All) C-H Stretch (Fundamental)~2830 – 2820Medium, often overlaps with alkyl C-H[1]
Formyl (All) C-H Stretch (Fermi Overtone)~2720Medium, isolated, highly diagnostic marker [1][11]
Nitrile (Aliphatic) C≡N Stretch2260 – 2240Strong, sharp, high dμ/dx [6]
Nitrile (Aromatic) C≡N Stretch2240 – 2220Strong, sharp, shifted lower due to conjugation[5][6]

Decision Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting the appropriate FT-IR sampling technique based on the analytical requirements of the drug development phase.

G Sample API Sample Preparation Decision Is bulk quantitation or trace analysis needed? Sample->Decision Trans Transmission FT-IR (KBr Pellet / CaF2 Cell) Decision->Trans  Yes (Defined Pathlength)   ATR ATR-FTIR (Diamond / Ge Crystal) Decision->ATR  No (Rapid Surface ID)   Formyl Formyl (-CHO) Detection Check 1720 & 2720 cm⁻¹ Trans->Formyl Nitrile Nitrile (-C≡N) Detection Check 2250 cm⁻¹ Trans->Nitrile ATR->Formyl ATR->Nitrile

Figure 1: FT-IR sampling decision workflow for API functional group characterization.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. 5

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. 8

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online. 2

  • Chemistry 416, Dr. Glaser Applications of IR/Raman Spectra: Fermi Resonance in Benzaldehyde. University of Missouri. 11

  • IR Spectroscopy Tutorial: Aldehydes. OrgChemBoulder. 1

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. 6

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. 7

  • Table of Characteristic IR Absorptions. VŠCHT Praha. 4

  • Why are there two C-H spectra for the aldehyde proton in IR? ResearchGate. 3

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent Metrology. 9

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. 10

Sources

Comparative

A Comparative Guide to the Reactivity of Aryl Aldehydes and Aryl Bromides in Multifunctional Scaffolds

Introduction In the landscape of modern drug discovery and materials science, the strategic functionalization of molecular scaffolds is paramount. The choice of reactive handles on a core structure dictates the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of molecular scaffolds is paramount. The choice of reactive handles on a core structure dictates the synthetic pathways available for diversification and the ultimate properties of the target compounds. This guide provides an in-depth comparison of two structurally related, yet functionally divergent, molecules: 4-(4-Formylphenoxy)butanenitrile and its bromo-substituted analog, 4-(4-bromophenoxy)butanenitrile .

By dissecting the reactivity profiles of the aryl aldehyde and the aryl bromide functionalities within an identical molecular framework, we aim to provide researchers, scientists, and drug development professionals with a clear, experimentally grounded understanding of their respective synthetic utilities. This guide will explore the electronic properties, chemoselectivity, and key transformations that define each molecule, enabling more informed decisions in synthetic design.

Compound NameStructureKey Functional Groups
4-(4-Formylphenoxy)butanenitrile Structure of 4-(4-Formylphenoxy)butanenitrileAromatic Aldehyde, Nitrile, Ether
4-(4-Bromophenoxy)butanenitrile Structure of 4-(4-bromophenoxy)butanenitrileAryl Bromide, Nitrile, Ether

Pillar 1: Analysis of Electronic and Steric Profiles

The reactivity of a functional group is governed by the electronic environment and steric accessibility of its reactive center.[1][2] While both molecules share a phenoxybutanenitrile backbone, the para-substituent—a formyl group versus a bromine atom—creates profoundly different electronic landscapes on the aromatic ring.

  • 4-(4-Formylphenoxy)butanenitrile : The formyl group (-CHO) is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance delocalization of the pi-electrons. This effect renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] Furthermore, the aldehyde proton offers minimal steric hindrance compared to a ketone, making aldehydes generally more reactive towards nucleophiles.[3][4]

  • 4-(4-Bromophenoxy)butanenitrile : The bromine atom exhibits a dual electronic effect. It is electron-withdrawing via induction but electron-donating through resonance. Overall, it deactivates the aromatic ring towards electrophilic substitution. However, its primary role in modern synthesis is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is the key site of reactivity, readily undergoing oxidative addition to low-valent metal catalysts like Palladium(0).[5]

Pillar 2: Comparative Reactivity & Chemoselectivity

The distinct electronic properties of the aldehyde and aryl bromide groups open up divergent synthetic pathways. Understanding the chemoselectivity of reagents is critical when planning multi-step syntheses involving these scaffolds.

A. Core Transformations: Carbon-Carbon Bond Formation

The most significant difference in reactivity lies in the primary methods for C-C bond formation. The formyl-analog excels in classic carbonyl chemistry, while the bromo-analog is a workhorse for modern cross-coupling.

1. Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction (Formyl-Analog)

The aldehyde functionality is an ideal substrate for olefination reactions, which convert the C=O double bond into a C=C double bond. The Horner-Wadsworth-Emmons (HWE) reaction is particularly valuable as it uses a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding Wittig ylide, and often provides excellent stereoselectivity for the (E)-alkene.[6][7] The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.[7]

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination P Phosphonate Carbanion Phosphonate Carbanion (Nucleophile) P->Carbanion H+ abstraction Base Base (e.g., NaH) Base->P Carbanion_ref Carbanion Aldehyde Aldehyde (Electrophile) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Intermediate_ref Intermediate Carbanion_ref->Aldehyde Rate-limiting step Oxaphosphetane Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Intermediate_ref->Oxaphosphetane Cyclization

Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.

2. Palladium-Catalyzed Suzuki-Miyaura Coupling (Bromo-Analog)

The aryl bromide is an ideal electrophile for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most robust and widely used methods for constructing biaryl structures or connecting aryl and vinyl groups.[8][9] The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions.[10] The reactivity of the halide partner typically follows the trend I > OTf > Br >> Cl.[11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)L₂-Br (Oxidative Addition Product) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-R (Transmetalation Product) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Ar-Br aryl_halide->pd0 organoboron R-B(OR)₂ organoboron->pd2_ox base Base base->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Reactivity of the Butanenitrile Chain

Both molecules contain a nitrile group, which can serve as a precursor to amines or carboxylic acids. The key consideration here is chemoselectivity—choosing reagents that will transform the nitrile without affecting the primary aromatic functional group.

1. Reduction to a Primary Amine

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[12]

  • For 4-(4-Formylphenoxy)butanenitrile : LiAlH₄ would reduce both the aldehyde and the nitrile. To achieve selective nitrile reduction, the aldehyde must first be protected (e.g., as an acetal). Alternatively, a milder reducing agent like sodium borohydride (NaBH₄) can be used first to selectively reduce the aldehyde to an alcohol, leaving the nitrile untouched for a subsequent reduction step.

  • For 4-(4-Bromophenoxy)butanenitrile : LiAlH₄ can be used to reduce the nitrile to an amine without affecting the aryl bromide. This allows for a straightforward transformation.

2. Reduction to an Aldehyde

A partial reduction of the nitrile to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by an aqueous workup.[13][14][15] This reaction proceeds via an imine intermediate which is hydrolyzed.[15]

  • For 4-(4-Formylphenoxy)butanenitrile : This transformation is redundant as the molecule already possesses a more reactive aldehyde.

  • For 4-(4-Bromophenoxy)butanenitrile : This provides a synthetic route to convert the bromo-analog into the formyl-analog, demonstrating the synthetic interchangeability of these functional groups.

The following diagram illustrates the divergent and convergent synthetic pathways available from these two scaffolds.

Reactivity_Paths Formyl 4-(4-Formylphenoxy)butanenitrile Alkene Olefination Product Formyl->Alkene HWE Reaction Diol_Amine Diol-Amine (from LiAlH₄) Formyl->Diol_Amine LiAlH₄ Alcohol_Nitrile Alcohol-Nitrile (from NaBH₄) Formyl->Alcohol_Nitrile NaBH₄ Bromo 4-(4-Bromophenoxy)butanenitrile Biaryl Biaryl Product Bromo->Biaryl Suzuki Coupling Amine_Bromo Amine-Bromo (from LiAlH₄) Bromo->Amine_Bromo LiAlH₄ Formyl_from_Bromo 4-(4-Formylphenoxy)butanenitrile Bromo->Formyl_from_Bromo 1) DIBAL-H 2) H₂O

Caption: Divergent reactivity pathways of the two scaffolds.

Pillar 3: Experimental Protocols & Data

The following protocols are illustrative examples based on established methodologies. Researchers should always conduct their own optimization and safety assessments.

Protocol 1: HWE Olefination of 4-(4-Formylphenoxy)butanenitrile

Objective: To synthesize (E)-4-(4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenoxy)butanenitrile.

Methodology:

  • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 4-(4-Formylphenoxy)butanenitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target (E)-alkene.

Protocol 2: Suzuki Coupling of 4-(4-Bromophenoxy)butanenitrile

Objective: To synthesize 4-(4'-methyl-[1,1'-biphenyl]-4-yloxy)butanenitrile.

Methodology:

  • To a reaction vessel, add 4-(4-Bromophenoxy)butanenitrile (1.0 eq), p-tolylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Purge the vessel with an inert atmosphere (N₂ or Ar).

  • Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target biaryl compound.

Comparative Data Summary
Reaction Type4-(4-Formylphenoxy)butanenitrile4-(4-Bromophenoxy)butanenitrileKey Differentiator
HWE Olefination Reactive . Forms C=C bond at aldehyde position.[6]Unreactive . Aryl bromide does not react.Electrophilicity of the carbonyl group.
Suzuki Coupling Unreactive . Aldehyde does not participate.Reactive . Forms C-C bond at C-Br position.[8]C-Br bond's ability for oxidative addition.
Reduction (LiAlH₄) Both groups reduce (aldehyde to alcohol, nitrile to amine).Nitrile reduces selectively to an amine.Chemoselectivity of LiAlH₄.
Reduction (NaBH₄) Aldehyde reduces selectively to an alcohol.[12]Unreactive .Milder nature of NaBH₄.
Reduction (DIBAL-H) Aldehyde reduces to alcohol.Nitrile reduces to aldehyde (at low temp).[15]Controlled, partial reduction of nitrile.

Conclusion

The comparison between 4-(4-Formylphenoxy)butanenitrile and 4-(4-Bromophenoxy)butanenitrile serves as a powerful illustration of how a single functional group substitution can fundamentally redirect the synthetic potential of a molecular scaffold.

  • The formyl-analog is primed for transformations leveraging the electrophilicity of its carbonyl carbon, making it an excellent substrate for olefination, reductive amination, and nucleophilic additions.

  • The bromo-analog is an archetypal building block for modern transition-metal catalysis, enabling the construction of complex architectures through a variety of cross-coupling reactions.

The choice between these two starting materials is therefore not arbitrary but a strategic decision based on the desired final structure. By understanding the principles of chemoselectivity and the distinct mechanisms at play, researchers can efficiently navigate complex synthetic routes and accelerate the discovery of novel molecules in their respective fields.

References

  • Wikipedia. Wittig reaction.[Link]

  • ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation.[Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction.[Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.[Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism.[Link]

  • Organic Chemistry Portal. Wittig Reaction.[Link]

  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.[Link]

  • Wikipedia. Functional group.[Link]

  • Research Repository. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars.[Link]

  • Taylor & Francis Online. Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides.[Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.[Link]

  • Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes.[Link]

  • ResearchGate. Functional Groups in Organic Chemistry: Classification, Reactivity, and Applications in Synthesis.[Link]

  • Chemistry LibreTexts. Chemistry of Nitriles.[Link]

  • Chemguide. reduction of nitriles.[Link]

  • Wikipedia. Nitrile reduction.[Link]

  • Exploring Organic Chemistry. Functional Groups: A Comprehensive Guide.[Link]

  • Introductory Chemistry. Functional Groups Names, Properties, and Reactions.[Link]

  • Wikipedia. Suzuki reaction.[Link]

  • Quora. Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones?[Link]

  • ResearchGate. Novel Palladium-Catalyzed Intramolecular Addition of Aryl Bromides to Aldehydes as Key to the Synthesis of 3,3-Dimethylchroman-4-ones and 3,3-Dimethylchroman-4-ols.[Link]

  • Study.com. Functional Groups in Organic Synthesis & Analysis.[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

  • Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • YouTube. Suzuki Coupling.[Link]

  • National Center for Biotechnology Information. Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols.[Link]

  • CORE. Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite.[Link]

Sources

Validation

alternative reagents to 4-(4-Formylphenoxy)butanenitrile for heterocyclic synthesis

As a Senior Application Scientist, I frequently encounter the limitations of legacy bifunctional building blocks in complex synthetic workflows. 4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4) is a classic example: it...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy bifunctional building blocks in complex synthetic workflows. 4-(4-Formylphenoxy)butanenitrile (CAS 99842-71-4) is a classic example: it provides an electrophilic benzaldehyde moiety for constructing heterocyclic cores (e.g., via Biginelli or Hantzsch condensations) and a pendant butyronitrile group for downstream functionalization[1].

However, the downstream transformation of nitriles into primary amines, carboxylic acids, or tetrazoles typically demands harsh conditions—such as prolonged reflux in strong acids/bases or the use of hazardous azides at high temperatures. These aggressive environments frequently degrade sensitive heterocyclic scaffolds. To preserve structural integrity and improve synthetic yields, modern drug development relies on alternative reagents that offer orthogonal reactivity, milder deprotection profiles, or enhanced structural rigidity.

Here is an in-depth technical comparison of the top alternative reagents to 4-(4-Formylphenoxy)butanenitrile, complete with mechanistic causality and self-validating experimental protocols.

Mechanistic & Structural Analysis: Divergent Pathways

The selection of an alternative reagent hinges on modifying the pendant functional group while retaining the critical aromatic aldehyde required for core condensation.

Divergent_Pathways Aldehyde Aromatic Aldehyde Reactivity (Heterocycle Formation) Nitrile Original: Pendant Nitrile 4-(4-Formylphenoxy)butanenitrile Aldehyde->Nitrile Alkyne Alt 1: Pendant Alkyne 4-(Prop-2-yn-1-yloxy)benzaldehyde Aldehyde->Alkyne Ester Alt 2: Pendant Ester Alkyl 4-(4-formylphenoxy)butanoate Aldehyde->Ester Tetrazole Harsh Derivatization (Tetrazole / Amine) Nitrile->Tetrazole Triazole Orthogonal Click (1,2,3-Triazole) Alkyne->Triazole Acid Mild Saponification (Carboxylic Acid) Ester->Acid

Divergent downstream functionalization pathways based on the chosen pendant group.

Alternative 1: 4-(Prop-2-yn-1-yloxy)benzaldehyde (The Click-Ready Scaffold)

Causality & Advantages: By replacing the butyronitrile chain with a propargyl ether, we generate a reagent primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This completely bypasses the harsh conditions of nitrile transformation. Triazole formation is highly modular, orthogonal to most heterocyclic core syntheses, and proceeds under exceptionally mild aqueous conditions. Furthermore, 1,2,3-triazoles are metabolically stable bioisosteres of amide bonds and have demonstrated potent antineoplastic and anti-mycobacterial activities in recent dual-acting Schiff-based hybrids[2].

Self-Validating Protocol: CuAAC Click Synthesis of Triazole Hybrids

Objective: Modular functionalization of the heterocyclic core without degrading the scaffold.

  • Core Condensation : React 4-(prop-2-yn-1-yloxy)benzaldehyde with the appropriate core-forming reagents (e.g., amines for Schiff bases).

    • Causality: The aldehyde acts as the primary electrophile, leaving the alkyne untouched.

    • Validation Checkpoint: Monitor by TLC. Confirm completion via 1 H NMR by the disappearance of the characteristic aldehyde proton singlet at ~10.0 ppm, and the appearance of the alkyne C≡C stretch at ~2100 cm⁻¹ in FT-IR.

  • CuAAC Click Reaction : Suspend the alkyne-tethered heterocycle and a substituted azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq). Stir at room temperature for 6 hours[2].

    • Causality: The t-BuOH/H₂O co-solvent system is critical; it solubilizes both the lipophilic organic substrates and the water-soluble catalytic salts[2]. Sodium ascorbate is employed to reduce Cu(II) to the active Cu(I) species in situ, preventing oxidative Glaser homocoupling of the alkynes.

    • Validation Checkpoint: Isolate via precipitation. Confirm triazole formation via 1 H NMR by the emergence of the diagnostic triazole ring proton singlet at ~8.0 ppm.

CuAAC_Workflow Start Starting Material 4-(Prop-2-yn-1-yloxy)benzaldehyde Condensation Step 1: Core Condensation (e.g., Schiff Base / Biginelli) Checkpoint: Disappearance of Aldehyde Start->Condensation Intermediate Alkyne-Tethered Heterocycle Checkpoint: IR peak ~2100 cm⁻¹ (-C≡C-) Condensation->Intermediate Click Step 2: CuAAC Click Reaction + R-N₃, CuSO₄·5H₂O, NaAsc t-BuOH/H₂O (1:1), RT Intermediate->Click Product 1,2,3-Triazole Hybrid Checkpoint: NMR ~8.0 ppm (Triazole-H) Click->Product

Experimental workflow for synthesizing 1,2,3-triazole hybrids via CuAAC click chemistry.

Alternative 2: Alkyl 4-(4-formylphenoxy)butanoates (The Orthogonal Esters)

Causality & Advantages: For applications requiring a terminal carboxylic acid (e.g., for subsequent amide coupling or to improve aqueous solubility), hydrolyzing a nitrile can destroy delicate heterocyclic systems like dihydropyridines. By substituting the nitrile with an ester—such as methyl or ethyl 4-(4-formylphenoxy)butanoate[3][4]—the deprotection step becomes entirely orthogonal to the core's stability.

Self-Validating Protocol: Biginelli Condensation & Mild Saponification

Objective: Generate a carboxylic acid-functionalized heterocycle without subjecting the core to harsh nitrile hydrolysis conditions.

  • Biginelli Reaction : Reflux alkyl 4-(4-formylphenoxy)butanoate[3][4], urea, and ethyl acetoacetate in ethanol with catalytic p-toluenesulfonic acid (p-TsOH).

    • Causality: The acid catalyst activates the aldehyde for the initial Knoevenagel-type condensation, driving the multicomponent reaction.

    • Validation Checkpoint: Confirm the formation of the dihydropyrimidine core via FT-IR by the appearance of a broad N-H stretch at ~3200 cm⁻¹ and the disappearance of the aldehyde C=O stretch.

  • Mild Saponification : Dissolve the ester-tethered heterocycle in a 3:1 mixture of THF and water. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

    • Causality: Nitrile hydrolysis requires refluxing in strong aqueous acid or base, which can induce retro-Biginelli cleavage. In contrast, this ester undergoes saponification under mild conditions. THF swells the organic core, while water dissolves the LiOH, ensuring a homogeneous reaction interface at room temperature.

    • Validation Checkpoint: Acidify to pH 3 to precipitate the product. Confirm conversion via FT-IR by the shift of the ester carbonyl (~1735 cm⁻¹) to a carboxylic acid carbonyl (~1710 cm⁻¹) coupled with a broad O-H stretch.

Alternative 3: 4-(4-Formylphenoxy)acetonitrile (The Rigid Analogue)

Causality & Advantages: When the three-carbon linker of the butyronitrile group introduces too much conformational flexibility—potentially leading to entropic penalties during target binding—shortening the linker to a single methylene group rigidifies the pharmacophore. While the chemical reactivity remains similar to the original reagent, the shorter linker significantly alters the spatial trajectory of the pendant group, which is a critical maneuver for Structure-Activity Relationship (SAR) optimization.

Quantitative Data Comparison

The following table summarizes the structural and operational parameters of the discussed reagents to guide your synthetic planning:

ReagentPendant GroupLinker LengthDownstream ReactionDeprotection/Reaction ConditionsCore Compatibility
4-(4-Formylphenoxy)butanenitrile Nitrile (-CN)3 CarbonsTetrazole / AmineHarsh (Reflux, Strong Acid/Base, NaN₃)Low (Prone to degradation)
4-(Prop-2-yn-1-yloxy)benzaldehyde Alkyne (-C≡CH)1 Carbon1,2,3-TriazoleMild (CuAAC, RT, Aqueous)Excellent
Alkyl 4-(4-formylphenoxy)butanoate Ester (-COOR)3 CarbonsCarboxylic AcidMild (LiOH, RT, THF/H₂O)High
4-(4-Formylphenoxy)acetonitrile Nitrile (-CN)1 CarbonTetrazole / AmineHarsh (Reflux, Strong Acid/Base)Low

Sources

Comparative

Mechanistic Divergence: How Payload Release Dictates Efficacy

The Architect of Delivery: A Comparative Guide to Cleavable vs. Non-Cleavable ADC Linkers As a Senior Application Scientist in bioconjugation, I often see antibody-drug conjugate (ADC) development programs stall not beca...

Author: BenchChem Technical Support Team. Date: March 2026

The Architect of Delivery: A Comparative Guide to Cleavable vs. Non-Cleavable ADC Linkers

As a Senior Application Scientist in bioconjugation, I often see antibody-drug conjugate (ADC) development programs stall not because of the antibody or the payload, but due to the linker. The linker is the mechanical fulcrum of an ADC; it must maintain absolute stability in systemic circulation to prevent off-target toxicity, yet rapidly disintegrate upon reaching the tumor microenvironment to achieve a lethal intracellular concentration[].

This guide provides an objective, data-driven comparison of the two dominant linker paradigms: Cleavable (e.g., Val-Cit) and Non-Cleavable (e.g., SMCC) linkers. By examining their release mechanisms, stability profiles, and bystander effects, we can establish a rational framework for linker selection.

The fundamental difference between cleavable and non-cleavable linkers lies in their causality of payload release. This mechanism directly governs the pharmacological profile of the ADC.

Cleavable Linkers (The Val-Cit Paradigm) Enzymatically cleavable linkers, such as the valine-citrulline (Val-Cit) dipeptide, exploit the differential protease expression between plasma and the lysosomal compartment[2]. Upon internalization, the ADC is trafficked to the lysosome, where proteases like Cathepsin B—often overexpressed in tumor cells—recognize and cleave the peptide bond[3]. This is typically followed by the collapse of a self-immolative spacer (e.g., PABC), releasing the fully unmodified, lipophilic payload (such as MMAE)[4]. Because the free payload is membrane-permeable, it can diffuse out of the target cell and eradicate adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect [3][5].

Non-Cleavable Linkers (The SMCC Paradigm) Non-cleavable linkers, such as the thioether-based SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are virtually impervious to enzymatic or chemical cleavage in the bloodstream[]. Instead, payload release is entirely dependent on the proteolytic degradation of the monoclonal antibody backbone within the lysosome[2]. The resulting payload is not "free"; it remains covalently attached to an amino acid residue (e.g., Lysine-SMCC-DM1)[2]. This charged, hydrophilic adduct cannot cross the lipid bilayer, effectively eliminating the bystander effect and restricting cytotoxicity exclusively to antigen-positive cells[5].

G ADC ADC in Systemic Circulation Bind Antigen Binding & Endocytosis ADC->Bind Lyso Lysosomal Trafficking (pH 4.5 - 5.0) Bind->Lyso ValCit Cleavable (Val-Cit) Cathepsin B Cleavage Lyso->ValCit SMCC Non-Cleavable (SMCC) mAb Degradation Lyso->SMCC FreeDrug Unmodified, Lipophilic Free Payload ValCit->FreeDrug Rapid Release ChargedDrug Charged Payload-Amino Acid Adduct SMCC->ChargedDrug Slow Degradation Bystander Bystander Effect (Kills Adjacent Cells) FreeDrug->Bystander NoBystander No Bystander Effect (Target Cell Death Only) ChargedDrug->NoBystander

Caption: ADC internalization and linker-dependent payload release pathways.

Quantitative Performance Comparison

When evaluating these linkers, we must look at empirical data. While Val-Cit offers potent bystander killing, it suffers from species-dependent instability. Specifically, extracellular carboxylesterase 1c (Ces1c) in murine plasma prematurely cleaves Val-Cit, leading to rapid payload loss in mouse models—a critical artifact to account for during preclinical IND-enabling studies[2][6]. SMCC, conversely, maintains exceptional stability across all species[6].

ParameterCleavable (e.g., Val-Cit-MMAE)Non-Cleavable (e.g., SMCC-DM1)
Primary Release Mechanism Enzymatic cleavage (Cathepsin B)[4]Lysosomal antibody degradation[4]
Active Payload Form Unmodified, membrane-permeable[5]Charged amino acid-adduct[5]
Bystander Effect Yes (Highly active)[4]No (Minimal to none)[5]
Plasma Stability (Human) High (t1/2 > days)[7]Very High (t1/2 > weeks)[8]
Plasma Stability (Mouse) Low (Cleaved by murine Ces1c)[2]Very High[6]
Ideal Clinical Application Heterogeneous tumors[5]Homogeneous tumors / Hematological[5]

Self-Validating Experimental Methodologies

To objectively select a linker, you must generate robust, reproducible data. Below are the gold-standard protocols used in biopharma to validate linker stability and functional release.

Protocol 1: Multispecies Plasma Stability Assay (LC-MS & RP-HPLC)

Causality: Assessing stability in a single species is a critical failure point. Because enzymes like Ces1c exist in mice but not humans, a multispecies approach is mandatory to deconvolute true linker instability from species-specific artifacts[9].

  • Spiking: Dilute the purified ADC into pooled plasma (Human, Cynomolgus Monkey, and CD1 Mouse) to a clinically relevant concentration of 100 µg/mL[9][10].

  • Incubation: Incubate the mixtures in a humidified incubator at 37°C.

  • Aliquoting & Quenching: At designated time points (0, 1, 6, 24, 48, 96, and 168 hours), extract 50 µL aliquots. Critical Step: Immediately snap-freeze in liquid nitrogen or add 150 µL of cold Acetonitrile (ACN) to precipitate proteins. This instantly quenches enzymatic activity, ensuring the readout is a true snapshot of that exact time point[10].

  • Intact ADC Analysis (LC-MS): Utilize immunoaffinity capture to isolate the intact ADC from the plasma matrix. Analyze via LC-MS to calculate the Drug-to-Antibody Ratio (DAR) loss over time[11].

  • Free Payload Quantification (RP-HPLC): Centrifuge the ACN-quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an RP-HPLC system (C18 column) to quantify the prematurely released free payload[10].

Workflow Spike Spike ADC into Plasma (Human, Monkey, Mouse) Incubate Incubate at 37°C (0 to 168 hours) Spike->Incubate Aliquots Collect Aliquots & Quench (Snap Freeze / ACN) Incubate->Aliquots Path1 Immunoaffinity Capture (Isolate Intact ADC) Aliquots->Path1 Path2 Protein Precipitation (Isolate Free Payload) Aliquots->Path2 Read1 LC-MS Analysis (Quantify DAR Loss) Path1->Read1 Read2 RP-HPLC Analysis (Quantify Free Drug) Path2->Read2

Caption: Experimental workflow for assessing multispecies ADC plasma stability and drug release.

Protocol 2: In Vitro Bystander Effect Co-Culture Assay

Causality: To prove that a cleavable linker successfully mediates a bystander effect, you must demonstrate that the payload can escape the primary target cell and induce apoptosis in neighboring cells that lack the target antigen.

  • Cell Preparation: Select an antigen-positive cell line (e.g., HER2+ SKBR3) and an antigen-negative cell line (e.g., HER2- MDA-MB-468).

  • Fluorescent Tagging: Stably label the antigen-negative cells with a tracking dye (e.g., CellTrace™ Far Red) to differentiate them during analysis.

  • Co-Culture: Seed the two cell lines at a 1:1 ratio in a 6-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the co-culture with varying concentrations of the cleavable (Val-Cit) and non-cleavable (SMCC) ADCs[4].

  • Flow Cytometry Analysis: After 72 hours, harvest the cells and stain with Annexin V (apoptosis marker). Use flow cytometry to gate the Far Red-positive (antigen-negative) population.

  • Interpretation: If the Far Red-positive cells show high Annexin V staining, the payload successfully diffused across membranes, confirming the bystander effect. SMCC-linked ADCs should show near-zero apoptosis in this specific gated population[5].

Strategic Conclusion

There is no universal "best" linker; the choice is an exercise in biological matching.

  • Choose Cleavable (Val-Cit) when targeting solid tumors with highly heterogeneous antigen expression. The bystander effect is required to eradicate tumor cells that evade direct ADC binding[5].

  • Choose Non-Cleavable (SMCC) when targeting hematological malignancies or solid tumors with homogeneous antigen expression. The superior plasma stability widens the therapeutic window and drastically reduces systemic, off-target toxicity[5][8].

References

  • iQ Biosciences. "ADC Plasma Stability Assay." iQ Biosciences.[Link]

  • Su, D., et al. "High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release." NIH/PMC.[Link]

  • SciSpace. "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." SciSpace.[Link]

  • Su, Z., et al. "Antibody–drug conjugates: Recent advances in linker chemistry." NIH/PMC.[Link]

  • ADC Review. "What are Stable Linkers?" ADC Review.[Link]

Sources

Validation

A Comparative Guide to Validating Synthesis Purity: Core-Shell vs. Fully Porous HPLC Columns

Validating the synthetic purity of small molecules and peptides is a critical bottleneck in drug development. Following solid-phase peptide synthesis (SPPS) or complex small-molecule synthesis, the crude product contains...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the synthetic purity of small molecules and peptides is a critical bottleneck in drug development. Following solid-phase peptide synthesis (SPPS) or complex small-molecule synthesis, the crude product contains closely related impurities—such as truncated sequences, diastereomers, and oxidation products. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this validation. However, the choice of stationary phase morphology dictates whether these critical impurities are resolved or obscured.

As an Application Scientist, I approach analytical method development not just as a series of steps, but as a self-validating system governed by physical chemistry. This guide objectively compares the performance of modern Core-Shell (Superficially Porous) Particles (SPP) against traditional Fully Porous Particles (FPP) for purity validation, providing actionable experimental protocols and mechanistic insights.

Part 1: The Mechanistic Causality of Particle Morphology

To understand why a column succeeds or fails at resolving closely related synthetic impurities, we must look at the van Deemter equation , which describes chromatographic band broadening.

  • Fully Porous Particles (FPP): Analytes must diffuse deep into the porous network of the silica particle to interact with the stationary phase. This extended diffusion path increases the mass transfer resistance ( C -term), leading to broader peaks, especially at higher flow rates.

  • Core-Shell Particles (SPP): These particles feature a solid, impermeable silica core surrounded by a thin porous shell. Analytes only penetrate the shallow outer layer. This drastically reduces the longitudinal diffusion ( B -term) and mass transfer resistance ( C -term). The result is sub-2 µm UHPLC-like efficiency (sharp peaks, high resolution) but at backpressures manageable by standard HPLC systems [1].

G A Particle Morphology B Core-Shell (SPP) Solid Core + Porous Shell A->B C Fully Porous (FPP) 100% Porous Volume A->C D Reduced Mass Transfer (Lower C-Term) B->D E Deep Pore Penetration (Higher C-Term) C->E F Sharp Peaks & High Resolution D->F G Broader Peaks & Lower Resolution E->G

Fig 1: Mass transfer and diffusion pathways in Core-Shell vs. Fully Porous particles.

Part 2: Comparative Performance Data

When validating a crude peptide (e.g., synthesized via HATU-mediated coupling) [2], resolving the main product from des-amino or oxidized impurities is paramount. The table below summarizes the chromatographic performance of a 2.6 µm Core-Shell column versus a standard 5.0 µm FPP column under identical gradient conditions.

Performance MetricTraditional FPP (5.0 µm)Core-Shell SPP (2.6 µm)Analytical Advantage for Purity Validation
Theoretical Plates ( N ) ~80,000 / meter~200,000 / meterSharper peaks; baseline resolution of closely related des-amino impurities.
Backpressure ~150 bar (Low)~250 bar (Moderate)Operable on standard 400-bar HPLC systems without requiring UHPLC upgrades.
Analysis Time 25 minutes10 minutes60% reduction in run time, accelerating high-throughput screening [3].
Peak Capacity ModerateHighSuperior detection of co-eluting low-level synthesis byproducts.
Part 3: Self-Validating Experimental Protocol for Purity Analysis

To ensure scientific integrity, purity validation must be treated as a self-validating system. Relying solely on UV absorbance can artificially inflate purity if impurities co-elute or lack chromophores. The following protocol integrates orthogonal detection (UV + MS) in compliance with ICH Q2(R1) guidelines for specificity and precision [4].

Workflow Start Crude Synthesis Sample Prep Sample Prep & Filtration (Remove Particulates) Start->Prep Inject RP-HPLC Injection (Core-Shell Column) Prep->Inject Split Orthogonal Detection Inject->Split UV UV/Vis at 214/254 nm (Quantification) Split->UV MS Mass Spectrometry (Identity Verification) Split->MS Validate ICH Q2(R1) Validation (Linearity, Precision, Accuracy) UV->Validate MS->Validate Report Final Purity Certificate Validate->Report

Fig 2: Self-validating HPLC workflow using orthogonal UV and MS detection for purity.

Step-by-Step Methodology: RP-HPLC Purity Validation

Objective: Determine the area-percent purity of a synthetic peptide while verifying molecular identity.

1. Sample Preparation:

  • Dissolve the crude synthetic peptide in Mobile Phase A (0.1% TFA in Water) to a concentration of 1.0 mg/mL.

  • Causality Check: Using the starting mobile phase prevents solvent-mismatch band broadening upon injection, ensuring the analyte focuses tightly at the head of the column.

  • Filter through a 0.22 µm PTFE syringe filter to remove insoluble resin or cleavage cocktail scavengers.

2. Chromatographic Setup:

  • Column: Core-Shell C18, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acts as an ion-pairing agent to neutralize basic residues and improve peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Causality Check: Elevating the temperature reduces mobile phase viscosity, which further minimizes backpressure and improves mass transfer kinetics.

3. Gradient Elution Profile:

  • 0–2 min: 5% B (Isocratic hold to focus the analyte band).

  • 2–12 min: 5% to 65% B (Linear gradient to elute peptides based on subtle hydrophobic differences).

  • 12–14 min: 95% B (Column wash to remove highly retained hydrophobic scavengers).

  • 14–18 min: 5% B (Re-equilibration).

4. Orthogonal Detection & Integration:

  • Route the column effluent through a UV/Vis detector (set to 214 nm for peptide bond absorbance) and in-line to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Causality Check: UV at 214 nm provides semi-quantitative area-percent purity. MS confirms the m/z of the main peak matches the theoretical mass, and identifies the mass of any resolved impurities (e.g., +16 Da indicating an oxidized methionine).

5. ICH Q2(R1) Validation Checks:

  • Precision: Perform 6 replicate injections. The Relative Standard Deviation (RSD) of the main peak area must be ≤1.0% .

  • Specificity: Ensure baseline resolution ( Rs​≥1.5 ) between the target API and the closest eluting synthetic impurity.

Conclusion

For drug development professionals validating synthesis purity, upgrading from traditional fully porous columns to core-shell technology is a highly logical, data-driven choice. Core-shell particles eliminate the mass-transfer bottleneck, providing the resolving power necessary to detect hidden synthetic impurities without the capital expenditure of UHPLC systems. When coupled with an orthogonal UV-MS workflow, this approach guarantees that reported purity metrics are both scientifically sound and regulatory-compliant.

References
  • Shimadzu. "Core-shell column." Shimadzu Corporation. Available at:[Link]

  • GL Sciences. "Core Shell HPLC Columns & Technology." GL Sciences. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry. Available at:[Link]

Sources

Comparative

comparative study of different methods for nitrile synthesis

An in-depth comparative analysis of nitrile synthesis methodologies is critical for modern drug development and materials science. The substitution of a carbonyl group with a nitrile moiety frequently improves a drug can...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of nitrile synthesis methodologies is critical for modern drug development and materials science. The substitution of a carbonyl group with a nitrile moiety frequently improves a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, making nitriles indispensable in medicinal chemistry[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we critically evaluate the mechanistic causality, scalability, and safety profiles of classical and emerging cyanation techniques, supported by field-proven experimental data.

Mechanistic Overview of Nitrile Synthesis Pathways

Nitrile synthesis can be broadly categorized into classical functional group interconversions (e.g., amide dehydration, Kolbe synthesis) and advanced catalytic or cyanide-free methodologies. The selection of a specific pathway dictates the safety protocols, yield, and functional group tolerance of the reaction.

NitrilePathways A Primary Amides (R-CONH2) N Nitriles (R-CN) A->N Dehydration (SOCl2, POCl3) B Alkyl Halides (R-X) B->N Kolbe SN2 (NaCN/KCN) C Anilines (Ar-NH2) C->N Sandmeyer (HNO2, CuCN) D Ketones (R2C=O) D->N van Leusen (TosMIC, Base)

Overview of primary synthetic routes to nitriles from various functional group precursors.

Comparative Analysis of Synthetic Methodologies

A. Classical Dehydration of Primary Amides

The dehydration of primary amides remains a highly reliable method for both aliphatic and aromatic nitrile synthesis. Reagents such as thionyl chloride ( SOCl2​ ), phosphorus oxychloride ( POCl3​ ), or phosphorus pentoxide ( P2​O5​ ) are typically employed[2].

  • Causality & Mechanism: The reaction is initiated by the nucleophilic attack of the amide oxygen on the electrophilic sulfur of SOCl2​ . This forms a highly reactive imidoyl chloride intermediate. Subsequent E2-like elimination of HCl and SO2​ yields the nitrile[3].

  • Performance: Yields are generally excellent, but the reliance on harsh, corrosive dehydrating agents limits its application in the presence of acid-sensitive functional groups.

B. Sandmeyer and Transition-Metal Catalyzed Cyanation

For aromatic nitriles, the Sandmeyer reaction converts an aniline to a diazonium salt, followed by displacement using copper(I) cyanide ( CuCN )[4].

  • Causality & Mechanism: Diazonium salts are thermally labile; thus, the intermediate must be maintained at 0–5 °C to prevent decomposition into phenols or biphenyl byproducts before the addition of the CuCN nucleophile[4].

  • Modern Alternatives: To avoid stoichiometric toxic copper and cyanide salts, palladium-catalyzed cyanation of aryl halides has been developed. Using NaCN or less toxic CuSCN with a Pd(OAc)2​ or t−Bu3​P -ligated Pd catalyst at 70 °C can achieve 88–99% yields with superior functional group tolerance[5].

C. Cyanide-Free Flow Chemistry (van Leusen Reaction)

Handling stoichiometric alkali cyanides ( NaCN,KCN ) or hydrogen cyanide ( HCN ) presents severe manufacturing hazards. The van Leusen reaction offers a cyanide-free alternative by converting ketones directly to nitriles using tosylmethyl isocyanide (TosMIC)[1].

  • Causality & Mechanism: The base (e.g., KOtBu or NaOMe ) deprotonates TosMIC, which then undergoes nucleophilic addition to the ketone. This forms an oxazoline intermediate that subsequently undergoes ring-opening and elimination of the tosyl group to form the nitrile[6].

  • Flow Chemistry Advantage: In batch, this reaction can take up to 17 hours. However, adapting this to a continuous flow microreactor reduces the residence time to just 1.5 minutes, mitigating thermal degradation and scaling safely up to 8.8 g/h[6].

VanLeusen K Ketone (R2C=O) I1 Oxazoline Intermediate K->I1 Addition & Cyclization T TosMIC (TsCH2NC) T->I1 Addition & Cyclization B Base (KOtBu / NaOMe) B->I1 Addition & Cyclization P Nitrile (R2CH-CN) I1->P Ring Opening & Elimination S 4-Tosyloxazole (Side Product) I1->S Competing Pathway

Mechanistic pathway of the cyanide-free van Leusen reaction using TosMIC.

D. Reductive Cyanation using CO2​ and NH3​

A groundbreaking green chemistry approach utilizes a Nickel-Triphos catalyst to perform reductive cyanation of organic chlorides using CO2​ and NH3​ as the cyano source[7]. This completely circumvents toxic cyanides, utilizing abundant gases and achieving up to 97% yields, making it highly valuable for synthesizing isotope-labeled drugs (e.g., using 13CO2​ )[7].

Quantitative Performance Comparison

The following table synthesizes experimental data across the discussed methodologies to aid in route selection.

Synthesis MethodSubstrateReagents / CatalystReaction ConditionsTypical YieldKey Limitations / Advantages
Amide Dehydration Primary Amides SOCl2​ or POCl3​ Reflux, 1-4 h80–95%Limitation: Harsh, acidic conditions; poor tolerance for sensitive groups[3].
Sandmeyer Reaction Anilines (e.g., 4-Methylaniline) HNO2​ , CuCN Water/Benzene, 0–5 °C RT~80%Limitation: Thermally labile diazonium salts; uses toxic CuCN [4].
Pd-Catalyzed Cyanation Aryl Bromides NaCN , Pd/t−Bu3​P MeCN-THF, 70 °C, 2 h88–99%Advantage: Low catalyst loading (0.5-1.0 mol%), high functional group tolerance[5].
van Leusen (Batch) Ketones (e.g., Benzophenone)TosMIC, KOtBu THF/MeOH, RT, 4 h91%Advantage: Cyanide-free. Limitation: Long reaction times in batch[1].
van Leusen (Flow) KetonesTosMIC, NaOMe Continuous Flow, 1.5 min residence>85%Advantage: Highly scalable (8.8 g/h), extremely fast, safe profile[6].
Reductive Cyanation Aryl Chlorides CO2​ , NH3​ , Ni-Triphos, ZnReductive conditionsUp to 97%Advantage: Completely green cyano source; allows easy 13C isotopic labeling[7].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps and mechanistic troubleshooting.

Protocol 1: Dehydration of Primary Amides using Thionyl Chloride

This protocol is optimized for robust aliphatic and aromatic amides.

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize SO2​ and HCl byproducts).

  • Reaction: Add the primary amide (1.0 equiv) to the flask. Slowly add SOCl2​ (1.5–2.0 equiv). Causality Check: The excess SOCl2​ acts as both the dehydrating agent and the solvent. For solid amides, a non-reactive co-solvent like toluene can be added.

  • Heating: Heat the mixture to reflux (approx. 75–80 °C). Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly polar amide spot indicates the formation of the non-polar nitrile.

  • Quenching (Critical Step): Once complete, cool the flask to 0 °C. Slowly pour the mixture into a vigorously stirred, ice-cold saturated aqueous NaHCO3​ solution. Causality Check: Unreacted SOCl2​ reacts violently with water. The cold, basic environment safely neutralizes the generated HCl without hydrolyzing the newly formed nitrile back to an amide[4].

  • Isolation: Extract with dichloromethane (3x), dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Cyanide-Free Synthesis of Nitriles via TosMIC (Batch to Flow Adaptation)

This method is ideal for converting ketones to nitriles without handling highly toxic cyanide salts.

  • Reagent Preparation: Prepare a 0.5 M solution of the target ketone (1.0 equiv) and TosMIC (1.3 equiv) in anhydrous THF. Prepare a separate 1.0 M solution of KOtBu (2.0 equiv) in anhydrous methanol[1].

  • Batch Execution: Slowly add the base solution to the ketone/TosMIC mixture at 0 °C to control the initial exotherm. Allow it to warm to room temperature and stir for 4 hours.

  • Flow Adaptation (For Scale-Up): Pump the two solutions through a T-mixer into a perfluoroalkoxy (PFA) tubing reactor coil (e.g., 10 mL volume) maintained at room temperature. Set the flow rates to achieve a residence time of exactly 1.5 minutes[6]. Causality Check: The high surface-area-to-volume ratio of the flow reactor dissipates the heat of the nucleophilic addition instantly, preventing the degradation of TosMIC and suppressing the formation of the 4-tosyloxazole side product[6].

  • Work-up: Collect the reactor effluent in a flask containing saturated aqueous NH4​Cl to quench the base. Extract with ethyl acetate, dry, and purify via flash chromatography.

Conclusion

The landscape of nitrile synthesis is shifting from classical, harsh functional group interconversions toward highly controlled, catalytic, and continuous-flow methodologies. While amide dehydration and the Sandmeyer reaction remain foundational, their utility is often bottlenecked by safety and functional group compatibility. The integration of cyanide-free reagents like TosMIC in continuous flow[6], or the utilization of CO2​/NH3​ via Nickel catalysis[7], represents the future of scalable, safe, and environmentally conscious nitrile manufacturing.

References

  • 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition OpenStax / Pressbooks URL:[Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry Reaction Chemistry & Engineering, RSC Publishing URL:[Link]

  • Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species Nature Communications (via NIH) URL:[Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN ACS Publications URL:[Link]

Sources

Validation

assessing the stability of different cleavable linkers in plasma

Assessing the Stability of Cleavable Linkers in Plasma: A Comparative Guide for ADC Development As a Senior Application Scientist in biotherapeutics, I frequently encounter a critical bottleneck in Antibody-Drug Conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Stability of Cleavable Linkers in Plasma: A Comparative Guide for ADC Development

As a Senior Application Scientist in biotherapeutics, I frequently encounter a critical bottleneck in Antibody-Drug Conjugate (ADC) development: premature payload release. The linker connecting the monoclonal antibody to its cytotoxic payload acts as the fulcrum of the entire molecule. It must maintain absolute stability in systemic circulation (pH 7.4) to prevent off-target toxicity, yet undergo rapid, highly efficient cleavage upon internalization into the target tumor cell's endosomal/lysosomal pathway[1].

This guide objectively evaluates the plasma stability of prominent cleavable linker technologies, compares their mechanistic advantages, and establishes a self-validating LC-MS/MS protocol for rigorous stability assessment.

Mechanistic Comparison of Cleavable Linker Architectures

Cleavable linkers are designed to respond to specific intracellular triggers—such as pH shifts, reducing environments, or lysosomal enzymes. However, their vulnerability to extracellular plasma components varies significantly[2].

Acid-Cleavable Linkers (e.g., Hydrazone, Carbonate)

Acid-cleavable linkers exploit the pH differential between the bloodstream (pH 7.4) and the acidic endosome/lysosome (pH 4.5–6.0)[3].

  • Stability Profile: While conceptually elegant, hydrazone linkers (used in gemtuzumab ozogamicin) exhibit suboptimal plasma stability. They undergo slow, spontaneous hydrolysis in circulation, with a half-life ( t1/2​ ) of approximately 2 days in human plasma[4]. Carbonate linkers (used in sacituzumab govitecan) show similar vulnerabilities ( t1/2​≈36 hours)[4].

  • Application: Due to this systemic lability, acid-cleavable linkers are generally restricted to moderately cytotoxic payloads where premature release is clinically tolerable.

Protease-Cleavable Dipeptides (Val-Cit vs. Val-Ala)

Dipeptide linkers, designed to be cleaved by lysosomal Cathepsin B, dominate the clinical ADC landscape[5].

  • Valine-Citrulline (Val-Cit): The industry standard (e.g., brentuximab vedotin). It is highly stable in human plasma but notoriously unstable in mouse plasma. This is caused by extracellular Carboxylesterase 1C (Ces1c) in mice, which rapidly cleaves the linker, severely confounding preclinical pharmacokinetic (PK) modeling[4][6]. Furthermore, Val-Cit's hydrophobicity can drive ADC aggregation at higher Drug-to-Antibody Ratios (DAR)[7].

  • Valine-Alanine (Val-Ala): An optimized alternative. By replacing citrulline with alanine, the linker's hydrophobicity is reduced. This allows for higher DARs (up to 7.4) with minimal aggregation, making it ideal for highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers[7]. However, Val-Ala still suffers from Ces1c-mediated degradation in mouse plasma[2].

Enzyme-Cleavable Linkers (β-Glucuronide & Sulfatase)

These linkers utilize highly hydrophilic sugar or sulfate groups, requiring specific lysosomal enzymes (β-glucuronidase or sulfatase) for cleavage[8].

  • Stability Profile: They offer exceptional plasma stability and are entirely resistant to mouse Ces1c. Sulfatase-cleavable linkers, for instance, have demonstrated a t1/2​ of over 7 days in mouse plasma, compared to <1 hour for Val-Cit[4]. Their intrinsic hydrophilicity also masks the hydrophobicity of the payload, improving the overall physicochemical properties of the ADC[8].

Reducible Linkers (Disulfides)

Disulfide linkers rely on the high intracellular concentration of glutathione (GSH) relative to the bloodstream[2].

  • Stability Profile: The plasma stability of a disulfide linker is entirely dictated by the degree of steric hindrance (e.g., methyl groups) engineered adjacent to the disulfide bond. Unhindered disulfides are susceptible to premature reduction by serum thiols, whereas highly hindered disulfides (e.g., in mirvetuximab soravtansine) decouple plasma stability from intracellular release[1][2].

LinkerPathway ADC Intact ADC in Plasma (pH 7.4, 37°C) Stable Stable Circulation (e.g., Glucuronide, Val-Ala) ADC->Stable Optimal Design Unstable Premature Cleavage (e.g., Hydrazone, Mouse Val-Cit) ADC->Unstable Labile Design Endosome Tumor Internalization (Endosome/Lysosome) Stable->Endosome Receptor Binding Tox Systemic Toxicity & Reduced Efficacy Unstable->Tox Release Targeted Payload Release (Cathepsin B, Low pH, GSH) Endosome->Release Intracellular Trigger

ADC Linker Cleavage Pathway: Balancing systemic stability with targeted intracellular release.

Quantitative Data Comparison

The following table synthesizes the stability profiles of the primary cleavable linker classes. Note: Half-life values are payload- and conjugation-site dependent; values represent typical ranges observed in literature.

Linker TypeCleavage TriggerHuman Plasma t1/2​ Mouse Plasma t1/2​ Key AdvantagesPrimary Limitations
Hydrazone Acidic pH (4.5–5.0)~2 days~2 daysReleases unmodified payload.High systemic lability; limits use to moderate payloads[4].
Val-Cit Cathepsin B>7 days<2 hoursIndustry standard; rapid intracellular release.Severe mouse plasma instability (Ces1c); aggregation at high DAR[4][7].
Val-Ala Cathepsin B>7 days<2 hoursLow hydrophobicity allows high DAR (e.g., PBDs)[7].Retains mouse plasma instability[2].
β-Glucuronide β-Glucuronidase>7 days>7 daysExceptional stability; highly hydrophilic[8].Complex synthesis; requires specific lysosomal enzymes.
Disulfide (Hindered) Glutathione (GSH)>7 days>7 daysTunable stability via steric hindrance[2].Requires precise engineering to balance stability and release[1].

Experimental Protocol: Two-Step Immunocapture LC-MS/MS Assay

To accurately assess linker stability, simple plasma incubation is insufficient. For ADCs utilizing maleimide conjugation chemistry, the linker-payload can undergo a retro-Michael reaction, prematurely migrating from the antibody to reactive thiols on serum albumin[9]. Therefore, measuring only the "free payload" will falsely inflate the apparent stability of the ADC.

A self-validating protocol must account for all payload destinations: conjugated to the mAb, free in plasma, and adducted to albumin. We achieve this using a Two-Step Immunocapture LC-MS/MS Assay [9][10].

Causality of Experimental Design:
  • Why Immunocapture? Direct protein precipitation suffers from severe matrix effects and cannot distinguish between intact ADC and albumin-bound payload.

  • Why Two Steps? Step 1 extracts the intact ADC. Step 2 extracts the albumin-adducted payload from the remaining supernatant. This ensures mass balance and validates the exact mechanism of instability (cleavage vs. maleimide exchange)[9].

Step-by-Step Methodology

Phase 1: Plasma Incubation

  • Spike the ADC into pooled human or mouse plasma to a clinically relevant concentration (e.g., 10–50 µg/mL).

  • Incubate the mixture at 37°C with gentle agitation.

  • Harvest aliquots (50 µL) at predetermined time points: 0, 1, 6, 24, 72, and 144 hours.

  • Immediately quench the aliquots by adding a protease inhibitor cocktail and freezing at -80°C to halt any enzymatic degradation[6].

Phase 2: Two-Step Immunocapture 5. Step 1 (Intact ADC Capture): Add biotinylated anti-idiotypic antibodies coupled to streptavidin magnetic beads to the thawed aliquots. Incubate for 1 hour at room temperature. 6. Magnetically separate the beads (containing the intact ADC). Transfer the supernatant to a new plate. 7. Step 2 (Albumin-Adduct Capture): To the supernatant, add anti-human/anti-mouse serum albumin magnetic beads. Incubate for 1 hour, then isolate the beads[9].

Phase 3: Enzymatic Cleavage & LC-MS/MS 8. Wash both sets of beads with PBS to remove unbound matrix proteins. 9. Subject the beads to microwave-enhanced enzymatic cleavage (e.g., using papain or specific lysosomal extracts) to liberate the conjugated payload from the captured ADC and the captured albumin[9]. 10. Precipitate proteins using cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). 11. Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into the LC-MS/MS system. 12. Quantify the payload using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, calculating the DAR loss and payload migration kinetics over the 144-hour time course[6][11].

LCMSWorkflow Incubation 1. Plasma Incubation (ADC + Plasma at 37°C) Sampling 2. Time-Point Sampling (0 to 144 hours & Quench) Incubation->Sampling Capture1 3A. Step 1 Immunocapture (Anti-Idiotypic Beads -> Intact ADC) Sampling->Capture1 Capture2 3B. Step 2 Immunocapture (Anti-Albumin Beads -> Adducts) Capture1->Capture2 Supernatant Cleavage 4. Enzymatic Release (Papain Cleavage on Beads) Capture1->Cleavage Beads Capture2->Cleavage Beads LCMS 5. LC-MS/MS Analysis (MRM Quantification) Cleavage->LCMS Data 6. Stability Modeling (Mass Balance & t1/2 Calculation) LCMS->Data

Two-Step Immunocapture LC-MS/MS Workflow for comprehensive ADC stability assessment.

Conclusion

The selection of a cleavable linker is not a one-size-fits-all endeavor. While Val-Cit remains a reliable standard for many applications, the shift towards highly lipophilic payloads and the need for accurate preclinical mouse models are driving the adoption of Val-Ala and hydrophilic enzyme-cleavable linkers (e.g., β-glucuronide). Regardless of the chemistry chosen, employing a rigorous, multi-analyte LC-MS/MS assay is non-negotiable for accurately profiling plasma stability and ensuring the development of safe, efficacious biotherapeutics.

References

  • Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology / PubMed. Available at:[Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Available at:[Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. ResearchGate. Available at:[Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B / PMC. Available at:[Link]

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. PubMed. Available at: [Link]

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry. Available at:[Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at:[Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at:[Link]

  • Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. Available at:[Link]

  • What are Stable Linkers? ADC Review. Available at:[Link]

  • ADC Panoramic Overview-Linker. Creative Biolabs. Available at:[Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Catalyst Selection for Nitrile Transformations

Introduction: The Central Role of the Nitrile Functional Group In the landscape of modern organic synthesis, the nitrile functional group stands out as a uniquely versatile intermediate. Its strong electron-withdrawing n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Nitrile Functional Group

In the landscape of modern organic synthesis, the nitrile functional group stands out as a uniquely versatile intermediate. Its strong electron-withdrawing nature and linear geometry influence molecular reactivity, while its ability to be transformed into a wide array of other functional groups—amines, amides, carboxylic acids, and heterocycles—makes it a cornerstone of synthetic strategy. This is particularly true in the development of pharmaceuticals, agrochemicals, and fine chemicals, where the efficient and selective manipulation of nitriles is paramount.[1][2][3][4]

However, the very stability that makes nitriles useful also presents a challenge. Their transformation often requires significant activation, traditionally achieved through harsh reagents or conditions. The modern imperative for sustainable, efficient, and highly selective chemical processes has driven extensive research into catalytic methods.

This guide is intended for researchers, chemists, and drug development professionals. It is not a rigid instruction manual but rather an in-depth comparison of catalytic systems for the most critical nitrile transformations. As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering insights grounded in mechanistic understanding and field-proven data. We will explore the performance of leading catalysts—from classic transition metals to cutting-edge biocatalytic systems—for hydrogenation, hydrolysis, cyanation, and cycloaddition reactions, providing the data and methodologies necessary to make informed decisions in your own research.

The Landscape of Nitrile Catalysis: A Comparative Overview

The choice between a homogeneous and a heterogeneous catalyst is a fundamental decision in process design. Homogeneous catalysts, being in the same phase as the reactants, often exhibit superior activity and selectivity as every catalytic entity can act as an active site.[5] However, their separation from the product stream can be costly and technically challenging. Conversely, heterogeneous catalysts exist in a separate phase, which greatly simplifies their removal and recycling—a significant advantage in terms of cost and sustainability.[5] This guide will evaluate both types, focusing on performance metrics relevant to practical application.

We will systematically evaluate catalysts for four key classes of nitrile reactions:

  • Hydrogenation: The reduction of nitriles to valuable primary amines.

  • Hydrolysis: The selective conversion of nitriles to amides or carboxylic acids.

  • Cyanation: The strategic introduction of the nitrile group into organic molecules.

  • [3+2] Cycloaddition: The synthesis of tetrazoles, important bioisosteres of carboxylic acids.

Hydrogenation of Nitriles: The Quest for Primary Amines

The reduction of nitriles to primary amines is a cornerstone transformation, yet it is plagued by a significant selectivity challenge. The initial reduction product, a primary imine, can react with the desired primary amine product to form secondary amines, which can be further reduced to tertiary amines.[6][7][8] The ideal catalyst must therefore be highly active for the hydrogenation of the C≡N triple bond and the subsequent C=N double bond, while minimizing the intermolecular condensation side reactions.

Catalyst Comparison: Palladium vs. Nickel Systems

Palladium (Pd) Catalysts: Palladium, particularly supported on carbon (Pd/C), is a highly effective and widely used catalyst for this transformation.[9] Recent innovations include unsupported nanoporous palladium (PdNPore), which demonstrates exceptional activity and selectivity under remarkably mild conditions (low H₂ pressure and temperature) without requiring additives.[10][11] However, a critical consideration with palladium catalysts is their propensity for hydrogenolysis, especially with benzylic substrates, which can cleave the C-N bond and lead to undesired byproducts like toluene.[12] This can often be suppressed by the addition of an acid, which protonates the primary amine product, deactivating it towards further reaction.[12] For industrial applications, continuous-flow systems using catalysts like polysilane/SiO₂-supported palladium offer enhanced efficiency and safety.[13]

Nickel (Ni) Catalysts: Raney-type nickel catalysts are a cost-effective and historically important option for nitrile hydrogenation.[12][14] Their primary drawback is a susceptibility to deactivation. Mechanistic studies have shown that this can occur through the formation of surface nickel carbides or the adsorption of oligomeric secondary amines that block active sites.[14][15] This deactivation can often be mitigated by including additives like sodium hydroxide in the reaction mixture, although this introduces downstream waste handling challenges.[14]

Data Summary: Catalyst Performance in Nitrile Hydrogenation
Catalyst SystemTypical SubstrateSelectivity to Primary AmineReaction ConditionsKey Advantages & Limitations
Pd/C Aromatic & Aliphatic NitrilesGood to Excellent25-100°C, 1-50 bar H₂Adv: High activity, widely available. Lim: Prone to hydrogenolysis with benzylic substrates.[9][12]
PdNPore Aromatic & Aliphatic NitrilesExcellentRoom Temp, 5 bar H₂Adv: Very high activity/selectivity under mild conditions, no additives needed. Lim: Catalyst cost and availability.[10][11]
Raney® Ni Adiponitrile, Aliphatic NitrilesGood (with additives)<100°C, 3.5 MPaAdv: Cost-effective. Lim: Rapid deactivation without additives, requires careful handling.[14]
Ru/NaY General NitrilesExcellentLow TemperatureAdv: High selectivity for primary amines. Lim: Metal cost, support may influence reactivity.[14]
Experimental Protocol: Selective Hydrogenation of Benzonitrile to Benzylamine

This protocol is designed to maximize selectivity for the primary amine by using a supported palladium catalyst under acidic conditions to suppress hydrogenolysis and secondary amine formation.

Causality Behind Choices:

  • Catalyst: 5% Pd/C is chosen for its proven activity.

  • Solvent: Ethanol is a common, effective solvent for hydrogenation.

  • Additive: Sulfuric acid is added in equimolar amounts to form a salt with the primary amine product, preventing it from participating in side reactions.[12]

  • Conditions: Moderate temperature and pressure are used to ensure a reasonable reaction rate without promoting excessive side reactions.

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure autoclave reactor, add 5% Pd/C catalyst (e.g., 50 mg, ~1 mol% Pd relative to substrate).

  • Reagent Addition: Add ethanol (20 mL), followed by benzonitrile (1.03 g, 10 mmol), and then carefully add concentrated sulfuric acid (0.98 g, 10 mmol).

  • System Purge: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor to 4.0 bar with hydrogen. Heat the mixture to 65°C and maintain vigorous stirring (e.g., 800 rpm) to ensure good gas-liquid mass transfer.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Make the filtrate basic by the slow addition of aqueous sodium hydroxide to deprotonate the benzylammonium salt. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzylamine.

Visualization: General Nitrile Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Charge Autoclave: 1. Catalyst (e.g., Pd/C) 2. Solvent (e.g., EtOH) 3. Nitrile Substrate 4. Additive (optional) r1 Seal & Purge System (N₂, then H₂) p1->r1 r2 Pressurize with H₂ r1->r2 r3 Heat & Stir r2->r3 r4 Monitor H₂ Uptake r3->r4 w1 Cool & Vent r4->w1 w2 Filter to Remove Catalyst w1->w2 w3 Aqueous Work-up (e.g., Basification, Extraction) w2->w3 w4 Dry & Concentrate w3->w4 w5 Purified Primary Amine w4->w5

Caption: Workflow for a typical batch hydrogenation of a nitrile.

Hydrolysis of Nitriles: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles offers a direct route to amides and carboxylic acids, fundamental building blocks in organic chemistry. While traditional methods rely on harsh acidic or basic conditions that are often incompatible with sensitive functional groups, catalytic approaches provide a milder and more selective alternative.[16][17]

Catalyst Comparison: Biocatalysts vs. Metal Catalysts

Biocatalysts (Nitrile Hydratases & Nitrilases): Enzymes offer unparalleled selectivity under exceptionally mild, aqueous conditions, making them a cornerstone of green chemistry.[2][18] The microbial metabolism of nitriles proceeds via two distinct enzymatic pathways.[1][18]

  • Nitrile Hydratases (NHases) catalyze the hydration of nitriles to the corresponding amides with exquisite selectivity, avoiding over-hydrolysis to the carboxylic acid. This process is used industrially for the multi-ton production of acrylamide.[1][16]

  • Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia.[1] This has been successfully applied to the commercial synthesis of valuable compounds like (R)-mandelic acid and nicotinic acid.[2] The primary challenge in biocatalysis is often enzyme stability, which can be addressed through techniques like immobilization in hydrogels.[16]

Transition Metal Catalysts: For substrates incompatible with enzymatic systems, several transition metal complexes are effective. Ruthenium-based catalysts are among the most versatile and active for this transformation.[19] Rhodium(I)-N-Heterocyclic Carbene (NHC) complexes have also shown excellent activity.[20] A standout homogeneous catalyst is the platinum-based Ghaffar-Parkins catalyst, which is notable for its high activity and ability to operate under neutral conditions, preserving acid- and base-sensitive functional groups.[21][22]

Data Summary: Catalyst Performance in Nitrile Hydrolysis
Catalyst SystemProductSelectivityReaction ConditionsKey Advantages & Limitations
Nitrile Hydratase (NHase) AmideExcellent (Amide only)Aqueous buffer, 10-50°C, pH 7-8Adv: Unmatched selectivity, green conditions. Lim: Substrate scope limited by enzyme, stability issues.[1][16]
Nitrilase Carboxylic AcidExcellent (Acid only)Aqueous buffer, 20-60°C, pH 6-8Adv: Direct conversion to acid, often enantioselective. Lim: Substrate specificity.[2][18]
Ru Complexes AmideGood to ExcellentWater, 100-150°CAdv: Broad substrate scope, good activity. Lim: Higher temperatures required.[19]
Ghaffar-Parkins Pt Catalyst AmideExcellentWater/THF, 70-90°C, Neutral pHAdv: High TOF, operates under neutral conditions, tolerates sensitive functional groups. Lim: Catalyst cost.[21][22]
Experimental Protocol: Biocatalytic Synthesis of an Amide using Whole-Cell NHase

This protocol uses whole microbial cells containing the nitrile hydratase enzyme, which avoids costly and time-consuming enzyme purification.

Causality Behind Choices:

  • Catalyst: Whole cells of a microorganism like Rhodococcus rhodochrous are used as a self-contained "biocatalyst factory," providing the enzyme in its natural, stable environment.[1]

  • Medium: A buffered aqueous solution at a physiological pH (e.g., 7.2) is used to maintain the enzyme's activity and stability.

  • Temperature: A mild temperature (e.g., 30°C) is chosen to maximize enzyme activity without causing denaturation.

  • Substrate Loading: The substrate is often added portion-wise to avoid high concentrations that could be toxic to the cells or inhibit the enzyme.

Step-by-Step Methodology:

  • Cell Culture & Harvest: Cultivate a nitrile hydratase-producing microbial strain (e.g., Rhodococcus rhodochrous) in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.2).

  • Biocatalyst Preparation: Resuspend the cell pellet in the same phosphate buffer to create a cell suspension with a specific concentration (e.g., 50 g/L wet cell weight).

  • Reaction Setup: In a temperature-controlled reaction vessel with gentle stirring, add the cell suspension.

  • Substrate Addition: Add the nitrile substrate (e.g., 100 mM final concentration). For less soluble nitriles, a co-solvent like DMSO can be used in small amounts (<5% v/v).

  • Reaction & Monitoring: Maintain the reaction at 30°C. Monitor the conversion of the nitrile and the formation of the amide over time using HPLC or GC analysis of reaction aliquots.

  • Product Isolation: Once the reaction reaches completion, separate the cells from the reaction mixture by centrifugation. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then dried and concentrated to yield the crude amide, which can be further purified by recrystallization or chromatography.

Visualization: Enzymatic Pathways for Nitrile Hydrolysis

G cluster_nhase cluster_nitrilase nitrile Nitrile (R-C≡N) nhase Nitrile Hydratase (NHase) nitrile->nhase + H₂O nitrilase Nitrilase nitrile->nitrilase + 2 H₂O amide Amide (R-CONH₂) amidase Amidase amide->amidase + H₂O acid Carboxylic Acid (R-COOH) + NH₃ nhase->amide amidase->acid nitrilase->acid

Caption: Two distinct enzymatic routes for the conversion of nitriles.

Cyanation Reactions: Strategic C-C Bond Formation

The introduction of a nitrile group is a powerful strategy for building molecular complexity. While classic methods like the Sandmeyer and Rosenmund-von Braun reactions are historically important, they require pre-functionalized starting materials and stoichiometric amounts of copper cyanide, posing safety and waste concerns.[23] Modern catalysis has focused on developing milder, more efficient, and more versatile catalytic cyanation reactions.

Catalyst Comparison: Copper vs. Palladium and Modern Methods

Copper (Cu) Catalysts: Copper-catalyzed cyanations have become a robust and general alternative to the classic stoichiometric methods.[3] A key advancement has been the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which avoids the need for highly toxic alkali cyanides.[3][24] These methods are effective for the cyanation of aryl halides and have been extended to challenging direct C–H cyanation reactions of heterocycles and vinylarenes.[23][25] A practical challenge is that high concentrations of free cyanide can complex with and deactivate the copper catalyst; this is often managed by using cyanide sources that release the cyanide ion slowly.[23]

Palladium (Pd) Catalysts: Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern synthesis, and they are widely applied to the cyanation of aryl halides and triflates.[3]

Dual Photoredox and Copper Catalysis: Representing the cutting edge of the field, dual catalytic systems that combine visible-light photoredox catalysis with copper catalysis enable asymmetric radical cyanations.[26] This approach allows for the construction of complex chiral nitrile compounds under exceptionally mild conditions, proceeding via a radical pathway that is mechanistically distinct from traditional cross-coupling.[26]

Data Summary: Catalyst Performance in Cyanation Reactions
Catalyst SystemSubstrate TypeCyanide SourceReaction ConditionsKey Advantages & Limitations
Cu(I)/Ligand Aryl/Heteroaryl HalidesK₄[Fe(CN)₆], NaCN80-140°CAdv: Cost-effective, avoids highly toxic cyanides, broad scope. Lim: Potential catalyst deactivation by CN⁻.[3][23][24]
Pd/Ligand Aryl Halides/TriflatesZn(CN)₂, KCN80-120°CAdv: High functional group tolerance, well-established. Lim: Catalyst cost, residual palladium concerns.[3]
Photoredox/Cu Alkenes, Alkynes, etc.Radical CN sourceRoom Temp, Visible LightAdv: Very mild conditions, enables asymmetric synthesis, unique reactivity. Lim: Requires specialized setup, substrate scope still expanding.[26]
Experimental Protocol: Copper-Catalyzed Cyanation of an Aryl Bromide

This protocol uses a less toxic cyanide source and a simple copper catalyst system, representing a significant improvement in safety and sustainability over classic methods.

Causality Behind Choices:

  • Catalyst: Copper(I) iodide is an inexpensive and effective copper source. N,N'-dimethylethylenediamine (DMEDA) is a simple, effective ligand that stabilizes the copper and facilitates the catalytic cycle.

  • Cyanide Source: Potassium hexacyanoferrate(II) is chosen as a solid, relatively non-toxic source of cyanide that has good handling characteristics.[3]

  • Solvent: N,N-dimethylacetamide (DMAc) is a polar aprotic solvent suitable for this type of cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), potassium hexacyanoferrate(II) (0.6 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add N,N-dimethylacetamide (DMAc, 3 mL) followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120°C and stir for 24 hours.

  • Monitoring: Monitor the reaction by taking small aliquots (via syringe) and analyzing by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through celite to remove insoluble inorganic salts.

  • Isolation: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

[3+2] Cycloaddition: The Modern Synthesis of Tetrazoles

The tetrazole ring is a critical functional group in medicinal chemistry, often serving as a bioisostere for a carboxylic acid, which can improve a drug candidate's metabolic stability and pharmacokinetic properties.[27] The most direct route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile. While this reaction can be sluggish, Lewis and Brønsted acid catalysts can dramatically accelerate the process.

Catalyst Comparison: Zinc Salts vs. Other Acid Catalysts

Zinc (Zn) Salts: The protocol developed by Sharpless and coworkers, which uses zinc salts (like ZnBr₂ or ZnCl₂) as catalysts in water, represents a major breakthrough in tetrazole synthesis.[28][29] This method is not only highly efficient but also environmentally benign. Mechanistic studies and DFT calculations have shown that the Lewis acidic zinc(II) ion coordinates to the nitrogen of the nitrile.[27] This activation substantially lowers the energy barrier for the nucleophilic attack by the azide ion, leading to a rate acceleration of 3-4 orders of magnitude.[27]

Other Acid Catalysts: A variety of other Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., silica sulfuric acid) have also been shown to be effective catalysts. In most cases, the underlying principle is the same: activation of the nitrile toward azide attack. The choice of catalyst often depends on the specific substrate and desired reaction conditions (e.g., solvent, temperature).

Data Summary: Catalyst Performance in Tetrazole Synthesis
Catalyst SystemSubstrate ScopeReaction MediumConditionsKey Advantages
ZnBr₂ / ZnCl₂ Broad (Aryl, Alkyl, Vinyl)Water80-120°CGreen solvent, high yields, operational simplicity, broad scope.[28][29]
AlCl₃ Aromatic NitrilesDMF100-130°CVery high activity, can be more effective than zinc for some substrates.[27]
Silica Sulfuric Acid Aromatic NitrilesDMFRefluxHeterogeneous catalyst, easily recoverable and reusable.
Experimental Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol follows the highly practical and green methodology using a zinc catalyst in water.

Causality Behind Choices:

  • Catalyst: Zinc bromide is an effective, inexpensive, and water-tolerant Lewis acid catalyst.

  • Reagents: Sodium azide is the azide source. Using it in water minimizes the formation of the highly toxic and explosive hydrazoic acid (HN₃).

  • Solvent: Water is the ultimate green solvent, and its use here makes the process significantly safer and more environmentally friendly than methods using organic solvents like DMF.[28]

Step-by-Step Methodology:

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add benzonitrile (1.03 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.25 g, 10 mmol).

  • Solvent Addition: Add deionized water (20 mL) to the flask.

  • Reaction: Heat the stirred suspension to reflux (100°C) and maintain for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC (after acidification of an aliquot) or HPLC.

  • Acidification: After cooling the reaction mixture to room temperature in an ice bath, carefully acidify to pH ~1 by the dropwise addition of concentrated hydrochloric acid (approx. 3-4 mL). This protonates the tetrazole, causing it to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold water.

  • Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol/water.

Visualization: Lewis Acid-Catalyzed Tetrazole Formation

G cluster_activation cluster_attack cluster_cyclization n1 R-C≡N activated R-C≡N---Zn²⁺ (Activated Nitrile) n1->activated + zn Zn²⁺ azide N₃⁻ intermediate Imidoyl Azide Intermediate azide->intermediate activated2->intermediate + tetrazole 5-Substituted 1H-Tetrazole intermediate2->tetrazole [1,5]-Cyclization + H⁺

Caption: Simplified mechanism of zinc-catalyzed tetrazole synthesis.

Conclusion and Future Outlook

The catalytic transformation of nitriles is a dynamic and rapidly evolving field. For researchers and process chemists, selecting the optimal catalyst requires a nuanced understanding of the reaction mechanism, substrate compatibility, and practical process considerations.

Key Takeaways:

  • For Hydrogenation: Palladium catalysts offer high activity, but selectivity to primary amines often requires careful control of conditions or additives to prevent over-alkylation and hydrogenolysis. Nanoporous materials represent a promising frontier for mild, additive-free reductions.

  • For Hydrolysis: Biocatalysis is the undisputed champion of selectivity, offering clean, green routes to either amides (NHases) or carboxylic acids (nitrilases) under mild aqueous conditions. For broader substrate scope, homogeneous catalysts like the Ghaffar-Parkins system provide excellent performance under neutral conditions.

  • For Cyanation: Modern copper- and palladium-catalyzed methods have largely replaced hazardous classic protocols, offering milder conditions and the use of less toxic cyanide sources. Dual photoredox/metal catalysis is emerging as a powerful tool for novel and asymmetric transformations.

  • For Tetrazole Synthesis: Lewis acid catalysis, particularly the zinc-in-water protocol, has rendered the synthesis of this vital pharmaceutical scaffold efficient, safe, and environmentally friendly.

Looking ahead, the field will continue to be driven by the principles of green chemistry. We can anticipate further growth in biocatalysis, with enzyme discovery and protein engineering expanding the substrate scope and robustness of these systems. The development of catalysts based on earth-abundant metals and the increasing application of novel activation methods like photoredox and electrocatalysis will continue to provide safer, more efficient, and more selective tools for harnessing the synthetic power of the nitrile group.

References

  • Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. (n.d.). SpringerLink.
  • Menon, B. R. K., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021).
  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (2025).
  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. (n.d.). ResearchGate.
  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. (n.d.). PMC.
  • Copper-Catalyzed Regioselective ortho C–H Cyanation of Vinylarenes. (n.d.). PMC.
  • Copper-Catalyzed Cyanation of Heteroaryl Bromides: A Novel and Versatile Catalyst System Inspired by Nature. (n.d.). De Gruyter.
  • Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. (n.d.). Royal Society of Chemistry.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
  • Menon, B. R. K., et al. (2025). Nitrile-converting enzymes: industrial perspective, challenges and emerging strategies. University of Portsmouth Research Portal.
  • Synthetic Applications of Nitrile-Converting Enzymes. (2003). Bentham Science.
  • Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst. (2022). Royal Society of Chemistry.
  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (n.d.). PMC.
  • Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? (2003). Journal of the American Chemical Society.
  • Nitrile-promoted Rh-catalyzed intermolecular hydroacylation of olefins with salicylaldehyde. (2007). Journal of Organic Chemistry.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. (2025).
  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (n.d.). ResearchGate.
  • The deactivation of nickel catalysts in the hydrogen
  • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. (n.d.). Royal Society of Chemistry.
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PMC.
  • Tetrahedron template. (2018). Asian Journal of Green Chemistry.
  • Nitrile-Promoted Rh-Catalyzed Intermolecular Hydroacylation of Olefins with Salicylaldehyde. (2007). The Journal of Organic Chemistry.
  • Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)
  • Homogeneous and Heterogeneous Hydrogenation of Nitriles in a Liquid Phase: Chemical, Mechanistic, and Catalytic Aspects. (2006). Taylor & Francis Online.
  • Metal-Catalyzed Nitrile Hydration Reactions: The Specific Contribution of Ruthenium. (n.d.). ResearchGate.
  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar.
  • Recent Advances in Metal‐Based Catalysts for Nitrile Hydration to Amides. (n.d.). PMC.
  • Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. (2015). MDPI.
  • Homogeneous and heterogeneous hydrogenation of nitriles in a liquid phase: chemical, mechanistic, and catalytic aspects. (1994). Semantic Scholar.
  • Catalytic Reduction of Nitriles. (n.d.). ResearchGate.
  • Catalyst performance evaluation experimental protocols. (n.d.). ResearchGate.
  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
  • Breaking Amides using Nickel Catalysis. (n.d.). PMC.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022). Royal Society of Chemistry.
  • An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. (2012). The Journal of Organic Chemistry.
  • Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile. (2022).
  • Intermolecular hydroacylation: high activity rhodium catalysts containing small-bite-angle diphosphine ligands. (2012). PubMed.
  • Homogeneous and Heterogeneous Catalysis. (n.d.). ResearchGate.
  • Technical Support Center: Catalyst Selection for Nitrile Synthesis. (n.d.). BenchChem.
  • Phase-Separation Aided Heterogeneous Catalysis for Selective Hydrogenation of Nitriles to Primary Amine and Its Deriv
  • Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. (2025).
  • Catalytic Reduction of Nitriles. (n.d.). Wiley Online Library.
  • Rhodium Catalyzed Hydroacyl
  • Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative C
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  • 20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.

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Safety & Regulatory Compliance

Safety

4-(4-Formylphenoxy)butanenitrile proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-(4-Formylphenoxy)butanenitrile As research and drug development laboratories scale up the synthesis and utilization of complex organic intermediates, establishing rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-(4-Formylphenoxy)butanenitrile

As research and drug development laboratories scale up the synthesis and utilization of complex organic intermediates, establishing rigorous, scientifically grounded chemical handling and disposal protocols is paramount. 4-(4-Formylphenoxy)butanenitrile (CAS: 99842-71-4) is a bifunctional organic compound featuring both a reactive aldehyde (formyl) group and a butanenitrile moiety[1].

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and terminal disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Mechanistic Risk Assessment & Chemical Profiling

To design an effective disposal strategy, we must first analyze the chemical behavior of the molecule's functional groups:

  • The Nitrile Moiety (-C≡N): While stable under neutral conditions, nitriles are susceptible to exothermic hydrolysis when exposed to strong acids or bases, potentially releasing toxic amides or trace hydrogen cyanide (HCN) gas. Furthermore, the thermal destruction of nitrogen-containing organics inevitably generates nitrogen oxides (NOx), requiring specialized flue gas treatment[2].

  • The Aldehyde Moiety (-CHO): Formyl groups are highly reactive electrophiles. They are prone to auto-oxidation in the presence of air (forming carboxylic acids) and can react vigorously with primary amines, ammonia, and strong oxidizers. This reactivity makes the compound a potential skin and respiratory sensitizer.

Quantitative Safety & Handling Data

The following table summarizes the critical physicochemical parameters and operational safeguards required for this compound.

ParameterSpecificationMechanistic Rationale
CAS Number 99842-71-4Unique identifier required for accurate RCRA waste manifesting and tracking[1][3].
Molecular Formula C11H11NO2 (MW: 189.21 g/mol )The presence of nitrogen dictates that combustion will yield NOx byproducts[1][2].
Primary Incompatibilities Strong acids, strong bases, oxidizersAcids/bases catalyze nitrile hydrolysis; oxidizers react exothermically with the formyl group.
Recommended PPE Heavy nitrile gloves, splash goggles, lab coatPrevents dermal absorption and ocular irritation from the reactive aldehyde moiety[3].
Waste Classification Hazardous Organic Waste (Nitrogenous)Requires specialized thermal destruction to prevent soil/groundwater contamination[4].

Standard Operating Procedure: Waste Segregation & Disposal

The disposal of 4-(4-Formylphenoxy)butanenitrile must follow a strict chain of custody from the laboratory bench to the terminal destruction facility. Do not dispose of this chemical down the drain or in general solid waste.

Step 1: Point-of-Generation Segregation
  • Action: Isolate 4-(4-Formylphenoxy)butanenitrile waste from halogenated solvents, strong mineral acids (e.g., sulfuric, hydrochloric), and oxidizing agents.

  • Causality: Mixing nitriles with strong acids protonates the nitrogen atom, lowering the activation energy for nucleophilic attack and leading to rapid, heat-generating hydrolysis. Segregation prevents pressurized container rupture and the release of toxic vapors.

Step 2: Containment and Storage
  • Action: Collect the chemical (whether neat or in solvent solution) in High-Density Polyethylene (HDPE) or PTFE-lined secondary containment vessels. Leave at least 10% headspace in the container.

  • Causality: HDPE provides superior chemical resistance to organic ethers and nitriles compared to standard plastics. The headspace accommodates potential vapor expansion if trace auto-oxidation of the aldehyde group occurs during temporary storage.

Step 3: RCRA-Compliant Transport
  • Action: Label the container clearly as "Hazardous Waste - Nitrogenous Organic Liquid" and transfer it to a licensed hazardous waste carrier.

  • Causality: Under the Resource Conservation and Recovery Act (RCRA), generators are responsible for the cradle-to-grave management of hazardous waste. Proper manifesting ensures the waste is directed to a facility equipped for nitrogenous compounds[3][4].

Step 4: Terminal Destruction (High-Temperature Incineration)
  • Action: The waste must be subjected to high-temperature thermal oxidation (e.g., in a circulating fluidized bed or rotary kiln) at temperatures exceeding 1,000°C[2].

  • Causality: The C≡N triple bond has a very high bond dissociation energy. Low-temperature incineration can result in incomplete combustion, yielding toxic carbon monoxide and unburnt cyanates. High temperatures ensure complete oxidation to CO₂, H₂O, and NOx.

Step 5: Flue Gas Scrubbing (NOx Removal)
  • Action: The incinerator exhaust must pass through an aggressive NOx scrubbing system.

  • Causality: Because the molecule contains nitrogen, its complete combustion generates nitric oxide (NO) and nitrogen dioxide (NO₂). Facilities typically employ aqueous alkaline absorption columns or advanced ozone-based oxidation systems (like the LOTOX process) to oxidize insoluble NO into highly soluble higher oxides (like N₂O₅), which are then scrubbed out as dilute nitric acid, achieving near zero-emission standards[5][6].

Operational Workflow Visualization

The following diagram maps the logical flow of the disposal process, ensuring all safety and regulatory checkpoints are met.

DisposalWorkflow Gen 1. Waste Generation 4-(4-Formylphenoxy)butanenitrile Seg 2. Segregation Isolate from Acids/Bases Gen->Seg Point-of-use Store 3. Temporary Storage HDPE/PTFE Secondary Containment Seg->Store Label & Log Trans 4. RCRA Transport Licensed Hazmat Carrier Store->Trans Manifest Incinerate 5. Thermal Destruction >1000°C Fluidized Bed Trans->Incinerate Transfer Scrub 6. Flue Gas Scrubbing NOx Reduction (LOTOX) Incinerate->Scrub Exhaust Gas

Fig 1. Operational workflow for the safe segregation and destruction of nitrile waste.

Emergency Spill Response Protocol

In the event of an accidental release in the laboratory:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure fume hoods or localized exhaust ventilation are operating at maximum capacity.

  • Containment: Do not use combustible materials (like paper towels) for large spills. Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized universal spill pad.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable HDPE waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to safely neutralize any residual aldehyde traces, followed by a thorough water rinse.

References

  • Auburn University. "CHEMICAL WASTE MANAGEMENT GUIDE". Available at: [Link]

  • Environmental Protection Agency (EPA). "EPA's Guide for Industrial Waste Management". Available at: [Link]

  • Korean Institute of Chemical Engineers. "NOx emission from incineration of organic liquid waste in a circulating fluidized bed". Available at: [Link]

  • Linde Gas. "LOTOX® for NOx removal in waste incineration". Available at: [Link]

  • De Dietrich Process Systems. "Nox-Waste Gas Treatment". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Formylphenoxy)butanenitrile

Advanced Safety and Handling Protocol for 4-(4-Formylphenoxy)butanenitrile As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates requires more than rote adherence to standard op...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol for 4-(4-Formylphenoxy)butanenitrile

As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates requires more than rote adherence to standard operating procedures. It demands a deep mechanistic understanding of the molecule's reactivity to design a self-validating safety protocol. 4-(4-Formylphenoxy)butanenitrile is a highly valuable building block in drug development and organic synthesis, but its dual functional groups present specific toxicological and logistical challenges.

This guide provides researchers and drug development professionals with the essential, step-by-step logistical and safety information required to handle this compound securely.

Physicochemical & Hazard Profile

Before establishing a handling protocol, we must define the physical and chemical parameters of the substance[1].

PropertySpecification
Compound Name 4-(4-Formylphenoxy)butanenitrile
CAS Number 99842-71-4
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Synonyms 4-(3-cyanopropoxy)benzaldehyde
Key Functional Groups Aryl aldehyde (formyl), aliphatic nitrile, ether

Mechanistic Causality of Hazards

To build a robust safety culture, we must understand why specific Personal Protective Equipment (PPE) is required. The hazards of 4-(4-Formylphenoxy)butanenitrile are driven by its two reactive moieties:

  • The Formyl (Aldehyde) Group: Aldehydes are potent electrophiles. Upon dermal exposure, they can undergo nucleophilic attack by the primary amines of lysine residues or the thiols of cysteine residues in skin proteins. This covalent modification can trigger acute contact dermatitis and long-term skin sensitization.

  • The Butanenitrile Group: While aliphatic nitriles are generally less acutely toxic than cyanohydrins, they still pose a systemic risk. Once absorbed via inhalation or dermal contact, aliphatic nitriles can be metabolized by hepatic cytochrome P450 enzymes, potentially releasing free cyanide ions[2]. Cyanide is a potent inhibitor of cytochrome c oxidase (EC 1.9.3.1) in the mitochondrial electron transport chain, halting aerobic ATP production[3]. Furthermore, the incomplete combustion of nitriles generates highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[4].

Personal Protective Equipment (PPE) Matrix

In compliance with OSHA standard 29 CFR 1910.132[5], the following PPE matrix is mandatory. Every choice is dictated by the mechanistic hazards outlined above.

PPE CategoryRequired EquipmentScientific Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1) + Face shieldPrevents ocular exposure to the reactive electrophilic aldehyde, which can cause severe corneal irritation or damage.
Hands Double-gloving: Inner Nitrile (4 mil) + Outer Butyl RubberThe lipophilic nature of the ether and nitrile groups allows for rapid dermal penetration. Butyl rubber provides superior resistance to nitrile derivatives.
Body Flame-retardant (FR) lab coat (e.g., Nomex) + Chemical-resistant apronMitigates the risk of fire (nitriles are combustible and release HCN upon burning) and prevents contamination of street clothing.
Respiratory NIOSH-approved half-face respirator with organic vapor (OV) cartridgesRequired only if handling outside a ventilated enclosure. Protects against the inhalation of aerosolized dust or volatile organic degradation products.

Operational Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology for routine handling and reaction setup[6].

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Ensure a dedicated chemical spill kit (containing inert absorbents, not combustible materials like sawdust) is within a 10-foot radius.

Step 2: Donning PPE

  • Inspect all PPE for micro-tears. Don the FR lab coat, chemical splash goggles, and double gloves. Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves, while the outer gloves are pulled over the sleeves.

Step 3: Material Transfer

  • Perform all weighing and transferring operations strictly inside the fume hood or a ventilated balance enclosure to prevent the aerosolization of the powder.

  • Use anti-static spatulas to prevent the powder from clinging and dispersing into the breathing zone.

Step 4: Reaction Setup

  • Dissolve 4-(4-Formylphenoxy)butanenitrile in appropriate, compatible organic solvents (e.g., Dichloromethane, Dimethylformamide) within the fume hood.

  • Critical Incompatibility: Never mix this compound with strong oxidizing acids, as this can lead to violent exothermic reactions and the rapid evolution of toxic gases[4].

Step 5: Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Doff the outer gloves inside the fume hood before touching any clean surfaces (e.g., doorknobs, keyboards) to prevent cross-contamination.

Workflow Visualization

The following diagram illustrates the logical decision tree for safe handling and emergency spill response.

G Start Pre-Operation: Verify Fume Hood & Spill Kit PPE Don PPE: Double Gloves, Goggles, Lab Coat Start->PPE Hood Execute Handling in Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Response Spill Response: Evacuate, Ventilate, Absorb Spill->Response Yes Decon Standard Decontamination & Doffing Spill->Decon No Waste Hazardous Waste Disposal (EPA Compliant) Response->Waste Decon->Waste

Caption: Operational workflow for handling 4-(4-Formylphenoxy)butanenitrile.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and procedural action is required to prevent systemic exposure and environmental contamination[6].

Emergency Spill Response:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. If the spill occurs outside a fume hood, evacuate the laboratory and allow the room's HVAC system to clear potential aerosols.

  • Ventilate: Ensure the fume hood is running at maximum exhaust capacity.

  • Absorb (Solid Spill): Do not dry sweep. Lightly mist the powder with a compatible solvent to suppress dust, then gently wipe it up using damp absorbent pads.

  • Absorb (Liquid Spill): If the compound is in solution, surround the spill with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows). Never use combustible materials like paper towels or sawdust, as nitriles are combustible.

  • Containment: Place all absorbed material and contaminated PPE into a rigid, sealable hazardous waste container.

Disposal Plan:

  • Segregation: Store waste containing 4-(4-Formylphenoxy)butanenitrile in a designated "Toxic Organics" waste stream. Keep strictly segregated from strong acids, bases, and oxidizing agents to prevent the generation of heat or hydrogen cyanide gas[4].

  • Labeling: Clearly label the waste container with: "Hazardous Waste - Contains Toxic Nitrile/Aldehyde Derivatives (CAS 99842-71-4)."

  • Destruction: Dispose of the material via a licensed hazardous waste contractor. The required destruction method is high-temperature incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber to effectively neutralize nitrogen oxides (NOx) and hydrogen cyanide (HCN) generated during combustion.

References

  • Johannsen, F. R., & Levinskas, G. J. "Relationships between Toxicity and Structure of Aliphatic Nitriles". Fundamental and Applied Toxicology, PubMed - NIH. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5975, Cyanide". PubChem - NIH. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment". United States Department of Labor. URL: [Link]

Sources

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